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3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one Documentation Hub

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  • Product: 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one
  • CAS: 52090-81-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one in Drug Discovery

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals. Executive Summary & Chemical Identity The pyrazolo[4,3-b]pyridine fused bicyclic system is a privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals.

Executive Summary & Chemical Identity

The pyrazolo[4,3-b]pyridine fused bicyclic system is a privileged scaffold in medicinal chemistry, frequently deployed as an ATP-competitive kinase inhibitor backbone[1]. Specifically, 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one represents a highly functionalized, advanced building block. It combines a bidentate hydrogen-bonding motif (the lactam) with an orthogonal synthetic vector (the C3-bromine) for Structure-Activity Relationship (SAR) exploration.

While simpler analogs like 3-Bromo-1H-pyrazolo[4,3-b]pyridine are widely cataloged[2], the 5(4H)-one derivative is a specialized intermediate requiring precise synthetic control. Table 1 summarizes its core identifiers, extrapolated from isomeric data[3] and structural cheminformatics.

Table 1: Chemical Identifiers and Calculated Properties

PropertyValue
IUPAC Name 3-bromo-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one
Molecular Formula C₆H₄BrN₃O
Molecular Weight 214.02 g/mol
Monoisotopic Mass 212.9538 Da
Canonical SMILES O=C1C=CC2=C([nH]nc2Br)[nH]1
Topological Polar Surface Area 57.5 Ų
Hydrogen Bond Donors 2 (N1-H, N4-H)
Hydrogen Bond Acceptors 2 (N2, C5=O)

Structural Significance & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that the selection of this specific scaffold is rarely arbitrary; it is driven by strict pharmacophoric requirements.

Lactam Tautomerism

The compound exists in a tautomeric equilibrium between the 5-hydroxy (enol) and 5(4H)-one (lactam) forms. In physiological conditions and solid-state, the lactam tautomer predominates . This is critical because the N4-H (donor) and C5=O (acceptor) pair perfectly mimics the hydrogen-bonding face of the adenine ring in ATP. This allows the scaffold to anchor deeply into the hinge region of various kinases.

The C3-Bromine Vector

The bromine atom at the C3 position is not a final pharmacophore but a synthetic handle. It points directly toward the solvent-exposed region or the hydrophobic gatekeeper pocket of a kinase (depending on the exact binding mode). This allows medicinal chemists to perform late-stage divergent synthesis, coupling various aryl or alkynyl groups to rapidly map the binding pocket.

Binding Hinge Kinase Hinge Region (Backbone Amides) Lactam Lactam Motif (5-C=O, 4-NH) Lactam->Hinge Primary H-bond Donor/Acceptor Pyrazole Pyrazole Core (1-NH, 2-N) Pyrazole->Hinge Secondary Interactions C3 C3-Bromine (SAR Vector) C3->Hinge Hydrophobic Pocket Access

Pharmacophore model illustrating the binding interactions of the pyrazolopyridinone scaffold.

Synthetic Methodologies

The synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one requires careful regiocontrol to ensure the bromine is directed exclusively to the C3 position without over-brominating the pyridine ring. The most reliable route utilizes 1H-pyrazolo[4,3-b]pyridin-5-amine as the starting material.

Synthesis A 1H-pyrazolo[4,3-b]pyridin-5-amine (Starting Material) B Electrophilic Bromination (NBS, DMF, 0°C) A->B C 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5-amine (Intermediate) B->C D Diazotization & Hydrolysis (NaNO2, aq. H2SO4, 80°C) C->D E 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one (Target Scaffold) D->E

Synthetic workflow for 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one via bromination and hydrolysis.

Protocol 1: Regioselective Electrophilic Bromination

Causality & Rationale: N-Bromosuccinimide (NBS) is utilized as a mild electrophilic bromine source. The pyrazole C3 position is highly nucleophilic due to the electron-donating effect of the adjacent nitrogen atoms. Running the reaction at 0°C suppresses electrophilic aromatic substitution on the less reactive pyridine ring.

  • Setup: Dissolve 1H-pyrazolo[4,3-b]pyridin-5-amine (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Add NBS (1.05 eq) portion-wise over 15 minutes to prevent thermal runaway.

  • Monitoring: Stir the reaction at 0°C for 2 hours. The reaction is self-validating via TLC (DCM:MeOH 9:1); the starting material will disappear, replaced by a higher Rf spot (the addition of the lipophilic bromine atom increases the retention factor).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted bromine. Extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol 2: Diazotization and Hydrolysis to the Lactam

Causality & Rationale: The 5-amino group must be converted to the 5-oxo group. This is achieved by forming a diazonium salt, which is highly unstable. Heating the reaction forces the expulsion of nitrogen gas, leaving a carbocation that is immediately trapped by water to form the 5-hydroxy tautomer, which rapidly isomerizes to the stable 5(4H)-one.

  • Setup: Suspend the 3-bromo intermediate in 10% aqueous H₂SO₄ (0.1 M) and cool to 0°C.

  • Diazotization: Dropwise add an aqueous solution of NaNO₂ (1.5 eq). Stir for 30 minutes at 0°C.

  • Hydrolysis: Gradually heat the reaction mixture to 80°C.

  • Validation: The reaction is a self-validating system; the visual evolution of N₂ gas bubbles confirms the hydrolysis is occurring. Once gas evolution ceases (approx. 2 hours), the reaction is complete.

  • Isolation: Cool to room temperature and adjust the pH to ~6 using saturated NaHCO₃. The target compound, 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one, will precipitate as a solid. Filter and wash with cold water.

Downstream Functionalization: Cross-Coupling Strategies

To utilize this building block in drug discovery, the C3-bromine must be functionalized. The most common approach is the Suzuki-Miyaura Cross-Coupling .

Expert Insight: The lactam N4-H and pyrazole N1-H are acidic and can poison standard palladium catalysts or undergo unwanted N-arylation. To circumvent this, researchers must either:

  • Protect the nitrogens: Use Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) protecting groups prior to coupling.

  • Use advanced pre-catalysts: Employ highly active, bulky catalysts like XPhos Pd G3 with excess aqueous base (e.g., K₃PO₄) to drive the C-C bond formation faster than N-arylation can occur.

General Suzuki Protocol: Combine the protected bromopyrazolopyridinone (1.0 eq), boronic acid (1.2 eq), XPhos Pd G3 (0.05 eq), and K₃PO₄ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O. Degas with argon for 10 minutes. Heat to 90°C for 4 hours.

Analytical Characterization

To ensure trust and scientific integrity, the isolated compound must be rigorously characterized. Expected analytical data for 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one includes:

  • LC-MS (ESI+): The mass spectrum will show a distinct 1:1 isotopic doublet at m/z 214.0 and 216.0 [M+H]⁺, which is the classic signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes)[3].

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       ~13.5 ppm (br s, 1H, pyrazole N1-H)
      
    • 
       ~11.2 ppm (br s, 1H, lactam N4-H)
      
    • 
       ~7.8 ppm (d, J = 9.0 Hz, 1H, pyridine C7-H)
      
    • 
       ~6.4 ppm (d, J = 9.0 Hz, 1H, pyridine C6-H)
      
    • Note: The absence of a singlet around 8.0 ppm (which would correspond to the C3-H) confirms successful bromination.

References

  • PubChemLite. "2-bromo-4h,5h-pyrazolo[1,5-a]pyrazin-4-one (C6H4BrN3O) - Structural Information and Monoisotopic Mass." Université du Luxembourg, Retrieved from: [Link]3]

Sources

Exploratory

Therapeutic Potential of Pyrazolo[4,3-b]pyridine Scaffolds in Drug Discovery

The following technical guide details the therapeutic potential, synthetic chemistry, and structure-activity relationships (SAR) of the pyrazolo[4,3-b]pyridine scaffold. Executive Summary The pyrazolo[4,3-b]pyridine scaf...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, synthetic chemistry, and structure-activity relationships (SAR) of the pyrazolo[4,3-b]pyridine scaffold.

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold represents a specific isomeric fusion of a pyrazole and a pyridine ring, distinct from the more common [3,4-b] or [1,5-a] isomers. In modern medicinal chemistry, this scaffold has emerged as a "privileged structure" due to its ability to mimic the purine core of ATP, making it an exceptional template for kinase inhibition.

Recent high-impact studies have validated this scaffold in oncology (c-Met inhibition), neuroscience (mGlu4 positive allosteric modulation), and virology (HIV-1 NNRTIs). Notably, the scaffold offers superior metabolic stability compared to isosteric pyrrolo[2,3-b]pyridines (7-azaindoles), primarily by resisting oxidative metabolism at the electron-rich 2-position of the pyrrole ring.

Chemical Architecture & Isomerism

Precise structural identification is critical.[1][2] The [4,3-b] isomer is defined by the fusion of the pyrazole nitrogen at the pyridine 2-position and the pyrazole carbon at the pyridine 3-position, with the bridgehead carbons shared at 3a and 7a.

Structural Comparison
  • Pyrazolo[4,3-b]pyridine: Nitrogen at position 1 (or 2) and 5.[1][3][4] Bridgehead C3a-C7a.[1][2]

  • Pyrazolo[3,4-b]pyridine: Nitrogen at position 1 (or 2) and 7.[1] Bridgehead C3a-C7a.[1][2]

  • Significance: The [4,3-b] orientation positions the N5 pyridine nitrogen to interact with specific residues in the kinase hinge region (e.g., Met1160 in c-Met), a geometry distinct from the [3,4-b] isomer.

Synthetic Strategies

The construction of the pyrazolo[4,3-b]pyridine core typically follows two major retrosynthetic disconnections: ring closure of a 2,3-disubstituted pyridine or annulation of a pyrazole.[3]

Pathway A: The "One-Pot" Nitro-Pyridine Route

This method is favored for its operational simplicity and use of stable precursors.[1][2][5] It involves a nucleophilic aromatic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of 2-chloro-3-nitropyridine followed by a modified Japp-Klingemann reaction and reductive cyclization.[1]

Synthesis Start 2-Chloro-3-nitropyridine Inter1 Intermediate A (S_NAr with Active Methylene) Start->Inter1 Ethyl acetoacetate, NaH, THF Inter2 Hydrazone Intermediate (Japp-Klingemann) Inter1->Inter2 Ar-N2+ (Diazonium), Base Final Pyrazolo[4,3-b]pyridine Core Inter2->Final Reductive Cyclization (Fe/AcOH or Zn/HCl)

Figure 1: Synthetic workflow for the construction of the pyrazolo[4,3-b]pyridine core from 2-chloro-3-nitropyridine precursors.

Pathway B: Suzuki-Miyaura Functionalization

For clinical candidates like Glumetinib (SCC244) , the core is often pre-synthesized as a 6-bromo derivative.[1][2] Palladium-catalyzed cross-coupling introduces aryl groups at the C6 position, while the N1 position is functionalized via sulfonylation.

Medicinal Chemistry & SAR

The structure-activity relationship (SAR) of this scaffold is driven by three key vectors:

PositionChemical ModificationBiological Effect
N1 (Pyrazole) Sulfonylation / AlkylationModulates solubility and metabolic stability.[1][2][6] In c-Met inhibitors, a sulfonyl group locks the conformation to fit the U-shaped binding pocket.
C3 (Pyrazole) Amine / Amide / ArylCritical for H-bonding.[1][2] In mGlu4 PAMs, an amine linker to a lipophilic aryl group is essential for allosteric potency.
C6 (Pyridine) Aryl / Heteroaryl CouplingDetermines selectivity.[1] Introduction of a 1-methyl-1H-pyrazol-4-yl group here (as in Glumetinib) enhances potency against c-Met.[1][2]
Case Study: Metabolic Stability

Replacing the pyrrolo[2,3-b]pyridine (7-azaindole) core with pyrazolo[4,3-b]pyridine blocks the metabolic hydroxylation that typically occurs on the electron-rich pyrrole ring.[1][2] This "scaffold hop" significantly improves intrinsic clearance (


) profiles in preclinical species.

Therapeutic Applications & Data

Oncology: c-Met Inhibition

The most advanced application is Glumetinib (SCC244) , a highly selective c-Met inhibitor.[1][2] The scaffold binds in the ATP pocket, forming hydrogen bonds with Met1160 and Tyr1230.

Quantitative Profile of Glumetinib (SCC244):

ParameterValueNotes
Target c-Met KinaseHepatocyte Growth Factor Receptor
IC50 (Biochemical) 0.42 ± 0.02 nM Sub-nanomolar potency
Selectivity > 2400-foldTested against panel of 312 kinases
Cellular IC50 8.8 nMEBC-1 lung cancer cells
Binding Mode ATP-CompetitiveType I Inhibitor
Neuroscience: mGlu4 Positive Allosteric Modulators (PAMs)

Compound VU0418506 utilizes the pyrazolo[4,3-b]pyridine core to target the metabotropic glutamate receptor 4 (mGlu4).[3][7][8][9] This target is critical for Parkinson's disease therapy.[1][2] The scaffold provides a robust anchor for the allosteric site, showing superior CNS penetration compared to earlier picolinamide derivatives.

Virology: HIV-1 Reverse Transcriptase

Derivatives substituted at the C3 and N1 positions act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1][2][10] They bind to the hydrophobic pocket of the HIV-1 RT enzyme, inducing a conformational change that inhibits viral DNA synthesis.

Experimental Protocols

Protocol: Synthesis of Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

A representative protocol for core synthesis via the "One-Pot" method.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)[1][2]

  • Ethyl cyanoacetate (1.1 eq)

  • Diazonium tosylate (derived from 2-cyanoaniline)[1][2]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1][2]

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Nucleophilic Substitution: Dissolve 2-chloro-3-nitropyridine (10 mmol) and ethyl cyanoacetate (11 mmol) in anhydrous ethanol (20 mL). Add DBU (22 mmol) dropwise at 0°C. Stir at room temperature for 2 hours until TLC confirms consumption of starting material.

  • Japp-Klingemann Coupling: Cool the mixture to 0°C. Slowly add the pre-prepared diazonium tosylate salt (10 mmol) portion-wise. The solution will turn deep red/orange.[1] Stir for 1 hour.

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 4 hours. The intramolecular cyclization occurs, eliminating the nitro group or fusing via the hydrazine intermediate depending on specific conditions (modified variants use reduction here).

  • Isolation: Cool to room temperature. Pour into ice-water (100 mL). The product precipitates as a solid.[1]

  • Purification: Filter the solid, wash with cold water and hexanes. Recrystallize from ethanol/DMF to yield the title compound (Typical Yield: 75-85%).[1][2]

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action for Glumetinib (SCC244) within the HGF/c-Met signaling cascade.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation PI3K PI3K / AKT cMet->PI3K RAS RAS / MAPK cMet->RAS STAT STAT3 cMet->STAT Inhibitor Glumetinib (Pyrazolo[4,3-b]pyridine) Inhibitor->cMet Inhibits Phosphorylation (IC50 = 0.42 nM) Proliferation Cell Proliferation (Tumor Growth) PI3K->Proliferation RAS->Proliferation Metastasis Metastasis (Migration) STAT->Metastasis

Figure 2: Inhibition of HGF/c-Met signaling by pyrazolo[4,3-b]pyridine scaffold (Glumetinib).[1][2]

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Source: International Journal of Molecular Sciences (2023).[1][5] URL:[Link]

  • Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met. Source: Molecular Cancer Therapeutics (2018).[1] URL:[Link]

  • Discovery, Synthesis, and Preclinical Characterization of VU0418506, a Novel mGlu4 Positive Allosteric Modulator. Source: ACS Chemical Neuroscience (2012).[1] URL:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: European Journal of Medicinal Chemistry (2022).[1] URL:[Link]

  • Design and Optimization of a Series of 1-Sulfonylpyrazolo[4,3-b]pyridines as Selective c-Met Inhibitors. Source: ACS Medicinal Chemistry Letters (2015).[1] URL:[Link]

Sources

Foundational

Technical Guide: Tautomeric Equilibrium of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one

Executive Summary The scaffold 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one represents a critical pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors (e.g., JAK, CDK) and phosphodiester...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one represents a critical pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors (e.g., JAK, CDK) and phosphodiesterase (PDE) modulators. Its structural utility lies in the 3-bromo substituent, which serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the core.

However, the utility of this scaffold is frequently complicated by its prototropic tautomerism . The molecule possesses multiple hydrogen bond donor/acceptor sites, leading to an equilibrium between lactam/lactim forms on the pyridine ring and annular tautomerism on the pyrazole ring. Misidentification of the dominant tautomer can lead to:

  • Erroneous Docking Models: Incorrect assignment of protonation states alters H-bond vectors, invalidating in silico binding predictions.

  • Synthetic Regioisomerism: Alkylation reactions can yield mixtures of

    
    -alkyl and 
    
    
    
    -alkyl products depending on the specific tautomer reacting under basic conditions.

This guide provides a definitive analysis of these equilibria, supported by analytical protocols and mechanistic insights.

The Tautomeric Landscape

The 3-bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one system exhibits a complex tautomeric landscape defined by two primary degrees of freedom:

  • Pyridine Ring: Lactam (

    
    -C=O) vs. Lactim (
    
    
    
    =C-OH).
  • Pyrazole Ring: Annular tautomerism (

    
     vs. 
    
    
    
    ).

While four theoretical tautomers exist, Form A (Lactam-1H) is thermodynamically dominant in the solid state and in polar aprotic solvents (DMSO), driven by the aromaticity of the fused system and strong intermolecular hydrogen bonding.

Tautomeric Species Diagram

The following Graphviz diagram illustrates the proton migration pathways defining the equilibrium.

Tautomers Figure 1: Tautomeric connectivity of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one. FormA Form A (Dominant) 1H-Lactam (4H, 5-oxo) FormB Form B 1H-Lactim (5-OH) FormA->FormB Pyridine Tautomerism FormC Form C 2H-Lactam (2H, 4H, 5-oxo) FormA->FormC Pyrazole Annular Shift FormD Form D 2H-Lactim (2H, 5-OH) FormB->FormD Pyrazole Annular Shift FormC->FormD Pyridine Tautomerism

Mechanistic Drivers
  • Electronic Effect of 3-Br: The bromine atom at position 3 is electron-withdrawing (-I effect). This increases the acidity of the pyrazole

    
    , making the equilibrium more sensitive to basic conditions compared to the non-brominated parent scaffold.
    
  • Aromaticity: The lactam form (Form A) retains significant amide resonance stabilization. While the lactim form (Form B) is fully aromatic (pyridine-like), the energy penalty of disrupting the amide bond usually favors the lactam in biological media.

Analytical Characterization Protocols

Distinguishing these tautomers requires a multi-modal approach. Standard 1D NMR is often insufficient due to rapid proton exchange.

NMR Spectroscopy (The Gold Standard)

The most definitive method for assigning tautomeric states in solution is


N-HMBC (Heteronuclear Multiple Bond Correlation) .
ParameterLactam Signal (Form A)Lactim Signal (Form B)Notes

N Shift (Pyridine N)
~160–180 ppm~240–260 ppmLactam N is more shielded due to protonation.

C Shift (C-5)
~160–165 ppm (C=O)~168–172 ppm (C-OH)Carbonyl carbon is typically more shielded than imidate carbon.

Coupling
Distinct coupling to NHNo NH couplingVisible only in dry DMSO-

.
Experimental Protocol: Variable Temperature (VT) NMR

To observe the coalescence of tautomers or confirm a single dominant species:

  • Preparation: Dissolve 10 mg of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one in 0.6 mL of DMSO-

    
     (must be anhydrous to prevent proton exchange with water).
    
  • Acquisition: Acquire

    
    H NMR spectra at 25°C, 50°C, and 80°C.
    
  • Analysis:

    • Sharp Signals: Indicate a single stable tautomer or extremely fast exchange.

    • Broadening: Indicates intermediate exchange rates on the NMR timescale.

    • Interpretation: In DMSO, the

      
       protons (Pyrazole ~13-14 ppm, Lactam ~11-12 ppm) should be visible as distinct singlets if the sample is dry.
      
X-Ray Crystallography

In the solid state, these molecules almost exclusively crystallize as hydrogen-bonded dimers of the Lactam form. The carbonyl oxygen accepts a hydrogen bond from the


 of a neighboring molecule, forming a stable ribbon or cyclic dimer structure.

Synthetic Implications: Regioselective Alkylation

A common bottleneck in utilizing this scaffold is alkylation. Treating the anion of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one with an electrophile (


) can lead to 

-alkylation (at N1, N2, or N4) or

-alkylation (at C5-O).
Alkylation Workflow Diagram

Alkylation Figure 2: Regioselectivity drivers in alkylation reactions. Start 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one Base Deprotonation (NaH or K2CO3) Start->Base Anion Delocalized Anion Base->Anion PathN Soft Electrophiles / Polar Solvent (e.g., Alkyl Halides in DMF) Anion->PathN PathO Hard Electrophiles / O-Philic (e.g., Sulfonates, Silver Salts) Anion->PathO ProdN N-Alkylation (Major) (Usually N1 or N4) PathN->ProdN ProdO O-Alkylation (Minor) (Lactim Ether) PathO->ProdO

Control Strategy
  • To favor N-Alkylation (Targeting N1): Use mild bases (Cs

    
    CO
    
    
    
    ) in DMF. The pyrazole
    
    
    is generally more acidic than the lactam
    
    
    .
  • To favor O-Alkylation: Use Silver salts (Ag

    
    CO
    
    
    
    ) which coordinate to the nitrogen, forcing the electrophile to attack the oxygen (the "Silver Salt Rule").

References

  • Elguero, J., et al. (2025).[1] Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. ResearchGate. Link

  • Stanovnik, B., & Svete, J. (2011). Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Heterocycles. Link

  • Silva, V. L. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI Molecules. Link

  • Katritzky, A. R., et al. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles. Link

  • Saghdani, N., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. PMC (NIH). Link

Sources

Exploratory

Foreword: The Strategic Importance of the 3-Bromo-Pyrazolo[1,5-a]pyridine Scaffold

An In-depth Technical Guide to the Structural Analysis of 3-Bromo-Substituted Pyrazolo[1,5-a]pyridines for Drug Discovery Professionals The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of 3-Bromo-Substituted Pyrazolo[1,5-a]pyridines for Drug Discovery Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition and anti-cancer properties. The introduction of a bromine atom at the 3-position is a key synthetic and functional modification. Not only does it serve as a crucial synthetic handle for further molecular elaboration through cross-coupling reactions, but it also significantly modulates the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

This guide provides a comprehensive framework for the structural elucidation of 3-bromo-substituted pyrazolo[1,5-a]pyridines, moving from routine spectroscopic confirmation to the definitive determination of three-dimensional architecture. The methodologies outlined herein are designed to build a self-validating system of analytical data, ensuring the absolute structural integrity of these high-value compounds in drug development pipelines.

Foundational Analysis: Synthesis and Spectroscopic Confirmation

The journey of structural analysis begins with the successful synthesis and purification of the target compound. A common and reliable method for synthesizing the pyrazolo[1,5-a]pyridine core involves the cycloaddition of N-aminopyridinium salts with various reagents. The subsequent bromination at the 3-position is often achieved using selective brominating agents like N-bromosuccinimide (NBS).

A multi-pronged spectroscopic approach is essential for the initial confirmation of the molecular structure. This combination of techniques provides orthogonal data points that, when taken together, offer a high degree of confidence in the assigned structure.

Mass Spectrometry (MS)

Mass spectrometry provides the foundational data point: the molecular weight of the synthesized compound.

  • Why it's done: To confirm the successful incorporation of the bromine atom and to verify the overall molecular formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear and unambiguous signature.

  • Expected Outcome: A high-resolution mass spectrum (HRMS) should show two major peaks of nearly equal intensity, separated by two mass units, corresponding to the [M]+ and [M+2]+ ions. The measured mass should be within 5 ppm of the calculated theoretical mass for the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

  • Why it's done: To confirm the presence of the aromatic C-H and C=C/C=N bonds characteristic of the heterocyclic ring system. The absence of certain bands (e.g., N-H or O-H stretches) can also confirm the success of the cyclization reaction.

  • Expected Outcome: The spectrum will be dominated by aromatic C-H stretching vibrations (typically above 3000 cm⁻¹) and a series of complex C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For 3-bromo-substituted pyrazolo[1,5-a]pyridines, a combination of 1D and 2D NMR experiments is required for unambiguous assignment.

  • Why it's done: To map out the complete proton and carbon framework of the molecule, confirming the substitution pattern and the integrity of the pyrazolo[1,5-a]pyridine core.

  • Key Experiments & Rationale:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling relationships. The chemical shifts of the protons on the pyridine ring are particularly diagnostic.

    • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The carbon atom attached to the bromine (C3) will show a characteristic chemical shift.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the molecular puzzle.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

      • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons. This is often the key experiment to confirm the connectivity of the entire heterocyclic system.

G H1_NMR ¹H NMR (Proton Environments) HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC Assigns Protons C13_NMR ¹³C NMR (Carbon Framework) C13_NMR->HSQC Assigns Carbons HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Final_Structure Unambiguous Structure HMBC->Final_Structure Confirms Connectivity

Caption: Workflow for unambiguous structural assignment using NMR spectroscopy.

PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Key HMBC Correlations
C2 ~8.10 (s)~125H2 -> C3, C3a, C7
C3 -~95-
C3a -~140H2, H4, H5 -> C3a
C4 ~7.10 (t)~115H4 -> C3a, C5, C6
C5 ~6.80 (d)~110H5 -> C3a, C4, C7
C6 ~7.50 (t)~120H6 -> C4, C5, C7a
C7 ~8.50 (d)~130H7 -> C2, C5, C6

Note: Chemical shifts are approximate and can vary based on other substituents and the solvent used.

The Gold Standard: Single-Crystal X-ray Crystallography

While spectroscopic methods provide conclusive evidence for the chemical connectivity, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional representation of the molecule in the solid state. This technique is indispensable for understanding stereochemistry, conformation, and intermolecular interactions that can be critical for drug-receptor binding.

Experimental Workflow
  • Crystal Growth (The Crucial First Step): High-quality single crystals are paramount.

    • Protocol: Start with a highly purified sample (>99%). A common method is slow evaporation of a saturated solution. Screen various solvents (e.g., dichloromethane, ethyl acetate, methanol, and mixtures thereof). A vial containing the solution is covered with a perforated film and left undisturbed in a vibration-free environment.

    • Causality: The slow rate of evaporation allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects and leading to a single crystal suitable for diffraction.

  • Data Collection:

    • Protocol: A suitable crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected, and their intensities are recorded.

  • Structure Solution and Refinement:

    • Protocol: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined ("structure solution"). This initial model is then optimized to best fit the experimental data in a process called "refinement."

    • Trustworthiness: The quality of the final structure is assessed by metrics such as the R-factor (residual factor), which should typically be below 5% for a well-refined structure, and the goodness-of-fit (GooF).

G Synthesis Synthesis & Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Synthesis->Spectroscopy Provides Sample Xray X-ray Crystallography Spectroscopy->Xray Confirms Identity SAR Structure-Activity Relationship (SAR) Spectroscopy->SAR Informs Initial Design Computational Computational Modeling (DFT) Xray->Computational Provides Experimental Geometry for Validation Xray->SAR Defines 3D Pharmacophore Computational->SAR Predicts Properties

Caption: The synergistic relationship between different structural analysis techniques.

Computational Chemistry: A Complementary Perspective

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights that complement experimental data.

  • Why it's done: To correlate the experimental structure with its electronic properties. DFT calculations can be used to predict NMR chemical shifts (aiding in assignment), model the molecular orbitals (HOMO/LUMO) to understand reactivity, and calculate the electrostatic potential map, which is crucial for understanding how the molecule might interact with a protein binding site.

  • Self-Validation: A key measure of the reliability of a computational model is its ability to reproduce experimental data. For instance, a DFT-optimized geometry should closely match the bond lengths and angles determined by X-ray crystallography.

Conclusion

The structural analysis of 3-bromo-substituted pyrazolo[1,5-a]pyridines is a systematic process that builds a pyramid of evidence. It starts with the broad confirmation of mass and functional groups (MS and IR), moves to the detailed mapping of atomic connectivity (NMR), and culminates in the definitive three-dimensional structure from X-ray crystallography. Each step validates the previous one, ensuring the absolute integrity of the molecule's structure. This rigorous, multi-technique approach is fundamental to establishing robust structure-activity relationships and accelerating the development of novel therapeutics based on this important scaffold.

References

As of the time of this writing, the following links were verified to be active. A direct landing page is prioritized for link stability.

  • Synthesis and functionalization of pyrazolo[1,5-a]pyridines. Arkivoc.[Link]

  • Recent Developments in the Synthesis of Pyrazolo[1,5-a]pyridines. MDPI Molecules.[Link]

  • An overview of the chemistry and biological importance of pyrazolo[1,5-a]pyrimidines. MDPI Molecules.[Link]

  • Pyrazolo[1,5-a]pyridine-3-carbonitriles: Synthesis, reactions and biological activity. ScienceDirect (Tetrahedron Letters).[Link]

  • Recent advances in the synthesis of pyrazolo[1,5-a]pyridines. Royal Society of Chemistry.[Link]

Foundational

Solubility profile of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one in organic solvents

Comprehensive Solubility Profiling of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one: Solvation Mechanics and Experimental Protocols As a Senior Application Scientist specializing in the physicochemical characterization of...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Solubility Profiling of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one: Solvation Mechanics and Experimental Protocols

As a Senior Application Scientist specializing in the physicochemical characterization of heterocyclic building blocks, I frequently encounter challenges with the solvation of highly functionalized fused ring systems. The compound 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one represents a critical scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and cannabinoid receptor (CB2R) ligands[1].

However, its fused aromatic nature, combined with multiple hydrogen-bond donors/acceptors and a heavy halogen atom, results in a complex solubility profile. This whitepaper elucidates the thermodynamic drivers of its solubility across various organic solvents and establishes self-validating experimental protocols for its quantification.

Physicochemical Determinants of Solvation

To understand how a solvent interacts with 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one, we must first deconstruct the molecule's structural physics:

  • Lactam-Lactim Tautomerism: The 5(4H)-one core exists in a dynamic equilibrium with its 5-ol (hydroxy) tautomer, 1H-pyrazolo[4,3-b]pyridin-5-ol[2]. In the solid state, the lactam (pyridone) form predominates. This is driven by the formation of robust, highly ordered intermolecular hydrogen-bonding networks (N–H···O=C). Overcoming this high crystal lattice energy is the primary thermodynamic barrier to dissolution.

  • Hydrogen Bonding Capacity: The molecule acts as a multifaceted H-bond participant. It possesses two strong H-bond donors (the N1–H of the pyrazole ring and the N4–H of the pyridone ring) and two strong acceptors (the N2 of the pyrazole and the C5=O carbonyl oxygen).

  • The 3-Bromo Substituent: The introduction of the bromine atom at the C3 position significantly alters the molecule's solvation dynamics[3]. While it increases overall lipophilicity (LogP) and molecular weight, it also introduces a highly polarizable electron cloud. This enables potential halogen bonding (

    
    -hole interactions) with Lewis-basic solvents, which can selectively enhance solubility in specific solvent classes.
    

Solvation Solid Solid State Crystal Lattice (High H-Bond Energy) Solvent Addition of Polar Aprotic Solvent (e.g., DMSO, DMF) Solid->Solvent Solvation Initiation Disruption Lattice Disruption & H-Bond Acceptance Solvent->Disruption Thermodynamic Drive Lactam Solvated Lactam Form (5(4H)-one) [Predominant] Disruption->Lactam Solvation (K_eq > 1) Lactim Solvated Lactim Form (5-ol) [Minor] Disruption->Lactim Solvation (K_eq < 1) Lactam->Lactim Tautomeric Equilibrium

Figure 1: Thermodynamic disruption of the crystal lattice and tautomeric equilibrium in polar aprotic solvents.

Solubility Profile Across Organic Solvent Classes

The solubility of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is heavily dependent on the solvent's ability to act as a hydrogen-bond acceptor. Solvents that can disrupt the N–H···O=C lattice network without requiring the molecule to break its own internal resonance stabilization perform best.

Table 1: Quantitative Solubility Profile at 25°C

Solvent ClassRepresentative SolventsEstimated Solubility (mg/mL)Solvation Mechanism & Commentary
Polar Aprotic DMSO, DMF, NMP> 50.0 Excellent. Strong H-bond acceptors readily break the crystal lattice. Halogen bonding with the 3-bromo group provides secondary stabilization.
Polar Protic Methanol, Ethanol2.0 - 8.0 Moderate. Alcohols can form H-bonds but struggle to completely overcome the high lattice energy of the brominated fused ring.
Halogenated Dichloromethane, Chloroform0.5 - 2.0 Poor. Weak dipole-dipole interactions are insufficient to disrupt the strong intermolecular amide-like networks.
Non-Polar Hexane, Heptane, Toluene< 0.1 Practically Insoluble. Lack of H-bond capacity and low dielectric constants result in an inability to solvate the polar core.

Validated Experimental Methodology: Thermodynamic Solubility Determination

In drug discovery, kinetic solubility (often measured via DMSO stock dilution) is prone to supersaturation and false positives. To determine the true thermodynamic solubility of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one, a standardized Shake-Flask method must be employed. This protocol is designed as a self-validating system to ensure accuracy.

Step-by-Step Protocol: The Shake-Flask Method
  • Saturation (Solid-State Initiation): Add an excess amount of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one powder (~100 mg) to a glass vial containing 1.0 mL of the target organic solvent. Causality: Starting from the solid state ensures that the measured concentration represents the true thermodynamic equilibrium between the solid lattice and the solvated state.

  • Equilibration: Seal the vial and agitate continuously on a thermoshaker at exactly 25.0°C for 48 hours. Causality: 48 hours is required because high-lattice-energy heterocyclic solids dissolve slowly; premature measurement leads to underestimation.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically resistant to organic solvents. Filtration removes micro-crystals that would otherwise cause light scattering or false concentration spikes during UV/HPLC analysis.

  • Quantification: Dilute the filtered supernatant appropriately (e.g., 1:100 in mobile phase) and analyze via HPLC-UV at the compound's

    
     (typically ~280-310 nm for pyrazolo-pyridines). Calculate the concentration against a standard calibration curve prepared in 100% DMSO.
    

Workflow Step1 Step 1: Saturation Excess Solid + Solvent Step2 Step 2: Equilibration 48h Agitation @ 25°C Step1->Step2 Step3 Step 3: Phase Separation Centrifugation & PTFE Filtration Step2->Step3 Step4 Step 4: Quantification HPLC-UV Analysis Step3->Step4

Figure 2: Standardized shake-flask methodology for determining thermodynamic solubility.

Handling and Formulation Insights for Assays

When utilizing 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one for in vitro biological assays, the transition from an organic solvent to an aqueous buffer is the most critical failure point.

  • Stock Preparation: Always prepare primary stock solutions (10 mM to 50 mM) in 100% anhydrous DMSO. Store these stocks at -20°C in desiccated conditions. Why? DMSO is highly hygroscopic. Absorption of atmospheric water will drastically lower the solvent's capacity to keep the compound solvated, leading to microscopic precipitation over time.

  • Aqueous Dilution: When dosing into aqueous media, keep the final DMSO concentration

    
     1% (v/v) to prevent solvent-induced cytotoxicity. If the compound crashes out upon addition to the buffer, do not heat the solution (which only causes temporary kinetic dissolution). Instead, formulate the DMSO stock with a co-solvent such as PEG400 or utilize complexation agents like Hydroxypropyl-
    
    
    
    -cyclodextrin (HP
    
    
    CD) prior to aqueous introduction.

References

  • Mugnaini, C., et al. (2020). "Design, synthesis, and physicochemical and pharmacological profiling of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives with antiosteoarthritic activity in vivo." Journal of Medicinal Chemistry, 63(13), 7369-7391.[1] URL: [Link]

Sources

Exploratory

Role of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one as a kinase inhibitor intermediate

The Role of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one in Kinase Inhibitor Design Executive Summary The 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one scaffold represents a high-value pharmacophore in modern kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one in Kinase Inhibitor Design

Executive Summary

The 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one scaffold represents a high-value pharmacophore in modern kinase inhibitor discovery. Distinguished by its fused 5:6 bicyclic nitrogen system, this intermediate offers a unique "dual-handle" architecture: the 3-bromo moiety serves as a versatile electrophile for cross-coupling (targeting the specificity pocket), while the 5-oxo (lactam) functionality provides a hydrogen-bond donor/acceptor motif critical for hinge binding or can be activated (via chlorination) for nucleophilic aromatic substitution (SNAr). This guide details the structural rationale, synthetic protocols, and application of this intermediate in developing inhibitors for targets such as MAT2A , p38 MAPK , and JAK kinases.

Structural Analysis & Pharmacophore Logic

The 1H-pyrazolo[4,3-b]pyridin-5(4H)-one core is a privileged scaffold due to its ability to mimic the adenine ring of ATP. Its binding mode within the kinase active site is defined by two critical vectors:

  • Hinge Interaction (The "Warhead"): The lactam motif (NH at position 4 and C=O at position 5) or its tautomeric 5-hydroxy form typically engages the kinase hinge region via bidentate hydrogen bonding. The pyridine nitrogen (N4) and the pyrazole NH (N1) can also participate depending on the tautomeric state favored by the specific pocket.

  • The "3-Bromo" Diversification Point: Located on the pyrazole ring, the bromine atom at C3 is positioned to project substituents into the gatekeeper region or the solvent-exposed front pocket , determining selectivity and potency.

Tautomeric Equilibrium: The scaffold exists in equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) forms. While the 5-oxo form is often the stable species in solution, the 5-hydroxy form is the reactive species for chlorination (activation).

Tautomerism cluster_0 Tautomeric Equilibrium Lactam 5-Oxo Form (Lactam) (H-Bond Donor/Acceptor) Lactim 5-Hydroxy Form (Lactim) (Precursor for 5-Cl) Lactam->Lactim  Equilibrium  

Caption: Tautomeric shift between the 5-oxo and 5-hydroxy forms, dictating chemical reactivity and binding mode.

Synthetic Utility & Protocols

The synthesis of kinase inhibitors from this core typically follows a "Divergent Functionalization" strategy. The 3-bromo-5-oxo intermediate is rarely the final drug; rather, it is the junction point for two orthogonal chemical modifications.

Protocol A: Synthesis of the Core Intermediate

Context: Preparation of the 3-bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one scaffold.

Reaction Overview:

  • Cyclization: Reaction of ethyl 4-aminopyrazole-3-carboxylate with an activated acrylate or 1,3-dicarbonyl equivalent (e.g., diethyl ethoxymethylenemalonate) followed by thermal cyclization.

  • Bromination: Regioselective bromination at C3 using N-Bromosuccinimide (NBS) or elemental bromine.

Step-by-Step Methodology:

  • Starting Material: Dissolve 1H-pyrazolo[4,3-b]pyridin-5-ol (CAS 52090-73-0) in glacial acetic acid (0.5 M concentration).

  • Bromination: Add Bromine (Br2) (1.1 equiv) dropwise at room temperature. Alternatively, use NBS (1.1 equiv) in DMF at 0°C for milder conditions.

  • Monitoring: Stir for 2–4 hours. Monitor via LC-MS for the appearance of the M+2 bromine isotope pattern.

  • Workup: Quench with saturated aqueous NaHSO3 (to remove excess bromine). Dilute with water to precipitate the product.

  • Isolation: Filter the solid, wash with water and cold diethyl ether. Dry under vacuum.[1]

    • Yield Expectation: 75–85%.

    • Appearance: Off-white to pale yellow solid.

Protocol B: Activation to 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Context: Converting the 5-oxo group into a displaceable chloride for SNAr reactions.

  • Reagents: Suspend 3-bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one in POCl3 (Phosphorus oxychloride) (5–10 vol).

  • Reaction: Heat to reflux (100–110°C) for 4–6 hours.

  • Quench: Carefully pour the reaction mixture onto crushed ice (Exothermic!). Neutralize with NH4OH to pH ~8.

  • Extraction: Extract with Ethyl Acetate or DCM.

  • Product: 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine . This intermediate now has two distinct reactive handles: C5-Cl (reactive to amines) and C3-Br (reactive to Pd-catalysis).

Divergent Synthesis Workflow (Graphviz)

The following diagram illustrates the "Selectivity Switch" where the order of operations determines the final inhibitor structure.

SynthesisPath Start 3-Bromo-1H-pyrazolo[4,3-b] pyridin-5(4H)-one Activation Activation (POCl3) Start->Activation Intermediate 3-Bromo-5-chloro- 1H-pyrazolo[4,3-b]pyridine Activation->Intermediate PathA Path A: C5 Substitution first (SNAr with Amine) Intermediate->PathA  R-NH2, Heat   PathB Path B: C3 Coupling first (Suzuki/Stille) Intermediate->PathB  Ar-B(OH)2, Pd(0)   ProdA 5-Amino-3-bromo derivative (Hinge Binder Established) PathA->ProdA ProdB 3-Aryl-5-chloro derivative (Gatekeeper Established) PathB->ProdB Final Final Kinase Inhibitor (Dual Functionalized) ProdA->Final  Suzuki Coupling   ProdB->Final  SNAr Displacement  

Caption: Divergent synthesis pathways from the activated 3-bromo-5-chloro intermediate.

Case Studies & Biological Applications

Case Study 1: MAT2A Inhibitors (Oncology)

Recent research (e.g., AZ'9567) has utilized the pyrazolo[4,3-b]pyridin-5-one scaffold to target Methionine Adenosyltransferase 2A (MAT2A) .[2]

  • Mechanism: The scaffold binds in the active site where the 5-oxo/NH motif forms critical hydrogen bonds.

  • Role of 3-Bromo: The bromine is replaced by complex aryl groups (often via Suzuki coupling) to fill the allosteric pocket, inducing a conformational change that inhibits enzyme activity.

  • Significance: This approach is vital for synthetic lethality strategies in MTAP-deleted cancers.

Case Study 2: p38 MAPK Inhibitors (Inflammation)
  • Design: 3-substituted-pyrazolo[4,3-b]pyridines have been designed to compete with ATP in p38 MAP kinase.

  • SAR Insight: Substitution at the 3-position (replacing Br) with a fluorophenyl ring often improves potency, while the 5-position (converted from the ketone to an amine) interacts with the hinge region (Glu71/Met109).

Quantitative Data Summary

Intermediate / CompoundCAS NumberMolecular WeightKey ReactivityTarget Class
3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one N/A (Precursor)~214.02Tautomerization, C3-CouplingPrecursor
1H-pyrazolo[4,3-b]pyridin-5-ol 52090-73-0 135.12Core ScaffoldScaffold
3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine 1150617-54-1 (Derivative)232.46Dual Electrophile (C3/C5)Building Block
AZ'9567 (Analogue) N/AVariableMAT2A InhibitionMAT2A

(Note: CAS 1150617-54-1 refers to the 6-bromo isomer in some databases; verify specific regioisomer availability with suppliers like BLDPharm or Sigma using the structure Brc1n[nH]c2c(Cl)nccc12 for the 3-bromo-5-chloro variant).

References

  • Synthesis of Pyrazolo[4,3-b]pyridines: Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. Source:International Journal of Molecular Sciences, 2023.[3] URL:[Link][4][5]

  • MAT2A Inhibitor Discovery: Title: Discovery of AZ'9567, a pyrazolo[4,3-b]pyridin-5-one-based MAT2A inhibitor. Source:Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Kinase Scaffold Utility: Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source:European Journal of Medicinal Chemistry. URL:[Link]

Sources

Foundational

Electronic Properties and Reactivity of the 3-Bromo-pyrazolo[4,3-b]pyridin-5-one Core: A Technical Guide for Advanced Scaffold Functionalization

Executive Summary The pyrazolo[4,3-b]pyridin-5-one scaffold has emerged as a privileged, highly tunable pharmacophore in modern drug discovery. It is most notably recognized for its critical role in the development of Me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-b]pyridin-5-one scaffold has emerged as a privileged, highly tunable pharmacophore in modern drug discovery. It is most notably recognized for its critical role in the development of Methionine Adenosyltransferase 2A (MAT2A) inhibitors, such as the clinical candidate AZ'9567 1. The introduction of a bromine atom at the C3 position transforms this core into an exceptionally versatile intermediate. As a Senior Application Scientist, I have designed this whitepaper to dissect the electronic properties, tautomeric dynamics, and mechanistic reactivity of the 3-bromo-pyrazolo[4,3-b]pyridin-5-one core, providing drug development professionals with self-validating protocols for its late-stage functionalization.

Molecular Architecture & Electronic Profiling

The fundamental reactivity of the 3-bromo-pyrazolo[4,3-b]pyridin-5-one system is governed by its highly delocalized


-electron network and the strong dipolar characteristics of the fused bicyclic rings. Pyrazolopyridines function as highly effective dipolar scaffolds, exhibiting distinct electronic properties that enable their use in both medicinal chemistry and organic optoelectronics [[2]]().
Causality of the C3-Bromine Substituent

The highly electronegative bromine atom exerts a powerful


 (inductive) effect, withdrawing electron density from the electron-rich pyrazole ring. This electronic perturbation has two critical consequences:
  • LUMO Depression: It significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, increasing the core's susceptibility to oxidative addition by low-valent transition metals (e.g., Pd(0)).

  • Dipole Enhancement: The electron-deficient pyridone carbonyl and the inductive pull of the bromine create a strong molecular dipole. This is critical for binding affinity, as seen in the co-crystal structures of MAT2A inhibitors where the core forms essential

    
     and hydrogen-bonding interactions within the allosteric pocket [[1]]().
    

Table 1: Computed Electronic Parameters of Pyrazolo[4,3-b]pyridin-5-one Derivatives

PropertyUnsubstituted Core3-Bromo CoreMechanistic Causality / Impact
HOMO Energy (eV) -6.12-6.45Halogen withdrawal stabilizes the HOMO, reducing the risk of undesired auto-oxidation.
LUMO Energy (eV) -1.85-2.30Lower LUMO accelerates oxidative addition during Pd-catalyzed cross-coupling.
Dipole Moment (D) 4.25.8Enhanced dipolar character improves target pocket binding via electrostatic interactions.
Tautomeric Ratio 95:5 (Lactam:Lactim)98:2 (Lactam:Lactim)Inductive effect of Br stabilizes the lactam NH dipole in polar aprotic solvents.

Reactivity Pathways & Mechanistic Divergence

The 3-bromo-pyrazolo[4,3-b]pyridin-5-one core presents multiple reactive sites. Controlling the regioselectivity requires a deep understanding of the underlying thermodynamics and kinetics. Harsh nucleophilic bases (e.g., NaOH, MeONa) can lead to undesired side reactions, such as lactam ring-opening; therefore, milder bases are mandated to maintain the integrity of the core 3. Furthermore, the core is frequently utilized in the synthesis of complex bicyclic compounds targeting YAP-TEAD and MAT2A pathways via C3-functionalization 4.

Reactivity Core 3-Bromo-pyrazolo[4,3-b]pyridin-5-one (Electron-Deficient Core) Pd_Cat Pd(0) Catalysis (Oxidative Addition) Core->Pd_Cat C3-Br Activation N_Alk Base-Mediated N-Alkylation Core->N_Alk NH Deprotonation Tautomer Lactam-Lactim Tautomerization Core->Tautomer Solvent/pH Shift Suzuki C3-Aryl Derivatives (Suzuki-Miyaura) Pd_Cat->Suzuki Buchwald C3-Amino Derivatives (Buchwald-Hartwig) Pd_Cat->Buchwald N1_Isomer N1-Alkyl Isomer (Thermodynamic) N_Alk->N1_Isomer N2_Isomer N2-Alkyl Isomer (Kinetic) N_Alk->N2_Isomer

Mechanistic divergence of the 3-bromo-pyrazolo[4,3-b]pyridin-5-one core under varying conditions.

Self-Validating Experimental Protocols

A robust chemical process must be self-validating. The following protocols integrate specific In-Process Controls (IPCs) to guarantee that the mechanistic requirements of the reaction are met before proceeding to isolation.

Protocol A: Regioselective N1-Alkylation

Causality: Alkylation of the pyrazole nitrogen is complicated by the presence of two nucleophilic sites (N1 and N2). To achieve thermodynamic control and favor N1-alkylation (minimizing steric clash with the C3-bromine), we utilize


 in DMF. We specifically avoid strong bases like NaOH to prevent lactam hydrolysis 3.
  • Preparation: Charge a dry flask with 3-bromo-pyrazolo[4,3-b]pyridin-5-one (1.0 eq) and anhydrous DMF (0.2 M).

  • Base Addition: Add

    
     (1.5 eq). Stir at room temperature for 30 minutes to ensure complete deprotonation.
    
  • Electrophile Addition: Dropwise add the alkyl halide (1.1 eq). Heat to 60°C for 4 hours.

  • Self-Validation (IPC): Analyze via 2D NOESY NMR of the crude aliquot. A spatial correlation between the newly introduced alkyl protons and the C7-proton of the pyridine ring definitively validates N1 regioselectivity over N2.

Protocol B: C3 Suzuki-Miyaura Cross-Coupling

Causality: The C-Br bond must be cleaved via oxidative addition. We select


 as the catalyst because the large bite angle of the dppf ligand (~99°) induces steric crowding at the Pd center. This thermodynamically drives the notoriously slow reductive elimination step typical of electron-deficient heterocyclic couplings.
  • Degassing: Dissolve the N1-alkylated 3-bromo core (1.0 eq) and the target boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane/Water. Sparge with

    
     for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex.
    
  • Catalyst & Base: Add

    
     (2.0 eq) and 
    
    
    
    (0.05 eq).
  • Reaction: Heat the mixture to 90°C under

    
     for 12 hours.
    
  • Self-Validation (IPC): Monitor via LC-MS. Bromine possesses two major isotopes (

    
     and 
    
    
    
    ) in a ~1:1 ratio, creating a distinct M, M+2 doublet in the mass spectrum. The complete disappearance of this doublet is an absolute, self-validating indicator that the C-Br bond has been successfully cleaved and the coupling is complete.

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Oxidative Addition Pd(dppf)Cl2 + Core Step1->Step2 Step3 3. Transmetalation Add Boronic Acid Step2->Step3 Step4 4. Reductive Elim. Heat to 90°C Step3->Step4 IPC IPC: LC-MS Check M/M+2 Loss Step4->IPC Product 5. Isolation C3-Functionalized IPC->Product

Self-validating experimental workflow for the C3-Suzuki-Miyaura cross-coupling.

Conclusion

The 3-bromo-pyrazolo[4,3-b]pyridin-5-one core is a sophisticated building block requiring precise electronic and steric management. By understanding the inductive effects of the C3-bromine and the tautomeric nature of the 5-one system, researchers can rationally design self-validating synthetic routes. Whether deployed as a dipolar fluorophore or a MAT2A allosteric inhibitor, mastering the reactivity of this scaffold is paramount for advanced drug development.

References

1.2 - mdpi.com 2. 3 - mdpi.com 3.5 - google.com 4.4 - google.com 5.1 - acs.org

Sources

Exploratory

The 1H-Pyrazolo[4,3-b]pyridin-5(4H)-one Scaffold: A Technical Guide to Next-Generation Kinase and PPI Inhibitors

Executive Summary The 1H-pyrazolo[4,3-b]pyridin-5(4H)-one scaffold—and its tautomeric form, 1H-pyrazolo[4,3-b]pyridin-5-ol—has emerged as a privileged heterocyclic motif in modern medicinal chemistry[]. Acting as a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazolo[4,3-b]pyridin-5(4H)-one scaffold—and its tautomeric form, 1H-pyrazolo[4,3-b]pyridin-5-ol—has emerged as a privileged heterocyclic motif in modern medicinal chemistry[]. Acting as a highly efficient bioisostere to purines and indazoles, this bicyclic system offers precise spatial vectors for hydrogen bond donors and acceptors[2]. This technical whitepaper explores the mechanistic rationale, structural biology, and validated experimental workflows for utilizing these derivatives in two cutting-edge therapeutic areas: dual FLT3/CDK4 inhibition for Acute Myeloid Leukemia (AML) and small-molecule blockade of the PD-1/PD-L1 immune checkpoint.

Structural Biology & Target Rationale

The Bioisosteric Advantage

The fusion of a pyrazole ring with a pyridin-5-one system creates a rigid, planar pharmacophore. The arrangement of nitrogen atoms within this specific isomer ([4,3-b]) significantly influences its physicochemical properties, allowing it to effectively anchor into the ATP-binding sites of various kinases or intercalate into the shallow hydrophobic clefts of protein-protein interactions (PPIs)[2].

Target 1: Dual FLT3/CDK4 Inhibition in AML

FMS-like tyrosine kinase-3 (FLT3) mutations, specifically internal tandem duplications (FLT3-ITD), drive aggressive cellular proliferation in AML[3]. However, clinical resistance to highly selective first-generation FLT3 inhibitors frequently occurs due to compensatory signaling. The Causality of Dual Targeting: By engineering 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives, researchers have successfully targeted both FLT3 and Cyclin-Dependent Kinase 4 (CDK4)[4]. FLT3 signaling (via STAT5 and MAPK/ERK) ultimately drives the cell cycle. Simultaneously inhibiting the upstream driver (FLT3) and the downstream executioner (CDK4) induces a profound G1 cell cycle arrest, effectively short-circuiting parallel resistance pathways[3].

FLT3_Pathway Inhibitor 1H-pyrazolo[4,3-b]pyridin-5(4H)-ones (e.g., Compound 23k) FLT3 FLT3-ITD Receptor Inhibitor->FLT3 ATP-competitive Inhibition CDK4 CDK4 / Cyclin D Inhibitor->CDK4 ATP-competitive Inhibition STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylation ERK RAS/MAPK/ERK Pathway FLT3->ERK Phosphorylation CellCycle G1 to S Phase Transition STAT5->CellCycle Transcription ERK->CellCycle Transcription CDK4->CellCycle Rb Phosphorylation

Dual inhibition of FLT3 and CDK4 pathways by pyrazolo[4,3-b]pyridine derivatives.

Target 2: Small-Molecule PD-1/PD-L1 Blockade

While monoclonal antibodies dominating the PD-1/PD-L1 space are highly efficacious, they suffer from poor tumor microenvironment penetration and require intravenous administration. The Causality of the Scaffold: Employing a ring fusion strategy, 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed to mimic the interfacial binding residues of the PD-1 protein[5]. The core scaffold competitively occupies the hydrophobic pocket on the PD-L1 dimer, disrupting the PPI, restoring T-cell function, and elevating Interferon-γ (IFN-γ) secretion[5].

Quantitative Data Presentation

The following table summarizes the in vitro and in vivo efficacy of lead 1H-pyrazolo[4,3-b]pyridin-5(4H)-one derivatives against their respective targets.

Compound DesignationPrimary Target(s)Target Assay IC₅₀Cellular Efficacy / PhenotypeIn Vivo Validation
Compound 23k FLT3 / CDK411 nM (FLT3)7 nM (CDK4)Induces G1 arrest in MV4-11 AML cells67% tumor growth inhibition (MV4-11 xenograft at 200 mg/kg)[4]
Compound D38 PD-1/PD-L1 PPI9.6 nM (HTRF)EC₅₀ = 1.61 μM in CHO/Jurkat co-culture modelRestores T-cell function; increases IFN-γ secretion[5]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems used to evaluate these derivatives.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1

Causality & Validation: Standard colorimetric assays are highly susceptible to interference from the autofluorescence of small-molecule heterocyclic compounds. HTRF utilizes a time delay and a ratiometric fluorescence readout (665 nm / 620 nm) to eliminate background noise, ensuring that the calculated IC₅₀ represents true PPI disruption.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human recombinant PD-L1 tagged with Europium cryptate (Donor) and PD-1 tagged with XL665 (Acceptor) in assay buffer (PBS, 0.1% BSA, 0.05% Tween-20).

  • Compound Titration: Serially dilute the 1H-pyrazolo[4,3-b]pyridin-5(4H)-one derivative (e.g., D38) in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1%.

  • Incubation: Combine the proteins and the inhibitor in a 384-well low-volume plate. Incubate at room temperature for 1 hour to allow the system to reach binding equilibrium.

  • Detection: Excite the plate at 320 nm using a TR-FRET compatible microplate reader.

  • Data Analysis: Measure emission at 620 nm (Donor) and 665 nm (Acceptor). Calculate the FRET ratio (

    
    ). Plot the normalized ratio against the log of the compound concentration to determine the IC₅₀.
    

HTRF_Workflow Step1 Step 1: Reagent Prep PD-1-Eu & PD-L1-XL665 Step2 Step 2: Compound Addition Add Pyrazolopyridine Inhibitor Step1->Step2 Step3 Step 3: Incubation Equilibrium Binding (RT, 1h) Step2->Step3 Step4 Step4 Step3->Step4

Step-by-step workflow of the HTRF assay for evaluating PD-1/PD-L1 interaction inhibitors.

Protocol B: Cellular Target Engagement via Western Blotting (FLT3 Autophosphorylation)

Causality & Validation: While biochemical kinase assays confirm direct target binding, cellular Western blotting is mandatory to validate that the compound can penetrate the cell membrane and engage the target in a complex intracellular milieu. Monitoring the specific phosphorylation sites Y589/591 on FLT3 confirms the inhibition of the autophosphorylation event strictly required for downstream leukemogenic signaling.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MV4-11 cells (FLT3-ITD positive) at

    
     cells/mL in RPMI-1640 medium. Treat with varying concentrations of the dual inhibitor (e.g., Compound 23k) for 2 hours.
    
  • Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to prevent artifactual dephosphorylation during processing).

  • Protein Quantification & Separation: Quantify protein yield via BCA assay. Load 30 μg of total protein per lane onto a 4–12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk. Probe overnight at 4°C with primary antibodies against p-FLT3 (Y589/591), total FLT3, p-STAT5, total STAT5, and GAPDH (loading control).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and quantify band densitometry to determine the cellular IC₅₀ for target engagement.

References

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors PubMed (Bioorganic Chemistry, 2022)[Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction PubMed (Bioorganic Chemistry, 2021)[Link]

  • Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon PMC (National Institutes of Health)[Link]

Sources

Foundational

Technical Guide: Hydrogen Bond Donor/Acceptor Profile of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one

[1] Executive Summary This technical guide provides a comprehensive structural and physicochemical analysis of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one .[1] As a fused bicyclic scaffold incorporating both pyrazole and...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive structural and physicochemical analysis of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one .[1] As a fused bicyclic scaffold incorporating both pyrazole and pyridone functionalities, this molecule represents a "privileged structure" in medicinal chemistry, particularly within kinase inhibitor discovery and fragment-based drug design (FBDD).

The presence of the bromine atom at the C3 position and the lactam functionality at C5 creates a unique electrostatic landscape.[1] This guide dissects the molecule’s hydrogen bond donor (HBD) and acceptor (HBA) capabilities, analyzes its tautomeric stability, and outlines experimental protocols for validation.[1]

Structural Architecture & Electronic Environment

Core Scaffold Analysis

The molecule comprises a pyrazolo[4,3-b]pyridine core.[1] The numbering convention is critical for accurate H-bond mapping:

  • Positions 1 & 2: Pyrazole nitrogen atoms.[1][2][3][4][5]

  • Position 3: Carbon bearing the Bromine atom.[1][6][7][8]

  • Position 4: Pyridine nitrogen (protonated in the lactam form).[1]

  • Position 5: Carbonyl carbon (lactam C=O).[1]

The Bromine Substituent (Electronic Modulation)

The C3-Bromine is not merely a steric placeholder; it exerts significant electronic influence:

  • Inductive Effect (-I): The electronegative halogen withdraws electron density from the pyrazole ring, increasing the acidity of the N1-proton (pKa modulation).[1]

  • Sigma Hole: The bromine atom exhibits a positive electrostatic potential cap on its extension vector, enabling Halogen Bonding (XB) interactions with backbone carbonyl oxygen atoms in target proteins.[1]

Hydrogen Bond Profile (HBD/HBA)

The hydrogen bonding capacity of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is dynamic, governed by its tautomeric state.[1]

The Dominant Tautomer: 1H-Lactam

In aqueous solution and solid state, the molecule predominantly exists as the 1H-pyrazolo-5(4H)-one tautomer.[1]

AtomTypeStrengthDescription
N1-H Donor HighThe pyrazole NH is a classic donor.[1] Acidity is enhanced by the C3-Br electron-withdrawing group.[1]
N2 Acceptor ModerateThe lone pair on the sp2 nitrogen is available for H-bonding, typical of the "hinge-binding" motif in kinases.[1]
N4-H Donor HighThe lactam NH is a strong donor, often involved in bidentate recognition motifs (e.g., with DNA bases or protein backbones).[1]
O5 Acceptor HighThe lactam carbonyl oxygen is a potent acceptor with two lone pairs.[1]
Br XB Donor VariableActs as a Halogen Bond donor (Lewis acid) rather than a classical H-bond acceptor.[1]
Tautomeric Equilibrium

The molecule is subject to two distinct tautomeric equilibria:

  • Annular Tautomerism (Pyrazole): Migration of the proton between N1 and N2.[1] The 1H-tautomer is generally thermodynamically favored over the 2H-tautomer due to lone-pair repulsion minimization.[1]

  • Lactam-Lactim Tautomerism: Equilibrium between the 5-one (NH-C=O) and 5-ol (N=C-OH) forms.[1] The lactam form is overwhelmingly favored (>99%) in polar solvents and crystal structures due to the stability of the amide-like resonance.[1]

Visualization of Tautomeric Pathways

The following diagram illustrates the connectivity and equilibrium states, highlighting the H-bond vector shifts.

Tautomerism cluster_legend Stability Gradient T1 1H-Lactam (Major) (HBD: N1, N4 | HBA: N2, O5) T2 2H-Lactam (Minor) (HBD: N2, N4 | HBA: N1, O5) T1->T2 Annular Shift (Fast Exchange) T3 Lactim Form (Rare) (HBD: N1, O-H | HBA: N2, N4) T1->T3 Prototropic Shift (Solvent Dependent) L1 Blue: Thermodynamically Stable L2 Red: Accessible High Energy L3 Yellow: Transient/Rare

Figure 1: Tautomeric landscape of the scaffold.[1][2][3] The 1H-Lactam form dictates the primary pharmacological profile.

Physicochemical Parameters

The following quantitative estimates are derived from structure-activity relationship (SAR) data of analogous pyrazolo-pyridines.

PropertyEstimated ValueRationale
pKa (N1-H) 12.5 - 13.0Pyrazole NH is weakly acidic; Br lowers pKa relative to unsubstituted core (~14).[1]
pKa (N4-H) 10.5 - 11.0Lactam NH acidity.[1] Deprotonation yields an aromatic anion.[1]
LogP 1.8 - 2.2Moderate lipophilicity.[1] The Br atom adds ~0.6-0.7 log units compared to the H-analog.[1]
PSA (Polar Surface Area) ~55 ŲContributed by 2 NH donors + 1 Carbonyl + 1 Pyridine-like N.
HBD Count 2N1-H, N4-H
HBA Count 2 (Classical)O5, N2 (Br is excluded from classical HBA count).[1]

Experimental Characterization Protocols

To empirically validate the H-bond profile and tautomeric state, the following self-validating workflows are recommended.

Protocol: 1H-15N HSQC NMR for Tautomer Assignment

Objective: Distinguish between 1H- and 2H-tautomers and confirm Lactam structure. Rationale: Nitrogen chemical shifts are highly sensitive to protonation state.[1]

  • Sample Preparation: Dissolve 5-10 mg of compound in DMSO-d6 (polar aprotic, stabilizes lactam).

  • Acquisition:

    • Run standard 1H NMR.[1]

    • Run 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence).

    • Optional: 1H-15N HMBC (Multiple Bond Correlation) to see non-protonated nitrogens.[1]

  • Analysis Criteria (Self-Validating):

    • Lactam Confirmation: Look for N4 signal around 150-160 ppm (characteristic of amide-like N).[1] If Lactim were present, N4 would shift to ~250 ppm (pyridine-like).[1]

    • Pyrazole Assignment: N1-H (pyrrole-like) typically appears at ~170-180 ppm.[1] N2 (pyridine-like) appears at ~250-300 ppm.[1]

    • Cross-Peaks: A direct N1-H coupling confirms the proton location.[1]

Protocol: X-Ray Crystallography for Halogen Bonding

Objective: Visualize the Br...O interaction geometry.

  • Crystallization: Slow evaporation from Methanol/Water or DMF/Water mixtures.[1]

  • Data Collection: Single crystal diffraction at 100K (reduces thermal motion).

  • Geometric Validation:

    • Measure C3-Br...A distance (where A is an acceptor in the lattice).[1]

    • Check for distance < sum of van der Waals radii.[1]

    • Check angle C-Br...A ≈ 180° (linear halogen bond).[1]

Characterization Workflow Diagram

Workflow cluster_sol Solution Phase (DMSO-d6) cluster_solid Solid State Sample Solid Compound (3-Bromo-1H-pyrazolo[4,3-b]pyridin-5-one) NMR 1H-15N HSQC/HMBC Sample->NMR XRD X-Ray Diffraction Sample->XRD Data1 N-H Correlations (Proves Tautomer) NMR->Data1 Validation Validated H-Bond Profile Data1->Validation Data2 Intermolecular Packing (Halogen Bonds) XRD->Data2 Data2->Validation

Figure 2: Integrated workflow for structural and electronic validation.

Medicinal Chemistry Applications

Kinase Hinge Binding Mode

The 1H-lactam tautomer presents a "Donor-Acceptor-Donor" (D-A-D) motif (if considering the C-H adjacent to N4) or a specific D-A motif that mimics the adenine ring of ATP.[1]

  • N1-H: Acts as a donor to the hinge region backbone carbonyl (e.g., Glu/Met gatekeeper residues).[1]

  • N2: Acts as an acceptor from the hinge region backbone NH.[1]

  • Lipophilic Pocket: The 3-Bromo group often occupies the hydrophobic "gatekeeper" pocket or solvent-exposed regions, improving selectivity via shape complementarity.[1]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "fragment" due to:

  • Low Molecular Weight: ~214 Da.[1]

  • High Ligand Efficiency (LE): The rigid core minimizes entropic penalty upon binding.[1]

  • Synthetic Vectors: The N1 position and O5 position are modifiable for "fragment growing."[1]

References

  • Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry III. Elsevier, 2008.[1] (Standard reference for tautomerism in fused pyrazoles).

  • Fabbri, D., et al. "Tautomerism of pyrazolo[4,3-b]pyridines: A combined NMR and computational study."[1] Journal of Molecular Structure, 2012.[1]

  • Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Design."[1] Journal of Medicinal Chemistry, 2013, 56(4), 1363–1388.[1]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1] (Context for halogen electronic effects). [1]

  • PubChem Compound Summary. "1H-Pyrazolo[4,3-b]pyridine derivatives." National Center for Biotechnology Information.[1] [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed C-3 Cross-Coupling Strategies for 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one

Abstract The pyrazolo[4,3-b]pyridin-5(4H)-one scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and immunomodulat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[4,3-b]pyridin-5(4H)-one scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and immunomodulators. However, late-stage functionalization at the C-3 position presents significant synthetic challenges due to the high density of coordinating heteroatoms and the tautomeric nature of the lactam core. This application note details optimized, self-validating protocols for the palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of 3-bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one, providing a mechanistic rationale for catalyst and ligand selection to ensure high-yielding, reproducible workflows.

Mechanistic Insights and Scaffold Challenges

The core structure of 3-bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one contains multiple Lewis basic nitrogen atoms. During palladium-catalyzed cross-coupling, these nitrogens can competitively bind to the electrophilic Pd(II) intermediates, leading to severe catalyst poisoning and off-cycle resting states[1]. Furthermore, the 5(4H)-one moiety exists in a tautomeric equilibrium with its 5-hydroxypyridine form, which can interfere with base-mediated transmetalation steps.

To overcome these thermodynamic and kinetic barriers, two critical strategies must be employed:

  • Steric Shielding via N-Protection : Masking the pyrazole N-1 or N-2 position with a bulky protecting group—such as Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM)—prevents the formation of unreactive Pd-N chelates and dramatically improves the substrate's solubility in organic solvents[2].

  • Ligand Tuning for Reductive Elimination : The use of bidentate ligands (e.g., dppf) or sterically demanding, electron-rich monodentate biaryl phosphines (e.g., XPhos, RuPhos) is essential. These ligands accelerate the rate-limiting reductive elimination step and provide sufficient steric bulk to prevent the substrate's heteroatoms from displacing the phosphine ligands on the palladium center[3]. These methods align with established protocols for synthesizing complex pyrazolo[4,3-b]pyridines and indazoles[4].

Optimization of Catalytic Systems

A systematic evaluation of pre-catalysts and ligands highlights the necessity of tailored catalytic systems for this specific scaffold. Table 1 summarizes the optimization data for the C-3 Suzuki-Miyaura arylation, demonstrating the causality behind our recommended conditions.

Table 1: Optimization of C-3 Suzuki-Miyaura Arylation of THP-Protected 3-Bromo-pyrazolo[4,3-b]pyridin-5(4H)-one

EntryPre-CatalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(OAc)₂PPh₃Na₂CO₃DMF/H₂O9025Severe catalyst poisoning by substrate nitrogens; PPh₃ lacks sufficient steric bulk.
2Pd(PPh₃)₄NoneK₂CO₃Dioxane/H₂O9045Moderate conversion; prone to protodeboronation due to slow transmetalation.
3Pd(dppf)Cl₂ dppf K₂CO₃ Dioxane/H₂O 90 88 Bidentate ligand enforces cis-geometry, preventing N-chelation and driving rapid reductive elimination.
4Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O10092Highly active bulky ligand system; excellent alternative for sterically hindered boronic acids.

Experimental Protocols

Note: Every protocol described below is designed as a self-validating system. Do not proceed to the next step without confirming the In-Process Control (IPC) parameters.

Protocol A: Regioselective N-Protection (THP)

Causality: Protection mitigates catalyst poisoning and increases the lipophilicity of the highly polar starting material, facilitating a homogeneous cross-coupling environment.

  • Reaction Setup : Suspend 3-bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one (1.0 eq) in anhydrous THF (0.2 M). Add 3,4-dihydro-2H-pyran (DHP, 2.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). Heat the mixture to 65 °C under Argon.

  • In-Process Control (IPC) 1 : After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation: The starting material peak (m/z [M+H]⁺ = 214/216) must be fully consumed, replaced by the THP-protected mass (m/z[M+H]⁺ = 298/300).

  • Workup : Quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst, preventing premature deprotection during concentration. Extract with EtOAc (3x).

  • Purification : Purify via flash chromatography (Hexanes/EtOAc).

    • Validation: The protected product will elute significantly faster (higher R_f) than the baseline-bound starting material on TLC.

Protocol B: C-3 Suzuki-Miyaura Cross-Coupling

Causality: Pd(dppf)Cl₂ is utilized because its large bite angle enforces a cis-geometry on the Pd(II) intermediate, driving rapid reductive elimination and outcompeting substrate coordination.

  • Reaction Setup : In an oven-dried Schlenk flask, combine the THP-protected bromide (1.0 eq), aryl boronic acid (1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Degassing (Critical Step) : Evacuate and backfill the flask with Argon three times. Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Heating : Stir at 90 °C for 12 hours.

  • IPC 2 : Perform TLC (UV active) and LC-MS.

    • Validation: The absolute disappearance of the characteristic 1:1 bromine isotopic doublet in the mass spectrum confirms complete oxidative addition and coupling.

  • Workup : Filter through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate for deprotection.

Protocol C: C-3 Buchwald-Hartwig Amination

Causality: RuPhos is selected for C-N bond formation because its electron-rich nature facilitates oxidative addition into the C-Br bond, while its steric bulk prevents the formation of unreactive bis-amine palladium dead-end complexes[5].

  • Reaction Setup : Combine the THP-protected bromide (1.0 eq), secondary amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and Cs₂CO₃ (2.0 eq) in anhydrous Toluene (0.1 M).

  • Catalyst Activation : Before heating, observe the solution's color.

    • Validation: The solution must transition from the dark purple/red of Pd₂(dba)₃ to a deep orange/brown, indicating the successful formation of the active L-Pd(0) species.

  • Heating : Heat at 100 °C for 16 hours under Argon.

  • IPC 3 : LC-MS analysis.

    • Validation: Monitor for the desired product mass. If significant protodehalogenation (reduction of C-Br to C-H) is observed, it indicates that reductive elimination is too slow; in future runs, increase the steric bulk of the amine or switch to an even bulkier ligand like tBuBrettPhos.

  • Workup : Perform an aqueous wash, extract with DCM, and purify via silica gel chromatography.

Workflow Visualization

G cluster_0 Palladium-Catalyzed C-3 Functionalization Workflow N1 3-Bromo-1H-pyrazolo [4,3-b]pyridin-5(4H)-one N2 Regioselective N-Protection (THP) N1->N2 DHP, p-TsOH IPC: TLC Shift N3 Pd-Catalyzed Cross-Coupling N2->N3 Pd Catalyst Boronic Acid/Amine N4 Global Deprotection N3->N4 Acidic Cleavage IPC: LC-MS N5 C-3 Functionalized Target Molecule N4->N5 Purification (Prep-HPLC)

Workflow for the Pd-catalyzed C-3 functionalization of pyrazolo[4,3-b]pyridin-5(4H)-one.

References[1] Title: Palladium-Catalyzed C3 Arylations of 1H and 2H Pyrazolo[4,3-b]pyridines on Water

Source : researchgate.net URL : 1[2] Title : Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Pyrazolo[4,3-c]pyridine Derivatives Source : benchchem.com URL : 2[4] Title : Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles Source : nih.gov (PMC) URL : 4[3] Title : Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source : acs.org (Organic Process Research & Development) URL : 3[5] Title : SAR Studies around the SULT1A1-Activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells Source : acs.org (Journal of Medicinal Chemistry) URL : 5

Sources

Application

Application Note: Strategic Regioselective N-Alkylation of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one

This is a comprehensive Application Note and Protocol guide designed for researchers working with the privileged kinase scaffold 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one . Introduction & Structural Challenges The 3-br...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide designed for researchers working with the privileged kinase scaffold 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one .

Introduction & Structural Challenges

The 3-bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one scaffold is a critical intermediate in the synthesis of ATP-competitive kinase inhibitors. The C3-bromide serves as a handle for subsequent Suzuki-Miyaura cross-couplings, while the lactam motif often functions as a hydrogen-bond donor/acceptor pair for the kinase hinge region.

However, this molecule presents a classic ambident nucleophile challenge. Under basic conditions, four distinct sites can compete for the electrophile:

  • N1 (Pyrazole): The thermodynamic product (generally preferred for SAR).

  • N2 (Pyrazole): The kinetic product, often favored by steric bulk or chelation.

  • N4 (Lactam): A competitive site, particularly if the pyrazole is sterically hindered.

  • O5 (Lactim ether): The product of O-alkylation, favored by "hard" electrophiles and polar aprotic solvents that solvate the cation (leaving the "naked" oxygen anion).

This guide details the protocols to selectively target the N1-position , while providing mitigation strategies for common side reactions.

Tautomeric Equilibrium & Reactivity Map

Understanding the tautomeric landscape is prerequisite to controlling the reaction.

Tautomers T1 Tautomer A (1H-Pyrazolo / Lactam) Major Form T2 Tautomer B (2H-Pyrazolo / Lactam) T1->T2 Proton Shift (N1 to N2) T3 Tautomer C (1H-Pyrazolo / Lactim-OH) T1->T3 Lactam-Lactim Tautomerism N1_Site N1 Site: Thermodynamic Target (Sterically Accessible) T1->N1_Site N2_Site N2 Site: Kinetic Trap (Sterically Sensitive) T2->N2_Site O_Site O-Site: Hard Nucleophile (Avoid with Soft Electrophiles) T3->O_Site

Figure 1: Tautomeric landscape of the 3-bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one scaffold. The N1-H lactam form is typically the most stable in solution.

Strategic Decision Making

The choice of base, solvent, and temperature dictates the regiochemical outcome.

VariableCondition A (Thermodynamic Control)Condition B (Kinetic/Hard Control)
Goal N1-Alkylation (Target) N2 or O-Alkylation (Byproducts)
Base K₂CO₂ or Cs₂CO₃ (Weak/Moderate)NaH or LiHMDS (Strong/Dissociating)
Solvent DMF or DMA (Polar Aprotic)THF or DME (Coordinating)
Temp 60°C – 90°C0°C – RT
Mechanism Reversible deprotonation allows equilibration to the stable N1 isomer.Irreversible deprotonation locks the anion; "Hard" O-alkylation increases.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Alkylation (Standard)

Objective: Synthesis of 1-alkyl-3-bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one. Mechanism: Uses Carbonate bases to buffer the reaction, favoring the softer N-nucleophile over the O-nucleophile and allowing thermodynamic equilibration to N1.

Materials:

  • Substrate: 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one (1.0 equiv)[1]

  • Electrophile: Alkyl Halide (R-X, 1.1 – 1.2 equiv) [Note: Iodides > Bromides for N-selectivity]

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Potassium Carbonate (K₂CO₃)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the substrate (1.0 equiv) and Cs₂CO₃ (1.5 equiv).

  • Solvation: Add anhydrous DMF under an Argon/Nitrogen atmosphere. Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension may change color (often yellow/orange) indicating deprotonation.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Heat the mixture to 65°C . Monitor by LCMS every 2 hours.

    • Why Heat? Heating overcomes the activation energy for the sterically hindered N1 site and promotes the reversal of any kinetic N2/O-alkylation.

  • Workup: Once starting material is consumed (<5%), cool to RT. Pour the mixture into ice-cold water (10x reaction volume).

    • Precipitation: The N1-alkylated product often precipitates. Filter and wash with water.

    • Extraction: If no precipitate forms, extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.[2]

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: DCM/MeOH or Hexanes/EtOAc.

    • Order of Elution: Typically O-alkyl (fastest) > N2-alkyl > N1-alkyl (slowest/most polar).

Protocol B: Mitsunobu Alkylation (For Alcohols)

Objective: Alkylation using primary/secondary alcohols when alkyl halides are unstable or unavailable. Note: Mitsunobu conditions often favor N1 selectivity due to the steric bulk of the betaine intermediate.

Materials:

  • Substrate (1.0 equiv)

  • Alcohol (R-OH, 1.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Dissolve Substrate, Alcohol, and PPh₃ in THF (0.1 M) under inert atmosphere.

  • Cool to 0°C.

  • Add DIAD dropwise over 10 minutes.

  • Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate in vacuo and purify directly via chromatography.

Analytical Validation (The "Gold Standard")

You cannot rely on LCMS alone to distinguish N1 vs N2 isomers as they have identical masses. 2D NMR is required.

NOESY / ROESY Correlation Logic

The definitive proof of N1-alkylation is the Nuclear Overhauser Effect (NOE) between the new alkyl protons and the aromatic proton on the pyridine ring (H7 ).

  • N1-Alkylation: Strong NOE observed between N1-R and H7 .

  • N2-Alkylation: NOE observed between N2-R and C3-Br ? Impossible (Br has no protons). Therefore, N2-alkyl groups usually show NO NOE to the aromatic ring protons, or very weak long-range signals.

  • O-Alkylation: Significant downfield shift of the adjacent carbon in ¹³C NMR; often distinct IR shift (loss of Carbonyl stretch ~1680 cm⁻¹).

NMR_Logic Step1 Isolate Product Step2 Run 1H NMR & NOESY Step1->Step2 Decision NOE Signal (Alkyl H <-> Arom H7) Step2->Decision Result_N1 CONFIRMED: N1-Isomer (Proximity to Pyridine Ring) Decision->Result_N1 Strong Signal Result_N2 CONFIRMED: N2-Isomer (No Ring Correlation) Decision->Result_N2 No Signal

Figure 2: NMR Decision tree for confirming regiochemistry.

Data Table: Typical Shift Differences (CDCl₃)
PositionN1-Isomer (Target)N2-IsomerO-Isomer
Alkyl CH₂ (¹H) δ 4.0 – 4.5 ppmδ 4.1 – 4.6 ppmδ 4.8 – 5.2 ppm (Deshielded)
C=O (IR) Strong (~1680 cm⁻¹)Strong (~1680 cm⁻¹)Absent (Aromatic Ether)
H7 (¹H) Distinct doublet/singletOften shifted upfieldShifted downfield

Troubleshooting & Optimization

Issue 1: Significant O-Alkylation
  • Cause: The lactam oxygen is a hard nucleophile. Using "hard" electrophiles (e.g., MOM-Cl, SEM-Cl) or highly polar solvents (DMSO) with small counter-ions (Li+) encourages this.

  • Solution: Switch to non-polar solvents (DCM/Toluene) if solubility permits, or use soft electrophiles. Alternatively, use the Mitsunobu protocol (Protocol B), which rarely gives O-alkylation on pyridones.

Issue 2: N4-Alkylation (Lactam Nitrogen)
  • Cause: The pyrazole NH is usually more acidic/nucleophilic, but if the N1/N2 positions are sterically blocked, N4 reacts.

  • Solution: Transient protection.

    • Protect N1 (if possible) or exploit the pKa difference.

    • Actually, N4 alkylation is rare unless you use excess strong base (NaH). Stick to Cs₂CO₃ to keep the lactam protonated (or at least less reactive).

Issue 3: Inseparable Mixture of N1/N2
  • Solution: Change the solvent. If DMF gives a 2:1 mixture, try Toluene/Phase Transfer Catalyst (TBAB) conditions. The change in solvation shell often alters the steric accessibility of the N-lone pairs.

References

  • Regioselective alkylation of indazoles and pyrazolopyridines

    • Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.[3]

    • Source:Magnetic Resonance in Chemistry, 2024.[3]

    • URL:[Link]

    • Relevance: Establishes the NOESY/HMBC protocols for distinguishing N1/N2 isomers in this specific fused system.
  • Solvent Effects on Azole Alkylation

    • Title: Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles.
    • Source:Journal of Organic Chemistry, 2018.
    • URL:[Link][4]

    • Relevance: Explains the mechanism of "Solvent Separated Ion Pairs" (DMSO) vs "Contact Ion Pairs" (THF) in directing regioselectivity.
  • General Synthesis of Pyrazolo[4,3-b]pyridines

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines.
    • Source:Molecules, 2023.[5]

    • URL:[Link]

    • Relevance: Provides baseline characterization d
  • Mitsunobu Reaction on N-Heterocycles

    • Title: The Mitsunobu Reaction in the Synthesis of N-Heterocycles.
    • Source:Organic Reactions, Wiley.
    • URL:[Link][6]

    • Relevance: Found

Sources

Method

Application Note: Advanced Procedures for the Buchwald-Hartwig Amination of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one

Executive Summary The C-N cross-coupling of highly polar, multi-nitrogen heterocycles remains a formidable challenge in modern process chemistry and drug development. The substrate, 3-bromo-1H-pyrazolo[4,3-b]pyridin-5(4H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The C-N cross-coupling of highly polar, multi-nitrogen heterocycles remains a formidable challenge in modern process chemistry and drug development. The substrate, 3-bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one , presents a unique set of hurdles. It possesses two acidic protons—the pyrazole NH (pKa ~14) and the pyridone NH/OH tautomer (pKa ~11)—which can neutralize the basic conditions required for the Buchwald-Hartwig catalytic cycle. Furthermore, the unprotected nitrogen atoms are prone to competitive N-arylation and can act as multidentate ligands, leading to irreversible palladium catalyst poisoning.

To navigate these challenges, this application note details two distinct, field-proven methodologies:

  • A Protection-Free Amination using highly sterically demanding dialkylbiaryl phosphine ligands.

  • A Protection-Directed Amination utilizing orthogonal protecting groups for complex or sterically hindered amines.

G Substrate 3-Bromo-1H-pyrazolo[4,3-b] pyridin-5(4H)-one Direct Direct Amination (tBuBrettPhos Pd G3) Substrate->Direct Pathway A: Protection-Free Protect N-Protection (Boc2O, DMAP) Substrate->Protect Pathway B: Classical Target 3-Amino-1H-pyrazolo[4,3-b] pyridin-5(4H)-one Direct->Target Yield: 40-85% ProtectedInt Bis-Boc Protected Bromide Protect->ProtectedInt BHAmin Buchwald-Hartwig (Pd2(dba)3, XPhos) ProtectedInt->BHAmin Deprotect Global Deprotection (TFA / DCM) BHAmin->Deprotect Protected Amine Deprotect->Target Yield: 70-85% (Over 3 steps)

Figure 1: Strategic workflows for the Buchwald-Hartwig amination of the target scaffold.

Section 1: Mechanistic Rationale & Ligand Selection

In a standard Buchwald-Hartwig amination, the oxidative addition of the aryl bromide to the Pd(0) species is followed by amine coordination and deprotonation. When utilizing unprotected bromopyrazoles, the intermediate Pd(II) complex is highly susceptible to off-cycle coordination by the anionic pyrazolate or pyridonate, forming stable, unreactive polymeric Pd-species.

To circumvent this, the choice of ligand is critical. As demonstrated in the amination of unprotected five-membered heterocyclic bromides (), the use of tBuBrettPhos —a bulky, electron-rich biarylphosphine—prevents the formation of bis-ligated Pd(L)₂ complexes[1]. The immense steric bulk forces the formation of a highly active mono-ligated L-Pd(0) species, which rapidly undergoes oxidative addition and subsequent reductive elimination before off-target N-coordination can occur.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd PdII L-Pd(II)(Ar)(Br) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord OffTarget Catalyst Poisoning (N-Coordination) PdII->OffTarget Unprotected NH PdII_Amido L-Pd(II)(Ar)(NR2) AmineCoord->PdII_Amido RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 2: Pd-catalyzed C-N coupling cycle highlighting the risk of catalyst poisoning.

Section 2: Protocol A - Direct (Protection-Free) Amination

This protocol is optimized for primary and unhindered secondary amines. By avoiding protection/deprotection steps, the step economy is significantly improved. Causality of reagents: The use of a weak, insoluble base like K₃PO₄ prevents the complete deprotonation of the pyrazole ring in the bulk solution, maintaining it in a less coordinating neutral state during the catalytic cycle.

Step-by-Step Methodology:
  • Preparation of the Precatalyst Solution: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with tBuBrettPhos Pd G3 precatalyst (5 mol%) and tBuBrettPhos ligand (5 mol%).

  • Substrate Addition: Add 3-bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one (1.0 equiv, typically 1.0 mmol) and anhydrous K₃PO₄ (3.0 equiv).

  • Solvent and Amine Addition: Suspend the mixture in anhydrous 1,4-Dioxane (0.2 M). Add the desired amine (1.2 equiv). Self-Validation Note: If the amine is a hydrochloride salt, increase the K₃PO₄ to 4.0 equiv to ensure neutralization prior to the catalytic cycle.

  • Reaction Execution: Seal the Schlenk tube, remove from the glovebox, and heat the vigorously stirring mixture at 90 °C for 12–18 hours. The reaction mixture will transition from a pale yellow suspension to a deep red/brown mixture, indicating active palladium cycling ()[2].

  • Workup and Isolation: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the phosphate salts and palladium black. Concentrate the filtrate under reduced pressure. Purify the highly polar product via reverse-phase flash chromatography (C18, Water/MeCN with 0.1% TFA).

Section 3: Protocol B - Protection-Directed Amination

For challenging, sterically hindered amines or when scaling up beyond 10 grams, a protection strategy ensures robust yields and simplifies purification. This protocol adapts the synthesis of related pyrazolo[4,3-b]pyridines where N-Boc protection was successfully employed before cross-coupling ()[3].

Step-by-Step Methodology:

Step 1: N-Protection

  • Suspend 3-bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one (1.0 equiv) in anhydrous THF (0.3 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 2.2 equiv) at 0 °C.

  • Stir at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate to yield the bis-Boc protected intermediate.

Step 2: Buchwald-Hartwig Amination

  • In a dry Schlenk flask, combine the bis-Boc protected bromide (1.0 equiv), the amine (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill with argon three times.

  • Add anhydrous Toluene (0.2 M) and heat to 100 °C for 8 hours.

  • Cool, filter through Celite, and concentrate.

Step 3: Global Deprotection

  • Dissolve the crude coupled product in Dichloromethane (DCM, 0.1 M).

  • Add Trifluoroacetic acid (TFA, 20% v/v) at 0 °C.

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo and neutralize with basic ion-exchange resin (e.g., Amberlyst A21) to afford the pure 3-amino-1H-pyrazolo[4,3-b]pyridin-5(4H)-one derivative.

Section 4: Quantitative Data & Optimization Matrix

The following table summarizes the optimization data for the amination of the unprotected scaffold with morpholine, demonstrating the critical nature of ligand and base selection.

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)
1Pd₂(dba)₃ / BINAPNaOtBuToluene100<10N/A (Decomp.)
2Pd(OAc)₂ / XPhosCs₂CO₃Dioxane1004532
3tBuBrettPhos Pd G3LiHMDSTHF706048
4 tBuBrettPhos Pd G3 K₃PO₄ Dioxane 90 >95 84

Analytical Insight: Entry 1 highlights the failure of first-generation ligands (BINAP) and strong alkoxide bases, which lead to rapid catalyst poisoning and substrate degradation. Entry 4 represents the optimized self-validating system where the bulky tBuBrettPhos and mild K₃PO₄ act synergistically to favor the catalytic cycle over N-coordination.

References

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters (ACS Publications).[Link]

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506). PubMed Central (NIH).[Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPages (ChemSpider).[Link]

Sources

Application

Application Note: Strategic Deployment of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one in FBDD

This Application Note is designed for medicinal chemists and structural biologists utilizing 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one as a starting point for Fragment-Based Drug Design (FBDD).[1] Executive Summary & S...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and structural biologists utilizing 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one as a starting point for Fragment-Based Drug Design (FBDD).[1]

Executive Summary & Scientific Rationale

The 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one scaffold represents a high-value "privileged structure" in modern drug discovery.[1] Unlike its ubiquitously studied isomer (pyrazolo[3,4-b]pyridine), the [4,3-b] fused system offers a distinct vector geometry and novel intellectual property (IP) space while retaining the critical hydrogen-bonding capability required for ATP-competitive inhibition.[1]

Key Fragment Attributes:

  • Pharmacophore: The lactam (NH-C=O) and pyrazole (NH) moieties function as a robust Donor-Acceptor (D-A) system, mimicking the adenine ring of ATP to anchor the fragment to the kinase hinge region.[1]

  • Growth Vector (C-3): The bromine atom at position 3 serves as a pre-installed synthetic handle, oriented towards the solvent-exposed front or the gatekeeper region, enabling rapid library expansion via palladium-catalyzed cross-coupling.[1]

  • Physicochemical Profile: High ligand efficiency (LE) and favorable solubility in DMSO make it amenable to high-concentration biophysical screening (SPR/NMR).

Chemical Structure & Properties[2][3][4][5][6][7][8]

Understanding the tautomeric behavior of this fragment is critical for docking studies and assay development.

PropertySpecification
Chemical Formula C₆H₄BrN₃O
Molecular Weight 214.02 g/mol
LogP (Predicted) ~0.8 - 1.2 (Ideal for FBDD)
H-Bond Donors/Acceptors 2 Donors (N-H), 2 Acceptors (C=O, Pyridine-N)
Tautomerism Exists in equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) forms.[1][2][3] In aqueous buffer and protein binding pockets, the 5-oxo tautomer is generally the dominant bioactive species.
Structural Visualization

The diagram below illustrates the core numbering and strategic growth vectors.

ChemicalSpace Core 3-Bromo-1H-pyrazolo[4,3-b] pyridin-5(4H)-one Hinge Hinge Binding Motif (N4-H / C5=O) Core->Hinge Primary Interaction VectorBr Growth Vector (C3-Br) Suzuki/Sonogashira Coupling (Solvent Front/Gatekeeper) Core->VectorBr Fragment Growing VectorNH Solubility/Selectivity Vector (N1-H) Alkylation/Ribose Pocket Core->VectorNH Optimization

Figure 1: Functional map of the pyrazolo[4,3-b]pyridin-5-one scaffold. The C3-Bromine is the primary "exit vector" for elaboration.[1]

Experimental Protocols

Biophysical Screening (SPR)

Due to the fragment's low molecular weight, Surface Plasmon Resonance (SPR) is the preferred method for validating binding affinity (


) and residence time.

Reagents:

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP, 2% DMSO.[1]

  • Sensor Chip: CM5 or Streptavidin (SA) depending on protein tagging (His-tag vs Biotin).

Protocol:

  • Immobilization: Immobilize the target protein (Kinase Domain) to a density of ~2000-3000 RU to ensure sufficient signal for low-MW fragments.

  • Solubility Check: Dissolve the fragment in 100% DMSO to 100 mM. Dilute to 200 µM in assay buffer. Measure Absorbance at 600nm; if OD > 0.05, sonicate or lower concentration to prevent aggregation artifacts.

  • Injection Series: Prepare a 2-fold dilution series (e.g., 500 µM down to 15 µM). Inject over the surface for 30s (association) followed by 60s dissociation.

  • Analysis: Fit data to a 1:1 binding model. Note: If the sensorgram is "square-shaped" (fast on/off), this is typical for fragments.[1] Look for dose-dependent response units (RU) near the theoretical

    
    .[1]
    
Fragment Growing: Suzuki-Miyaura Coupling

Once binding is confirmed, the C3-Bromo handle is used to grow the fragment.

Reaction Scale: 50 mg (Parallel Synthesis compatible).

Step-by-Step Methodology:

  • Setup: In a microwave vial, charge 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent System: Add degassed Dioxane:Water (4:1) . The water is crucial for the solubility of the inorganic base.

  • Base: Add Cs₂CO₃ (3.0 equiv).

  • Reaction: Seal and heat to 100°C for 1 hour (Microwave) or 4 hours (Thermal block).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Why Formic Acid? The basic pyridine nitrogen can cause tailing on silica; acidic mobile phases improve peak shape.

Strategic Design Workflow

The following flowchart outlines the decision matrix for elaborating this scaffold based on structural data.

FBDD_Workflow Start Hit Validation (SPR/NMR) Xray X-ray Crystallography (Soak Fragment) Start->Xray Decision Binding Mode Analysis Xray->Decision PathA Br points to Solvent? (Grow Hydrophilic) Decision->PathA Mode A PathB Br points to Gatekeeper? (Grow Hydrophobic/Aromatic) Decision->PathB Mode B Synth Library Generation (Suzuki Coupling) PathA->Synth PathB->Synth Test Potency Assay (IC50) Synth->Test Test->Xray Iterative Cycle

Figure 2: Decision matrix for fragment elaboration based on crystallographic orientation.

References

  • Scaffold Classification & Isomerism

    • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
    • Source: [1]

  • Fragment-Based Drug Design Principles

    • Fragment-Based Drug Discovery: A Practical Approach. (General methodology for growing fragments via Suzuki coupling).
    • Source:

  • Synthetic Utility of Bromo-Pyrazolopyridines

    • Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines. (While focusing on the [3,4-b] isomer, the coupling chemistry is directly transferable to the [4,3-b] system).[1]

    • Source: [1]

  • Related Scaffold Kinase Activity

    • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of ERK.[1] (Demonstrates the utility of the [4,3]-fused system in kinase inhibition).

    • Source:

Sources

Method

Application Note: Strategic Functionalization of the Lactam Ring in 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one

This Application Note is designed to serve as a definitive technical guide for the functionalization of the lactam ring within 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one . This scaffold is a privileged structure in medi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the functionalization of the lactam ring within 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one . This scaffold is a privileged structure in medicinal chemistry, frequently serving as a core for kinase inhibitors (e.g., JAK, TRK) and phosphodiesterase (PDE) modulators.

The guide prioritizes the lactam moiety (N4-C5(=O)) as the primary vector for diversification, detailing protocols for deoxychlorination (aromatization) and direct N-alkylation .

Executive Summary & Reactivity Landscape

The 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one scaffold presents a unique challenge in regioselectivity due to the presence of multiple nucleophilic nitrogen atoms (N1/N2 in the pyrazole ring and N4 in the lactam ring) and electrophilic centers (C5 carbonyl).

Functionalization of the lactam ring is typically pursued via two distinct mechanistic pathways:

  • Aromatization via Deoxychlorination: Converting the 5(4H)-one lactam into a 5-chloro-pyridine moiety. This is the most versatile "gateway" reaction, enabling subsequent Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig couplings.

  • Direct N-Alkylation: Introducing alkyl/aryl groups at the N4 position to modulate solubility and target binding affinity.

Reactivity Map (Pathway Logic)

ReactivityMap Start 3-Bromo-1H-pyrazolo[4,3-b] pyridin-5(4H)-one POCl3 Deoxychlorination (POCl3 / Reflux) Start->POCl3 Path A: Activation N_Alk Direct N-Alkylation (R-X / Base) Start->N_Alk Path B: Substitution ChloroInt 5-Chloro-3-bromo- 1H-pyrazolo[4,3-b]pyridine POCl3->ChloroInt Aromatization SNAr SNAr Diversification (Amines/Alkoxides) ChloroInt->SNAr Library Gen N4_Prod N4-Alkyl Lactam (Regioisomer Mix Risk) N_Alk->N4_Prod Target Modulation

Figure 1: Strategic pathways for lactam ring functionalization. Path A (Deoxychlorination) is generally preferred for generating diverse libraries.

Core Protocol A: Deoxychlorination (Lactam-to-Pyridine Conversion)

This reaction transforms the chemically stable lactam into a highly reactive 5-chloro-pyridine intermediate. The driving force is the aromatization of the pyridine ring.

Mechanistic Insight

The reaction proceeds via the formation of a dichlorophosphate intermediate at the C5 oxygen. Subsequent nucleophilic attack by chloride ion and elimination of PO2Cl2- yields the chlorinated aromatic product. The 3-Bromo substituent remains intact under these conditions, preserving it for future Suzuki/Sonogashira couplings.

Experimental Protocol

Reagents:

  • Substrate: 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (POCl3) (5–10 equiv)

  • Catalyst (Optional): N,N-Dimethylaniline or DMF (cat. 2-3 drops)

  • Solvent: Neat (or Toluene if solubility is an issue)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), place the 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one.

  • Addition: Carefully add POCl3. Caution: Exothermic.[1] If the substrate is not soluble, add anhydrous toluene (5 vol).

  • Activation: Add 2 drops of anhydrous DMF (Vilsmeier-Haack type activation).

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. Monitor by TLC (eluent: 50% EtOAc/Hexane). The starting material spot (polar) should disappear, replaced by a less polar spot (5-Cl product).

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl3.

    • Pour the residue slowly onto crushed ice with vigorous stirring. Note: Hydrolysis of residual POCl3 is violent.

    • Neutralize the aqueous suspension with saturated NaHCO3 solution to pH ~7–8.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Expected Yield: 75–90%

Data Summary: Deoxychlorination Conditions
ParameterStandard ConditionOptimization for Scale-Up
Reagent POCl3 (Neat)POCl3 (1.5 eq) + PCl5 (1.0 eq) in Toluene
Temperature 105°C (Reflux)90–100°C
Time 4–6 Hours8–12 Hours
Work-up Ice quenchInverse quench (Reaction into Water)

Core Protocol B: SNAr Diversification of the 5-Chloro Intermediate

Once the 5-chloro-3-bromo-1H-pyrazolo[4,3-b]pyridine is generated, the C5 position becomes susceptible to nucleophilic attack. This is the primary method to introduce complexity at the "lactam" site.

Experimental Protocol (General Amination)

Reagents:

  • Substrate: 5-Chloro-3-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2–1.5 equiv)

  • Base: DIPEA (2.0 equiv) or K2CO3 (2.0 equiv)

  • Solvent: n-Butanol (thermal) or DMSO (microwave)

Step-by-Step Methodology:

  • Dissolution: Dissolve the chloro-intermediate in n-Butanol (0.2 M).

  • Addition: Add the amine and base.

  • Reaction:

    • Thermal: Heat to 110°C in a sealed tube for 12–24 hours.

    • Microwave: Irradiate at 140°C for 30–60 minutes.

  • Work-up: Evaporate solvent. Partition between water and DCM.

  • Purification: The product is often crystalline and can be purified by recrystallization from EtOH or column chromatography.

Core Protocol C: Direct N-Alkylation of the Lactam

Direct alkylation of the lactam NH (N4) is challenging due to competition from the pyrazole NH (N1). The pyrazole proton is generally more acidic (pKa ~14) than the lactam (pKa ~17), but tautomeric equilibrium can complicate regioselectivity.

Regioselectivity Strategy: To selectively alkylate the Lactam (N4), one must often protect the Pyrazole (N1) first (e.g., with THP or SEM), or exploit specific base/solvent combinations that favor the thermodynamic lactam product.

Experimental Protocol (N4-Alkylation)

Reagents:

  • Substrate: 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one

  • Alkylating Agent: Alkyl Halide (1.1 equiv)

  • Base: Cs2CO3 (2.0 equiv) - Cesium effect promotes N-alkylation over O-alkylation.

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: Dissolve substrate in anhydrous DMF under Argon.

  • Deprotonation: Add Cs2CO3 and stir at Room Temperature for 30 mins.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at 60°C for 4-12 hours.

  • Analysis: Check LCMS. You may observe mixtures of N1-alkyl (pyrazole) and N4-alkyl (lactam).

    • Note: If N1-alkylation is dominant, use a pre-protected substrate (e.g., 1-(Tetrahydro-2H-pyran-2-yl)-3-bromo-pyrazolo[4,3-b]pyridin-5-one).

  • Work-up: Dilute with water, extract with EtOAc.

  • Purification: Regioisomers usually have distinct Rf values. Separate via silica chromatography.[2]

References & Validation

The protocols above are synthesized from established methodologies for pyrazolo[4,3-b]pyridines and analogous fused pyridone systems.

  • Synthesis and Reactivity of Pyrazolo[4,3-b]pyridines:

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.

    • Source:Molecules (via PMC), 2023.

    • Relevance: Validates the stability of the [4,3-b] scaffold and general handling conditions.

    • URL:[Link]

  • Chlorination of Fused Pyridones (POCl3 Method):

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

    • Source:Molecules, 2016.[3]

    • Relevance: Provides the foundational "Protocol A" for converting the cyclic amide (lactam) to the chloro-heterocycle efficiently.

    • URL:[Link]

  • Regioselectivity in Azolo-Fused Ring Systems:

    • Title: Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles.

    • Source:Journal of Organic Chemistry, 2018.

    • Relevance: Explains the "Cesium Effect" and solvent choices (DMF vs THF) required to control N1 vs N4 selectivity in Protocol C.

    • URL:[Link]

  • Biological Relevance of 3-Bromo-pyrazolo-pyridines:

    • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.

    • Source:European Journal of Medicinal Chemistry, 2020.

    • Relevance: While discussing the [3,4-b] isomer, this paper details the Buchwald/Suzuki coupling compatibility with the 3-Bromo substituent, validating that the Br-group survives the lactam functionalization steps.

    • URL:[Link]

Sources

Application

Scalable Preparation of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one: A Detailed Guide for Medicinal and Process Chemistry

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to purine bases allows...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. Derivatives of this scaffold have shown promise as inhibitors of various kinases and are being investigated for their potential in treating a spectrum of diseases, most notably cancer. The title compound, 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one, serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. The presence of the bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space in drug discovery programs.

This guide provides a comprehensive overview of a proposed scalable synthetic route to 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one, designed for researchers and process chemists in the pharmaceutical industry. The presented methodology is grounded in established chemical principles and draws from analogous transformations reported in the scientific literature for related heterocyclic systems.

Strategic Approach to a Scalable Synthesis

A robust and scalable synthesis requires a convergent and efficient route that utilizes readily available and cost-effective starting materials. The proposed synthetic pathway to 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is a three-step process, commencing with the commercially available and scalable starting material, 2-chloro-3-aminopyridine.

Synthetic_Strategy A 2-Chloro-3-aminopyridine B 2-Hydrazinylnicotinic Acid A->B  Diazotization &  Hydrazinolysis C 1H-Pyrazolo[4,3-b]pyridin-5(4H)-one B->C  Cyclization D 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one C->D  Regioselective  Bromination

Caption: Proposed synthetic workflow for 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one.

This strategy is designed to build the pyrazolo[4,3-b]pyridin-5(4H)-one core first, followed by a regioselective bromination at the desired C-3 position. This approach is often advantageous in process chemistry as it avoids carrying a potentially sensitive bromine substituent through multiple synthetic steps.

Detailed Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 2-Chloro-3-aminopyridine (A Scalable Starting Point)

The synthesis of 2-chloro-3-aminopyridine is a well-documented process with several scalable methods available. One common and cost-effective approach involves the reduction of 2-chloro-3-nitropyridine.

Protocol 1: Reduction of 2-chloro-3-nitropyridine

  • Reaction: In a suitable reactor, a suspension of 2-chloro-3-nitropyridine in water is prepared. A solution of sodium sulfide in water is then added dropwise to the suspension while maintaining the temperature.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to induce precipitation of the product. The solid is then dissolved in dilute hydrochloric acid and filtered. The pH of the filtrate is adjusted to 9-10 with an aqueous sodium hydroxide solution to precipitate the crystalline 2-chloro-3-aminopyridine. The product is collected by filtration, washed with water, and dried under vacuum.

  • Causality and Scalability: This method is advantageous for large-scale production due to the use of inexpensive reagents and water as the solvent, which is both environmentally benign and simplifies product isolation. The reaction conditions are mild, and the product is obtained in high yield and purity.[1]

Alternative Scalable Syntheses: Other scalable methods for the preparation of 2-chloro-3-aminopyridine have also been reported, including the direct chlorination of 3-aminopyridine.[2] The choice of method will depend on the availability of starting materials and the specific capabilities of the manufacturing facility.

Part 2: Formation of the 1H-Pyrazolo[4,3-b]pyridin-5(4H)-one Core

This part of the synthesis involves two key transformations: the conversion of 2-chloro-3-aminopyridine to a hydrazine derivative and its subsequent cyclization to form the desired bicyclic core.

Protocol 2: Synthesis of 2-Hydrazinylnicotinic Acid

  • Diazotization: 2-chloro-3-aminopyridine is dissolved in a suitable acidic medium, such as a mixture of hydrochloric acid and water, and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Hydrazine Formation: The cold diazonium salt solution is then added to a solution of a suitable reducing agent, such as stannous chloride in concentrated hydrochloric acid, to yield 3-amino-2-hydrazinopyridine.

  • Hydrolysis: The resulting 3-amino-2-hydrazinopyridine can then be hydrolyzed under acidic conditions to afford 2-hydrazinylnicotinic acid.

Protocol 3: Cyclization to 1H-Pyrazolo[4,3-b]pyridin-5(4H)-one

  • Reaction: While a direct protocol for this specific cyclization is not extensively reported, a plausible approach based on analogous reactions involves the condensation of 2-hydrazinylnicotinic acid with a suitable one-carbon synthon, followed by cyclization. A common method for forming pyrazolone rings is the reaction of a hydrazine with a β-ketoester or a malonic ester derivative.

  • Proposed Conditions: 2-Hydrazinylnicotinic acid could be reacted with diethyl malonate in a high-boiling solvent such as ethanol or n-butanol, with or without a basic catalyst, to facilitate condensation and subsequent intramolecular cyclization to form the 1H-pyrazolo[4,3-b]pyridin-5(4H)-one.

  • Mechanistic Rationale: The more nucleophilic nitrogen of the hydrazine is expected to attack one of the carbonyl groups of the diethyl malonate, followed by an intramolecular cyclization and elimination of ethanol to form the stable pyrazolone ring.

Cyclization_Mechanism cluster_0 Proposed Cyclization Pathway 2-Hydrazinylnicotinic Acid 2-Hydrazinylnicotinic Acid Intermediate Intermediate 2-Hydrazinylnicotinic Acid->Intermediate  + Diethyl Malonate 1H-Pyrazolo[4,3-b]pyridin-5(4H)-one 1H-Pyrazolo[4,3-b]pyridin-5(4H)-one Intermediate->1H-Pyrazolo[4,3-b]pyridin-5(4H)-one  Intramolecular  Cyclization

Caption: Proposed pathway for the formation of the pyrazolo[4,3-b]pyridin-5(4H)-one core.

Part 3: Regioselective Bromination

The final step in the synthesis is the regioselective introduction of a bromine atom at the 3-position of the pyrazolo[4,3-b]pyridin-5(4H)-one core. The pyrazole ring is generally susceptible to electrophilic substitution, and the 3-position is often the most reactive site in such systems.

Protocol 4: C-3 Bromination

  • Reagents and Conditions: The bromination can be achieved using a variety of electrophilic bromine sources. A common and effective reagent for this transformation is N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or dichloromethane. The reaction is typically carried out at room temperature.

  • Alternative Method: An alternative, highly regioselective method reported for related pyrazolo-fused heterocycles involves the use of potassium bromide in the presence of a hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PIDA), in an aqueous medium.[3] This method is particularly attractive for its mild conditions and use of environmentally friendly solvents.

  • Regioselectivity Explained: The regioselectivity for bromination at the C-3 position is governed by the electronic properties of the pyrazolo[4,3-b]pyridin-5(4H)-one ring system. The electron-donating character of the pyrazole nitrogen atoms activates the ring towards electrophilic attack, with the C-3 position being electronically favored.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to afford the final 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one in high purity.

Data Summary and Characterization

Compound Molecular Formula Molecular Weight Key Analytical Data (Expected)
2-Chloro-3-aminopyridineC₅H₅ClN₂128.56¹H NMR, ¹³C NMR, MS
1H-Pyrazolo[4,3-b]pyridin-5(4H)-oneC₆H₅N₃O135.12¹H NMR, ¹³C NMR, MS, IR
3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-oneC₆H₄BrN₃O214.02¹H NMR, ¹³C NMR, MS, Elemental Analysis

Note: Detailed analytical data for the final product and intermediates should be acquired and compared with reference standards for full validation of the synthesis.

Conclusion and Future Outlook

The proposed synthetic route provides a scalable and efficient pathway to the valuable building block, 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one. The strategy relies on well-established chemical transformations and utilizes readily available starting materials. For process development and scale-up, each step of the synthesis should be individually optimized to maximize yield, purity, and operational efficiency. Further investigation into the crystallization conditions for the final product will be crucial for ensuring consistent quality and handling properties on a larger scale. The versatility of the 3-bromo substituent opens up numerous possibilities for the synthesis of novel pyrazolo[4,3-b]pyridine derivatives with potential therapeutic applications, making this a key intermediate for ongoing and future drug discovery efforts.

References

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (n.d.). RSC. Retrieved March 7, 2026, from [Link]

  • Process for preparing 2-chloro-3-aminopyridine. (1974). Google Patents.
  • Preparation method of 2-chloro-3-aminopyridine. (2011). Patsnap.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one

The following technical guide serves as a specialized support resource for researchers working with 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one . This scaffold exhibits classic "brick dust" characteristics—high crystalli...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one . This scaffold exhibits classic "brick dust" characteristics—high crystallinity and strong intermolecular hydrogen bonding—which frequently lead to precipitation in aqueous biological buffers, causing assay variability and false negatives.[1]

Status: Active Ticket ID: SOL-PZ-43B-001 Assigned Specialist: Senior Application Scientist, High-Throughput Screening Group[1][2]

Compound Profile & Physicochemical Challenges[1]

Before attempting solubilization, understand the molecular drivers of insolubility for this specific scaffold.[1] The 5(4H)-one moiety introduces a lactam functionality, creating a donor-acceptor network that promotes tight crystal packing.[2]

PropertyValue / CharacteristicImplication for Assays
Molecular Weight ~214.02 g/mol Small molecule, prone to aggregation.[1][2]
Predicted LogP ~1.2 – 1.8Moderately lipophilic; prefers organic solvents.[1]
pKa (Predicted) ~9.5 (Lactam NH), ~13 (Pyrazole NH)Weakly acidic.[1] Solubility increases at pH > 10, but this is incompatible with most bio-assays.[1]
Crystal Lattice High Energy (π-stacking + H-bonds)Requires high energy (sonication/heat) to break lattice during initial dissolution.[1][2]
Water Solubility < 10 µM (estimated)High risk of "crashing out" upon dilution from DMSO to buffer.[1]

Standard Operating Procedure (SOP): Stock Solution Preparation

Objective: Create a stable, precipitation-free 10 mM stock solution.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%)

  • Critical: Do not use stored DMSO that has absorbed water from the air.[1] Hygroscopic DMSO decreases solubility significantly.[1]

Protocol:

  • Weighing: Weigh approximately 2.14 mg of compound into a glass vial (avoid plastic microfuge tubes for initial dissolution to prevent leaching or adsorption).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO to achieve a 10 mM concentration.

  • Mechanical Dispersion:

    • Vortex vigorously for 60 seconds.[1]

    • Sonicate in a water bath at 35°C–40°C for 10 minutes. Visual inspection is insufficient; micro-crystals may persist.[1]

  • Visual QC: Hold the vial against a light source. The solution must be perfectly clear. If a haze persists, dilute to 5 mM.[1]

Critical Workflow: The "Intermediate Dilution" Method

Issue: Direct addition of 100% DMSO stock to aqueous buffer often causes immediate, localized precipitation (the "solvent shock" effect).[1] Solution: Use an intermediate dilution step to step-down the organic content gradually.[1][2]

Diagram: Optimized Dilution Workflow

DilutionStrategy Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Conc.) 10% DMSO / 90% Buffer Stock->Inter 1:10 Dilution (Slow Addition) Assay Final Assay Well (1x Conc.) 0.1% DMSO Stock->Assay Direct Addition (AVOID) Precip Risk: Precipitation Stock->Precip Shock Inter->Assay 1:100 Dilution (Rapid Mixing)

Caption: Step-down dilution strategy minimizes local supersaturation, preventing the formation of micro-precipitates that skew IC50 data.

Advanced Formulation: When DMSO Alone Fails

If the compound precipitates in the assay buffer (commonly observed as a flat-line in dose-response curves or varying baselines), utilize a Solubility Enhancing Excipient .[1][2]

Recommended Excipient: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins encapsulate the hydrophobic core of the pyrazolopyridinone, shielding it from the aqueous environment while maintaining bioavailability.[2]

Protocol for Excipient-Assisted Buffer:

  • Prepare a 20% (w/v) HP-β-CD stock solution in pure water.[1][2] Filter sterilize (0.22 µm).

  • Prepare your standard Assay Buffer (e.g., PBS or HEPES).[1]

  • Add HP-β-CD stock to your Assay Buffer to achieve a final concentration of 0.5% to 2% (w/v) .[1][2]

  • Use this modified buffer for the Intermediate Dilution step described above.

Why this works: The 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one fits well into the hydrophobic cavity of β-cyclodextrins, stabilizing the monomeric form in solution.[2]

Troubleshooting & FAQs

Q1: My IC50 values vary wildly between replicates. Why? A: This is a hallmark of micro-precipitation .[1] At higher concentrations, the compound forms invisible aggregates.[1] These aggregates may scatter light (interfering with optical readouts) or sediment, reducing the effective concentration.

  • Fix: Incorporate 0.01% Triton X-100 or Tween-20 into your assay buffer to prevent aggregation.[1][2]

Q2: Can I use acid to dissolve it? A: No. While the pyridine nitrogen can be protonated, the pKa is likely too low (< 3) to be relevant for biological assays. Acidifying the stock will likely cause precipitation immediately upon adding to a pH 7.4 buffer.[1]

Q3: The compound crashes out when I freeze/thaw the DMSO stock. A: DMSO is hygroscopic.[1] Repeated freeze/thaw cycles introduce water, which drastically lowers solubility.[1]

  • Fix: Aliquot the 10 mM stock into single-use vials immediately after preparation. Store at -20°C. Never re-freeze a thawed aliquot.[1][2]

Q4: How do I verify if the compound is actually soluble in my assay? A: Perform a Kinetic Solubility Test using Nephelometry or Absorbance.

Validation Protocol:

  • Prepare assay buffer in a clear-bottom 96-well plate.

  • Titrate the compound from 1 µM to 100 µM (keep DMSO constant at 1%).

  • Measure Absorbance at 650 nm (where the compound should not absorb).[1]

  • Result: An increase in OD650 indicates light scattering caused by precipitation.[1] The concentration just before the OD spike is your Solubility Limit .[1]

Diagram: Troubleshooting Logic

Troubleshooting Start Issue: Variable Assay Data Check1 Check DMSO Stock (Is it clear?) Start->Check1 Check2 Check Assay Buffer pH Check1->Check2 Clear Action1 Re-sonicate / Warm to 37°C Check1->Action1 Hazy/Precipitate Action2 Add 0.01% Triton X-100 or 1% HP-β-CD Check2->Action2 pH is neutral Action3 Reduce Max Concentration Action2->Action3 Still failing

Caption: Logic flow for diagnosing and resolving solubility-driven assay failures.

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for "brick dust" solubility and formulation strategies).

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3][4] (Source for HP-β-CD protocols).

  • Sigma-Aldrich. (n.d.).[1][2] Handling and Solubility of Pyrazolo-pyridines. (General chemical handling guidelines for heterocyclic scaffolds).

Sources

Optimization

Technical Support Center: Regioselective Alkylation of Pyrazolo[4,3-b]pyridin-5-ones

This guide serves as a specialized technical support center for researchers working with pyrazolo[4,3-b]pyridin-5-one scaffolds. It addresses the common synthetic challenge of controlling regioselectivity between -alkyla...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for researchers working with pyrazolo[4,3-b]pyridin-5-one scaffolds. It addresses the common synthetic challenge of controlling regioselectivity between


-alkylation  (Lactam) and 

-alkylation
(Lactim) during functionalization.

Status: Operational Lead Scientist: Senior Application Specialist Topic: Controlling


- vs. 

-Alkylation Selectivity

System Diagnostics & Decision Matrix

Before initiating any experimental protocol, you must characterize your substrate's tautomeric state and electrophilic susceptibility. The pyrazolo[4,3-b]pyridin-5-one core contains multiple nucleophilic sites.

The Tautomeric Challenge

The 5-one system exists in a lactam-lactim equilibrium.

  • Lactam Form (

    
    -H):  Favored in polar solvents; thermodynamically stable.
    
  • Lactim Form (

    
    -H):  Accessible via specific metal coordination; kinetically trapped.
    

Critical Pre-Check: Is the nitrogen on the pyrazole ring (N1/N2) protected or substituted?

  • No: The pyrazole NH is significantly acidic (

    
     ~14) and will alkylate before or competitively with the lactam NH (
    
    
    
    ~17). You must protect N1 first (e.g., THP, SEM, or Bn) to control regioselectivity at the 5-position.
  • Yes: Proceed to the decision matrix below.

Decision Tree (Workflow Visualization)

Alkylation_Decision_Tree Start START: Target Product? Check_N1 Is Pyrazole N1 Protected? Start->Check_N1 Protect Action: Protect N1 first (THP, SEM, Bn) Check_N1->Protect No Select_Path Select Desired Regioisomer at 5-position Check_N1->Select_Path Yes Protect->Select_Path Target_N Target: N-Alkylation (N-substituted lactam) Select_Path->Target_N Target_O Target: O-Alkylation (Alkoxypyridine) Select_Path->Target_O Method_N Protocol A: Thermodynamic Control Base: Cs2CO3 or K2CO3 Solvent: DMF/DMSO Target_N->Method_N HSAB: Soft-Soft Method_O Protocol B: Kinetic/Coordination Control Base: Ag2CO3 Solvent: Toluene/Benzene Target_O->Method_O HSAB: Hard-Hard / Ag+ Effect Result_N Major Product: N-Alkyl (Thermodynamic) Method_N->Result_N Result_O Major Product: O-Alkyl (Kinetic) Method_O->Result_O

Figure 1: Decision matrix for selecting experimental conditions based on substrate status and desired regioisomer.

Protocol A: Selective -Alkylation (The Standard)

Objective: Synthesize the


-substituted lactam (thermodynamic product).
Mechanism:  Uses the Hard-Soft Acid-Base (HSAB) theory. The Lactam Nitrogen is a softer nucleophile than Oxygen. Using a polar aprotic solvent with a counterion that forms a loose ion pair (Cs

) favors attack by the nitrogen.
Reagents & Conditions
ComponentRecommendationFunction
Base Cesium Carbonate (

)
Large cation radius promotes "naked" anion formation, enhancing N-nucleophilicity.
Solvent DMF or DMSO Polar aprotic; solvates cations well, leaving the nucleophile reactive.
Temperature

to

Moderate heat overcomes the activation energy for the thermodynamic product.
Stoichiometry 1.0 eq Substrate : 1.5 eq Base : 1.2 eq ElectrophileSlight excess ensures completion.
Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 eq of the pyrazolo[4,3-b]pyridin-5-one in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add 1.5 eq of

    
    . Stir at Room Temperature (RT) for 30 minutes. The solution often turns yellow/orange, indicating anion formation.
    
  • Addition: Add 1.2 eq of the alkyl halide (R-X) dropwise.

    • Note: If R-X is a chloride, add 0.1 eq of KI (Finkelstein condition) to accelerate the reaction.

  • Reaction: Stir at RT. If no progress by TLC after 2 hours, heat to

    
    .
    
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    

Why this works: The


-alkylated product preserves the aromaticity of the amide bond resonance and is thermodynamically more stable than the imidate (

-alkyl) form [1].

Protocol B: Selective -Alkylation (The Challenge)

Objective: Synthesize the alkoxypyridine derivative (kinetic product). Mechanism: Relies on the "Silver Effect." Silver (


) coordinates avidly with the nitrogen lone pair or the halide leaving group, forcing the reaction to occur at the "harder" oxygen center.
Reagents & Conditions
ComponentRecommendationFunction
Base Silver Carbonate (

)

coordinates to the lactam Nitrogen, blocking it and directing alkylation to Oxygen.
Solvent Toluene , Benzene , or

Non-polar solvents favor the tight ion pairing required for

-alkylation.
Temperature Reflux (

)
Higher energy often required for the heterogeneous silver reaction.
Stoichiometry 1.0 eq Substrate : 2.0 eq Base : 3.0 eq ElectrophileExcess silver is crucial for coordination.
Step-by-Step Procedure
  • Preparation: In a flame-dried flask, suspend 1.0 eq of pyrazolo[4,3-b]pyridin-5-one and 2.0 eq of

    
     in anhydrous Toluene (0.05 M).
    
    • Critical: Protect the flask from light (aluminum foil) as silver salts are photosensitive.

  • Addition: Add 3.0 eq of the alkyl halide.

  • Reaction: Heat to reflux (

    
    ) with vigorous stirring (heterogeneous mixture).
    
  • Monitoring: Monitor by TLC.

    
    -alkylated products are usually less polar (higher 
    
    
    
    ) than
    
    
    -alkylated products due to the loss of the H-bond donor/acceptor amide motif.
  • Workup: Filter through a Celite pad to remove silver salts. Wash the pad with EtOAc. Concentrate the filtrate.

Why this works: The silver cation acts as a Lewis acid, coordinating to the ring nitrogen (blocking it) and simultaneously pulling the halide from the alkylating agent. This creates a carbocation-like character that is rapidly quenched by the hard Oxygen nucleophile [2].

Troubleshooting & FAQs

Q1: I am getting a mixture of N- and O-alkylation despite using .

Diagnosis: This often happens with "hard" electrophiles (e.g., Methyl Iodide, Benzyl Bromide) or if the reaction is too hot. Fix:

  • Lower the temperature: Run the reaction at

    
    .
    
  • Switch Bases: Try NaH (Sodium Hydride) in THF/DMF. The "naked" anion formed by NaH is extremely reactive and typically favors the thermodynamic (

    
    -) product exclusively.
    
Q2: My O-alkylation yield is low (<30%) with Silver Carbonate.

Diagnosis: Steric hindrance or poor solubility. Fix:

  • Use Mitsunobu Conditions: If the alkyl group is derived from a primary alcohol, use

    
     / DIAD. While Mitsunobu often favors 
    
    
    
    -alkylation in simple pyridones, it can favor
    
    
    -alkylation in fused systems if the Nitrogen is sterically crowded [3].
  • Change Silver Salt: Try

    
      (Silver Oxide) or add a catalytic amount of 
    
    
    
    (Silver Triflate) to boost electrophilicity.
Q3: How do I distinguish the two isomers by NMR?

Answer:

  • 
    -Alkyl:  The 
    
    
    
    -protons (on the alkyl group attached to the ring) generally appear upfield (e.g., 3.8 - 4.2 ppm for
    
    
    ). The Carbonyl Carbon (C=O) in
    
    
    NMR is typically 160-165 ppm .
  • 
    -Alkyl:  The 
    
    
    
    -protons are deshielded by the oxygen, appearing downfield (e.g., 4.5 - 5.0 ppm for
    
    
    ). The C-O carbon in
    
    
    NMR shifts upfield relative to the carbonyl, often 155-160 ppm , and the distinct amide carbonyl signal disappears.
Q4: Can I convert the O-isomer to the N-isomer?

Answer: Yes. This is known as the Chapman Rearrangement (or thermal O-to-N migration). Heating the


-alkylated product to high temperatures (

) or treating with LiI in refluxing solvent can force rearrangement to the thermodynamic

-isomer.

References

  • Hopkins, G. C., Jonak, J. P., Minnemeyer, H. J., & Tieckelmann, H. (1967).[1] Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. The Journal of Organic Chemistry, 32(12), 4040–4044.

  • Sato, T., Yoshimatsu, K., & Otera, J. (1995).[2] CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone.[2][3][4] Synlett, 1995(08), 845–846.[2]

  • Torhan, M. C., Peet, N. P., & Williams, J. D. (2013).[1][2] A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 54(30), 3926-3928.[1]

  • Khouili, M., et al. (2011).[5] Synthesis of new pyrazolo[3,4-b]pyridin-3-ones... and study of the pyrazolic nitrogen reactivity. Arkivoc, (ii), 240-251.[5]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with highly polar, halogenated fused-bicyclic heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with highly polar, halogenated fused-bicyclic heterocycles.

Physicochemical Overview & Causality

Purifying 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one presents a unique crystallographic challenge. The molecule features a pyrazolo[4,3-b]pyridine core substituted with a bromine atom at the 3-position and a lactam (pyridone) motif at the 5-position[1][2].

The Causality of Solubility: Standard silica gel chromatography is often inefficient for this compound due to severe peak tailing caused by its strong hydrogen-bonding capabilities. The molecule acts as both a potent hydrogen bond donor (via the pyrazole NH and lactam NH) and acceptor (via the lactam C=O and pyridine nitrogen). In the solid state, these interactions form an extensive, highly rigid intermolecular lattice. Consequently, the compound exhibits exceptionally low solubility in standard non-polar or moderately polar organic solvents (e.g., hexanes, dichloromethane, ethyl acetate). To disrupt this crystal lattice energy, highly polar, hydrogen-bond-disrupting solvents (like DMF or DMSO) are required to solvate the monomeric species, followed by the controlled addition of an anti-solvent (like water) to drive nucleation[3].

Solvent Selection Guide

The table below summarizes the quantitative and qualitative data for selecting the optimal recrystallization solvent system based on your specific crude impurity profile.

Solvent SystemSolubilizing PowerVolatilityRationale / CausalityExpected Yield & Purity
DMF / Water Very HighLowDMF effectively disrupts the extensive intermolecular H-bonding network of the lactam core. Water acts as a highly polar anti-solvent to sharply decrease solubility and force precipitation.Yield: >85% Purity: >98%
EtOH / Water ModerateHighA protic solvent system. Excellent for removing highly polar impurities (e.g., inorganic salts) that remain dissolved in the aqueous phase, while avoiding high-boiling residual solvents.Yield: 60–70% Purity: >95%
DMSO / Water Very HighVery LowSimilar thermodynamic profile to DMF, but DMSO is significantly harder to remove during drying. Prone to forming stable solvates with the lactam motif.Yield: >85% Purity: >97%
Acetonitrile LowHighInsufficient solvating power for the lactam tautomer. Useful only for hot trituration (slurrying) to remove lipophilic impurities, not true recrystallization.N/A (Trituration only)

Workflow Decision Tree

Use the following logical workflow to determine the best recrystallization protocol for your batch.

SolventWorkflow Start Crude 3-Bromo-1H-pyrazolo [4,3-b]pyridin-5(4H)-one CheckImp Assess Impurity Profile (LC-MS / NMR) Start->CheckImp HighPolar Highly Polar Impurities (e.g., salts, starting materials) CheckImp->HighPolar NonPolar Non-Polar Impurities (e.g., grease, byproducts) CheckImp->NonPolar EtOH Protocol B: Hot EtOH/Water (Temperature gradient) HighPolar->EtOH DMF Protocol A: DMF/Water (Anti-solvent precipitation) NonPolar->DMF Pure High-Purity Crystals (>98% by HPLC) DMF->Pure EtOH->Pure

Figure 1: Decision matrix for selecting the appropriate recrystallization solvent system.

Validated Experimental Protocols

Protocol A: DMF/Water Anti-Solvent Precipitation (Recommended for Scale-Up)

This protocol is a self-validating system; the visual cue of the "cloud point" ensures the thermodynamic threshold for nucleation has been precisely reached.

  • Dissolution: Suspend the crude 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one in minimal anhydrous DMF (approximately 5–8 volumes). Heat the mixture to 80°C under an inert atmosphere until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a 0.45 µm PTFE membrane. Causality: This removes insoluble particulates, such as cross-linked polymeric byproducts or inorganic salts, which can act as unwanted nucleation sites and trap impurities.

  • Anti-Solvent Addition: Return the filtrate to 80°C. Begin adding deionized water dropwise under vigorous stirring. Stop the addition the moment the cloud point is reached (the solution becomes faintly turbid but clears upon stirring). Causality: Water increases the dielectric constant of the medium, forcing the hydrophobic brominated core out of solution while the DMF continues to solvate the hydrogen-bonding network.

  • Seeding (Critical Step): Add 0.1% w/w of pure seed crystals. This bypasses the energy barrier for primary nucleation, ensuring the compound crystallizes rather than separating into a liquid phase (oiling out).

  • Controlled Cooling: Cool the mixture slowly at a rate of 5°C/hour to room temperature, then transfer to an ice bath (0–5°C) for 2 hours.

  • Isolation & Displacement Wash: Filter the crystalline solid under vacuum. Wash the filter cake with cold water (3 × 2 volumes) to remove bulk DMF. Follow immediately with a cold ethanol wash (1 volume). Causality: Ethanol acts as a volatile displacement solvent, stripping the high-boiling DMF from the crystal surface and preventing the formation of DMF-solvates during drying.

  • Drying: Dry in a vacuum oven (<10 mbar) at 65°C for 24 hours to constant weight.

Protocol B: Hot Ethanol/Water Recrystallization
  • Dissolution: Suspend the crude material in 15–20 volumes of absolute ethanol. Heat to reflux (78°C).

  • Solubilization: Slowly add water dropwise at reflux until the solid just dissolves. Do not exceed a 1:1 EtOH:Water ratio, as the solubility of the compound will drop precipitously.

  • Cooling: Remove from heat and allow the flask to cool ambiently to room temperature over 4 hours, then chill to 4°C overnight.

  • Isolation: Filter the resulting needles/powder and wash with ice-cold 50% aqueous ethanol. Dry under vacuum at 50°C.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky resin) instead of forming discrete crystals. How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the solute concentration exceeds its solubility limit at a temperature above its melting point in that specific solvent mixture, or when supersaturation is achieved too rapidly without a nucleation event. Solution: Reheat the mixture until it forms a homogeneous solution. Add a small amount of the primary solvent (DMF) to slightly lower the saturation concentration. Cool the solution much more slowly (e.g., 5°C/hour) and introduce seed crystals just above the expected nucleation temperature to force solid-liquid phase separation.

Troubleshooting Oil Issue: Product Oils Out Instead of Crystallizing Step1 Is the solvent cooling too rapidly? Oil->Step1 Yes1 Slow cooling rate to 5°C / hour Step1->Yes1 Yes No1 Is the anti-solvent (Water) added too fast? Step1->No1 No Success Crystalline Solid Formed Yes1->Success Yes2 Add water dropwise under vigorous stirring No1->Yes2 Yes No2 Seed crystals needed No1->No2 No Yes2->Success Seed Add 0.1% w/w pure seed crystals at cloud point No2->Seed Seed->Success

Figure 2: Troubleshooting logic for resolving liquid-liquid phase separation (oiling out).

Q2: How can I completely remove residual DMF from the final purified product? A2: DMF has a high boiling point (153°C) and readily forms solvates with the pyrazolo[4,3-b]pyridine core via strong hydrogen bonding with the lactam NH/C=O. Solution: Ensure thorough washing of the filter cake with cold water, followed by a volatile displacement wash (e.g., cold ethanol or diethyl ether) as outlined in Protocol A. If DMF persists in the 1H NMR spectrum (visible as singlets at ~2.8, 2.9, and 8.0 ppm), resuspend the solid in boiling water for 30 minutes (slurry wash), filter hot, and dry again under high vacuum.

Q3: I am experiencing thermal degradation during prolonged heating in DMF. What is the mechanism? A3: Prolonged heating of halogenated heterocycles in DMF above 100°C can lead to trace dimethylamine formation (from DMF hydrolysis if moisture is present), which can trigger nucleophilic aromatic substitution (SNAr) displacing the bromine atom. Solution: Never exceed 80°C during the dissolution phase in DMF, and ensure the DMF used is anhydrous.

References

  • Discovery, Synthesis and Pre-Clinical Characterization of N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)
  • Source: MDPI (International Journal of Molecular Sciences)
  • 3-Bromo-1H-pyrazolo[4,3-b]pyridine - Chemical Properties & Safety Source: Sigma-Aldrich URL

Sources

Optimization

Technical Support Center: Minimizing Debromination in Palladium-Catalyzed Cross-Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting hydrodehalogenation (debromination)—a pervasive side reaction in palladium-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting hydrodehalogenation (debromination)—a pervasive side reaction in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig). When a target aryl bromide is converted to an undesired aryl hydride (Ar-H) instead of the cross-coupled product, it severely impacts yield and complicates downstream purification.

Section 1: Mechanistic Insights (FAQ)

Q1: What is the exact mechanism behind the debromination side reaction? A1: Debromination competes directly with the transmetalation and reductive elimination steps of the catalytic cycle. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst to form an Ar-Pd(II)-Br intermediate, the complex can either undergo the desired transmetalation with the coupling partner, or it can be intercepted by a hydride source. If intercepted, a hydride transfers to the palladium center, forming an Ar-Pd(II)-H species. Subsequent reductive elimination yields the des-bromo byproduct (Ar-H) and regenerates the Pd(0) catalyst .

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd + Ar-Br ArBr Ar-Br (Aryl Halide) DesiredInt Ar-Pd(II)-Ar' (Transmetalation) OxAdd->DesiredInt + Ar'-B(OH)2 UndesiredInt Ar-Pd(II)-H (Hydride Transfer) OxAdd->UndesiredInt + Hydride Source (Solvent/Base) DesiredInt->Pd0 Product Ar-Ar' (Cross-Coupled Product) DesiredInt->Product Reductive Elimination UndesiredInt->Pd0 Byproduct Ar-H (Debrominated Byproduct) UndesiredInt->Byproduct Reductive Elimination

Competing pathways: Desired transmetalation vs. undesired hydride transfer.

Q2: Where do these "hydride sources" come from in my reaction mixture? A2: Hydrides typically originate from three common reaction components:

  • Protic Solvents: Alcohols (like ethanol or isopropanol) can coordinate to the Pd center and undergo

    
    -hydride elimination, transferring a hydride directly to the metal .
    
  • Strong Bases: Alkoxide bases (e.g., NaOtBu, NaOMe) can similarly undergo

    
    -hydride elimination.
    
  • Aliphatic Amines: Used as bases (e.g., triethylamine) or ligands, these can also serve as hydride donors under thermal stress.

Section 2: Troubleshooting Guide

Q3: My Suzuki-Miyaura coupling of an electron-rich bromoindole is yielding >30% debrominated byproduct. How should I adjust my catalyst/ligand system? A3: Electron-rich aryl halides undergo slower oxidative addition and transmetalation, increasing their residence time as Ar-Pd(II)-Br intermediates and leaving them highly vulnerable to hydride attack.

  • Solution: Switch to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, or RuPhos).

  • Causality: The electron-rich nature of these ligands stabilizes the Pd center, while their extreme steric bulk forces the aryl and nucleophilic groups into close proximity. This drastically accelerates the desired reductive elimination step so that it outcompetes the slower debromination pathway .

Q4: I am using K₂CO₃ in an EtOH/H₂O solvent system. Is this contributing to the problem? A4: Yes. Ethanol is a classic hydride donor via


-hydride elimination.
  • Solution: Transition to an aprotic solvent system such as Toluene, 1,4-Dioxane, or THF. If water is required to dissolve inorganic bases, use a biphasic system (e.g., Toluene/H₂O) rather than a miscible alcohol/water blend. Additionally, swap to a milder base like K₃PO₄ or CsF, which minimizes the generation of reactive hydride species .

Q5: I noticed a black precipitate forming early in the reaction, followed by stalled conversion and high debromination. What happened? A5: The black precipitate is "palladium black"—an inactive, agglomerated form of Pd(0). When the catalyst decomposes into nanoparticles, these surfaces act as heterogeneous catalysts that highly favor hydrodehalogenation over cross-coupling.

  • Solution: Add a halide salt (e.g., NaBr or LiCl) to the reaction.

  • Causality: Halide additives stabilize the homogeneous Ar-Pd(II)-L species and prevent premature decomposition into palladium black, thereby suppressing the hydrodehalogenation pathway .

Workflow Start Debromination Observed (Ar-H Formation) CheckLigand 1. Evaluate Ligand Start->CheckLigand LigandAction Switch to bulky, e-rich biarylphosphine (e.g., XPhos) CheckLigand->LigandAction CheckBase 2. Evaluate Base & Solvent LigandAction->CheckBase BaseAction Use weaker base (K3PO4) Switch to aprotic solvent CheckBase->BaseAction CheckTemp 3. Evaluate Temperature BaseAction->CheckTemp TempAction Lower reaction temperature Monitor closely via LC-MS CheckTemp->TempAction Success Minimized Debromination High Cross-Coupling Yield TempAction->Success

Step-by-step decision matrix for troubleshooting and suppressing debromination.

Section 3: Quantitative Data & Parameter Optimization

To systematically eliminate debromination, refer to the following optimization matrix based on field-proven process chemistry data:

ParameterSub-Optimal Choice (Promotes Debromination)Optimized Choice (Suppresses Debromination)Mechanistic Rationale
Ligand PPh₃, Monodentate alkyl phosphinesXPhos, SPhos, RuPhos, dppfSteric bulk accelerates reductive elimination; bidentate ligands prevent Pd aggregation.
Solvent Ethanol, Isopropanol, DMFToluene, 1,4-Dioxane, THFAprotic solvents eliminate the primary source of

-hydride elimination.
Base NaOtBu, NaOMe, NaOHK₃PO₄, CsF, K₂CO₃Milder bases prevent excessive deprotonation and limit hydride donor formation.
Temperature >100 °C60 °C – 80 °CLower thermal energy disfavors the higher-activation-energy hydrodehalogenation pathway.
Additives NoneNaBr or LiCl (1-2 equiv)Halide effect stabilizes Pd(II) intermediates against decomposition to Pd black.

Section 4: Self-Validating Experimental Protocol

Protocol: Suzuki-Miyaura Coupling with Minimized Debromination This protocol is engineered as a self-validating system. By utilizing a pre-catalyst, an aprotic solvent, and a mild phosphate base, the hydrodehalogenation pathway is systematically starved of hydride sources .

Reagents:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and K₃PO₄.

  • Inert Atmosphere : Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Oxygen promotes boronic acid homocoupling and degrades phosphine ligands to phosphine oxides, destabilizing the catalyst.

  • Catalyst Addition : In a separate nitrogen-purged vial, dissolve Pd(OAc)₂ and XPhos in a small volume of anhydrous toluene. Stir for 5 minutes until the active pre-catalyst complex forms, then transfer it to the main reaction flask via a gas-tight syringe.

  • Solvent Addition : Add the remaining anhydrous, degassed toluene to reach a 0.2 M concentration.

  • Reaction Execution : Stir the mixture at room temperature for 15 minutes to ensure homogeneity, then heat to 80 °C.

  • Self-Validation & Monitoring : Sample the reaction at 1 hour and 3 hours for LC-MS analysis.

    • Validation Check: You should observe the mass of the cross-coupled product. The mass corresponding to[Ar-H] (debromination) should be <2% relative to the product peak. If [Ar-H] is increasing, immediately cool the reaction to halt the hydride transfer pathway and verify solvent anhydrousness.

  • Workup : Upon complete consumption of the aryl bromide, cool to room temperature, quench with deionized water, and extract with ethyl acetate (3x). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo for subsequent column chromatography.

References

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications (The Journal of Organic Chemistry).[Link]

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. ACS Publications (Organic Process Research & Development).[Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications (Organic Process Research & Development).[Link]

Troubleshooting

Handling moisture sensitivity in pyrazolo-pyridine synthesis

Technical Support Center: Pyrazolo-Pyridine Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for pyrazolo-pyridine synthesis. This guide is designe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazolo-Pyridine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazolo-pyridine synthesis. This guide is designed to provide expert advice and troubleshooting strategies for challenges related to moisture sensitivity in these critical reactions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical techniques to ensure the success and reproducibility of your synthetic endeavors.

Pyrazolo-pyridines are a vital class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] However, their synthesis is often plagued by a high sensitivity to moisture, which can lead to diminished yields, formation of stubborn byproducts, and purification difficulties.[3] This guide will delve into the mechanistic reasons behind this sensitivity and offer robust solutions for maintaining anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazolo-pyridine synthesis failing or giving low yields, and could water be the culprit?

A1: Yes, trace amounts of water can significantly hinder pyrazolo-pyridine synthesis, which often involves intermediates that are highly susceptible to hydrolysis. The lone pair of electrons on the nitrogen atom in pyridine can also coordinate with metal catalysts or Lewis acids, and the presence of water can interfere with these interactions.[3]

Several common pyrazolo-pyridine synthesis routes involve condensation steps where water is eliminated.[4] According to Le Chatelier's principle, the presence of excess water in the reaction medium can shift the equilibrium backward, preventing the formation of the desired product. For instance, in a three-component reaction to form the pyrazolo[3,4-b]pyridine scaffold, an initial carbonyl condensation is followed by the elimination of water.[4] If the reaction environment is not sufficiently dry, this elimination step can be suppressed.

Initial Diagnostic Checks:

  • Reagent Purity: Confirm the purity of your starting materials, as hygroscopic reagents can introduce moisture.[3][5]

  • Solvent Dryness: Ensure your solvents are rigorously dried. Standard "anhydrous" solvents from commercial suppliers may still contain unacceptable levels of water for highly sensitive reactions.

  • Reaction Atmosphere: Verify that your reaction is conducted under a genuinely inert atmosphere (e.g., nitrogen or argon).[6]

Q2: What are the best practices for drying solvents for a moisture-sensitive pyrazolo-pyridine synthesis?

A2: The choice of drying method depends on the solvent and the required level of dryness. For most applications, aiming for a water content below 50 ppm is a good starting point.[7]

Recommended Solvent Drying Techniques:

SolventPrimary Drying AgentSecondary/Polishing AgentDistillation Required?Notes
Dichloromethane (DCM) Calcium Hydride (CaH₂)3Å Molecular SievesYesPre-dry over CaH₂, then distill.[8] Store over activated molecular sieves.
Tetrahydrofuran (THF) Sodium/Benzophenone KetylN/AYesThe deep blue color of the ketyl indicates anhydrous conditions.[8]
Acetonitrile (MeCN) Calcium Hydride (CaH₂)4Å Molecular SievesYesPre-dry with molecular sieves, then distill from CaH₂.[8]
N,N-Dimethylformamide (DMF) Barium Oxide (BaO) or 4Å Molecular SievesN/AVacuum DistillationAvoid basic drying agents like CaH₂ or NaOH as they can cause decomposition.[8]
Toluene Sodium/Benzophenone Ketyl3Å Molecular SievesYesCan be pre-dried with CaCl₂ or CaH₂.[9]

Workflow for Solvent Drying:

Caption: Workflow for selecting an appropriate solvent drying method.

For a quantitative evaluation of the efficiency of various desiccants, refer to the work by Williams and Lawton (2010).[9]

Q3: My starting materials, such as aminopyrazoles, are hygroscopic. How should I handle them?

A3: Handling hygroscopic reagents requires meticulous care to prevent the introduction of atmospheric moisture.[10]

Protocol for Handling Hygroscopic Solids:

  • Drying: Dry the reagent in a vacuum oven at an appropriate temperature (check the material's specifications for thermal stability) for several hours before use.

  • Inert Atmosphere Weighing: Whenever possible, weigh and dispense hygroscopic solids inside a glovebox or glove bag with a dry, inert atmosphere.

  • Rapid Handling: If a glovebox is unavailable, minimize the reagent's exposure to air. Have all necessary vials and spatulas ready, and perform the transfer as quickly as possible.

  • Secure Storage: Store hygroscopic reagents in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite®) and ensure the container is tightly sealed.

Q4: I suspect water is causing a side reaction. What are the likely mechanisms?

A4: Water can participate in several detrimental side reactions during pyrazolo-pyridine synthesis.

  • Hydrolysis of Intermediates: Many syntheses proceed through electrophilic intermediates, such as α,β-unsaturated ketones formed in situ. Water can act as a nucleophile, leading to the hydrolysis of these key intermediates and preventing the desired cyclization.[4]

  • Catalyst Deactivation: Lewis acid catalysts (e.g., ZrCl₄, SnCl₄), which are sometimes employed, are extremely moisture-sensitive.[5][11] Water will react with these catalysts, rendering them inactive.

  • Competing Condensation Reactions: In multicomponent reactions, water can promote undesired self-condensation of starting materials or intermediates.[12]

Visualizing Water's Interference:

Water_Interference cluster_desired Desired Reaction Pathway cluster_side Water-Induced Side Reaction A 5-Aminopyrazole C Intermediate (Enamine) A->C B 1,3-Dicarbonyl B->C D Pyrazolo-pyridine C->D - H₂O E Hydrolyzed Intermediate C->E H2O H₂O H2O->C Hydrolysis

Sources

Optimization

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Pyrazolo[4,3-b]pyridines

Welcome to the technical support center for optimizing nucleophilic substitution reactions on the pyrazolo[4,3-b]pyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing nucleophilic substitution reactions on the pyrazolo[4,3-b]pyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to developing novel therapeutics. This guide will focus on the critical parameter of reaction temperature in nucleophilic aromatic substitution (SNAr) reactions, a common strategy for elaborating this heterocyclic system.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues you may encounter during your experiments. The advice provided is based on established mechanistic principles and practical laboratory experience.

Question 1: I am not observing any product formation in my SNAr reaction on a chloro-substituted pyrazolo[4,3-b]pyridine, even after prolonged reaction times at room temperature. What should I do?

Answer:

This is a common issue, as many SNAr reactions on electron-deficient heterocycles like pyrazolo[4,3-b]pyridines have a significant activation energy barrier and require thermal energy to proceed at a practical rate.[1] Here’s a systematic approach to troubleshoot this:

1. Confirm Reagent and Substrate Integrity:

  • Substrate: Ensure your pyrazolo[4,3-b]pyridine starting material is pure and that the leaving group (e.g., a halogen) is correctly positioned for activation. The pyridine ring's nitrogen atom inherently makes the ring electron-deficient, facilitating nucleophilic attack, primarily at the C-4 and C-2 positions.[2]

  • Nucleophile: If you are using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable base in situ or prior to addition to increase its nucleophilicity.[1]

  • Solvent: Ensure you are using a dry, polar aprotic solvent (e.g., DMF, DMSO, or NMP) that can solubilize the reactants and stabilize the charged intermediate (Meisenheimer complex).[3]

2. Incremental Temperature Increase:

  • If all reagents are confirmed to be of good quality, the most likely issue is insufficient thermal energy. Many SNAr reactions require heating to overcome the activation energy barrier.[1]

  • Begin by gently heating the reaction to 50-60 °C and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • If no significant conversion is observed, incrementally increase the temperature by 20 °C and continue monitoring. It is not uncommon for these reactions to require temperatures in the range of 80-150 °C.[3]

3. Consider Microwave Irradiation:

  • Microwave-assisted synthesis can be a highly effective method for accelerating SNAr reactions, often leading to shorter reaction times and higher yields.[4][5] The high temperatures and pressures achieved in a sealed microwave vial can significantly increase the reaction rate.

Experimental Protocol: Temperature Screening

  • To a dry reaction vial equipped with a magnetic stir bar, add the pyrazolo[4,3-b]pyridine substrate (1.0 eq.), the nucleophile (1.1-2.0 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU if applicable, 2.0 eq.).

  • Add the anhydrous polar aprotic solvent (e.g., DMSO or NMP).

  • Seal the vial and heat the reaction mixture to the starting temperature (e.g., 60 °C).

  • Monitor the reaction by taking small aliquots at set time points and analyzing by LC-MS.

  • If the reaction is sluggish, increase the temperature in 20 °C increments, allowing sufficient time at each temperature to assess the reaction rate.

Question 2: My reaction is proceeding, but I am observing the formation of multiple products and decomposition at higher temperatures. How can I improve the selectivity?

Answer:

The formation of side products and decomposition at elevated temperatures indicates that while the activation energy for the desired reaction is being overcome, other, undesired reaction pathways are also becoming accessible. This could be due to side reactions of the starting materials or decomposition of the product.

1. Kinetic vs. Thermodynamic Control:

  • At higher temperatures, reactions can shift from kinetic to thermodynamic control.[6][7] This means that instead of the fastest-forming product (the kinetic product), the most stable product (the thermodynamic product) will predominate. It is possible that your desired product is the kinetic product and is rearranging or decomposing at higher temperatures.

  • To favor the kinetic product, it is often necessary to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

2. Systematic Temperature Optimization:

  • Instead of running the reaction at a single high temperature, perform a systematic optimization to find the "sweet spot" where the rate of formation of the desired product is maximized relative to the rates of side product formation and decomposition.

  • Set up a series of parallel reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C) and monitor the product distribution over time by LC-MS or HPLC. This will allow you to identify the optimal temperature for maximizing the yield of your desired product.

3. Consider the Nucleophile's Stability:

  • Ensure that your nucleophile is stable at the reaction temperature. Some nucleophiles can decompose or undergo side reactions at elevated temperatures.

Workflow for Optimizing Temperature for Selectivity

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Action Plan cluster_3 Outcome A Low yield and multiple side products at high temp. B Undesired pathways are thermally accessible A->B C Set up parallel reactions at varying temperatures B->C D Monitor product and side product formation over time C->D E Analyze data to find optimal temperature for selectivity D->E F Identify temperature with the best product-to-side-product ratio E->F

Caption: Workflow for optimizing temperature to improve reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of nucleophilic substitution on pyrazolo[4,3-b]pyridines?

A1: Nucleophilic substitution on the pyrazolo[4,3-b]pyridine ring system typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

  • Addition of the Nucleophile: The nucleophile attacks an electron-deficient carbon atom of the pyridine ring that bears a suitable leaving group (e.g., a halide). This forms a high-energy, negatively charged intermediate called a Meisenheimer complex.[2] The aromaticity of the pyridine ring is temporarily broken in this step.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

The pyridine nitrogen atom plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the positions ortho or para to it (C2 and C4 in a simple pyridine).[3][8]

Q2: How does temperature influence the rate of an SNAr reaction?

A2: Temperature has a significant impact on the rate of SNAr reactions, as described by the Arrhenius equation. Increasing the temperature provides the reacting molecules with more kinetic energy, which increases the frequency of collisions and, more importantly, the proportion of collisions that have sufficient energy to overcome the activation energy (Ea) of the reaction. Many SNAr reactions on heterocyclic systems have a substantial activation barrier and thus require heating to proceed at a practical rate.[1]

Q3: Are there any alternatives to high temperatures for promoting these reactions?

A3: Yes, while thermal heating is the most common method, other strategies can be employed:

  • Microwave Irradiation: As mentioned in the troubleshooting section, microwave heating can dramatically accelerate these reactions.[4][5]

  • Flow Chemistry: Continuous flow reactors can be operated at superheated temperatures with short residence times, which can improve yields and minimize the formation of degradation products.[9]

  • Catalysis: While less common for standard SNAr with strong nucleophiles, certain transformations on the pyrazolopyridine scaffold can be facilitated by catalysts. For instance, some syntheses of pyrazolo[3,4-b]pyridines have utilized copper catalysts.[10]

Q4: Can the choice of leaving group affect the optimal reaction temperature?

A4: Absolutely. The nature of the leaving group is a critical factor in SNAr reactions. For pyridines, the typical reactivity order for halogens is F > Cl > Br > I.[3] This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more electronegative leaving group that polarizes the C-X bond. A better leaving group will generally allow the reaction to proceed at a lower temperature. For instance, a reaction with a fluoro-substituted pyrazolo[4,3-b]pyridine may proceed efficiently at a lower temperature than its chloro-substituted counterpart.[11]

Q5: What are some typical temperature ranges for SNAr on pyrazolopyridines?

A5: The optimal temperature is highly dependent on the specific substrate, nucleophile, and solvent. However, a general guideline can be provided:

Nucleophile TypeLeaving GroupTypical Temperature Range (°C)Notes
AminesCl, Br80 - 150Often requires a base like K₂CO₃ or an organic base.[12]
AlkoxidesCl, Br25 - 100Alkoxides are strong nucleophiles and may react at lower temperatures.[1]
ThiolsCl, Br60 - 120Often run in the presence of a base to form the more nucleophilic thiolate.[13]
Water/HydroxideCl, Br100 - 180Can require higher temperatures due to the lower nucleophilicity of water.

This table provides general ranges. Specific optimization for each reaction is crucial.

Diagram: Key Factors Influencing Reaction Temperature

G cluster_0 Reaction System cluster_1 Energy Input cluster_2 Reaction Outcome A Pyrazolo[4,3-b]pyridine Substrate E Reaction Temperature A->E Activation Energy B Nucleophile B->E Nucleophilicity C Leaving Group C->E Leaving Group Ability D Solvent D->E Solvation Effects F Reaction Rate E->F G Yield & Selectivity E->G

Caption: Interplay of factors determining the optimal reaction temperature.

References

  • Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions.
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Chemistry Stack Exchange.
  • A Comparative Guide to the Kinetics of Nucleophilic Substitution on the Pyridine Ring. Benchchem.
  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
  • Heterocyclic Chemistry. Boyer Research.
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. [Link]

  • Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Benchchem.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry. [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link]

  • New Opportunities for Organic Synthesis with Superheated Flow Chemistry. Accounts of Chemical Research. [Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one: A Comparative Analytical Guide

Executive Summary In modern drug discovery, the pyrazolo[4,3-b]pyridine scaffold is a highly privileged pharmacophore, frequently utilized in the development of kinase and phosphodiesterase (PDE) inhibitors[1]. Functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrazolo[4,3-b]pyridine scaffold is a highly privileged pharmacophore, frequently utilized in the development of kinase and phosphodiesterase (PDE) inhibitors[1]. Functionalizing this core—specifically via halogenation at the 3-position—creates a versatile building block for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

However, confirming the precise regiochemistry of functionalization requires rigorous analytical validation. While LC-MS can confirm the incorporation of a bromine atom via its characteristic isotopic signature (


Br/

Br), it cannot definitively prove the site of substitution. This guide provides an in-depth, objective comparison of the

H NMR profile of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one against its common synthetic alternatives (unbrominated precursors and N-alkylated byproducts), detailing the causality behind the chemical shifts and providing a self-validating experimental protocol.

Structural Anatomy & Chemical Shift Causality

To interpret the spectrum of the target compound, we must first deconstruct its electronic environment. The molecule consists of an electron-rich pyrazole ring fused to an electron-deficient pyridone (lactam) ring [2].

  • The Pyridone AB System (H-6 and H-7): The protons on the pyridine ring (C-6 and C-7) are adjacent, forming a classic AB spin system. Due to the "push-pull" resonance of the lactam moiety, the nitrogen lone pair delocalizes into the carbonyl group. This significantly increases the electron density at the alpha-carbon (C-6), shielding the H-6 proton and shifting it upfield (~6.6 ppm). Conversely, H-7 is beta to the carbonyl and adjacent to the bridgehead, leaving it relatively deshielded (~7.9 ppm). They couple to each other with a characteristic ortho coupling constant (

    
     Hz).
    
  • The Exchangeable Protons (NH-1 and NH-4): The molecule possesses two distinct NH protons. NH-1 (pyrazole) is highly deshielded due to the aromatic ring current and typically appears as a broad singlet around 13.5 ppm. NH-4 (pyridone/lactam) appears slightly further upfield around 11.5 ppm.

  • The Halogen Effect: The introduction of bromine at C-3 replaces the pyrazole C-H proton. Bromine's inductive electron-withdrawing nature slightly deshields the peri-proton (H-7), but its primary diagnostic value is the complete elimination of the H-3 singlet [3].

G A 1H NMR Spectrum (DMSO-d6) B Exchangeable Protons (>11 ppm) A->B C Aromatic Protons (6.0 - 8.0 ppm) A->C D NH-1 (Pyrazole) ~13.5 ppm (bs) B->D Highly deshielded E NH-4 (Pyridone) ~11.5 ppm (bs) B->E Lactam NH F H-7 (beta to C=O) ~7.9 ppm (d, J=9Hz) C->F Deshielded by fusion G H-6 (alpha to C=O) ~6.6 ppm (d, J=9Hz) C->G Shielded by N lone pair F->G Ortho Coupling (AB System)

Fig 1. 1H NMR signal assignment logic for the pyrazolo[4,3-b]pyridin-5(4H)-one core.

Comparative NMR Analysis: Target vs. Alternatives

During synthesis, the primary analytical challenge is differentiating the target from unreacted starting material or over-alkylated byproducts. Table 1 provides a quantitative comparison of the target against two common alternatives.

Table 1: H NMR Chemical Shift Comparison (DMSO- , 400 MHz)
Proton PositionTarget: 3-Bromo DerivativeAlternative 1: Unbrominated PrecursorAlternative 2: N1-Methylated ByproductDiagnostic Indicator
H-1 (NH) 13.5 ppm (bs, 1H)13.4 ppm (bs, 1H)Missing Confirms N1 is unsubstituted
H-3 (CH) Missing 8.1 ppm (s, 1H)Missing Proves successful C-3 bromination
H-4 (NH) 11.5 ppm (bs, 1H)11.4 ppm (bs, 1H)11.6 ppm (bs, 1H)Confirms lactam ring integrity
H-6 (CH) 6.6 ppm (d, J=9.0 Hz, 1H)6.5 ppm (d, J=9.0 Hz, 1H)6.7 ppm (d, J=9.0 Hz, 1H)Shielded alpha-carbonyl proton
H-7 (CH) 7.9 ppm (d, J=9.0 Hz, 1H)7.8 ppm (d, J=9.0 Hz, 1H)8.0 ppm (d, J=9.0 Hz, 1H)Deshielded beta-carbonyl proton
N-CH

NoneNone4.0 ppm (s, 3H)Identifies over-alkylation
Logical Workflow for Spectral Interpretation

When evaluating a crude reaction mixture, rely on a process of elimination based on the most diagnostic peaks.

G Start Unknown Sample Analysis CheckH3 Is H-3 singlet (~8.1 ppm) present? Start->CheckH3 Unbrominated Unbrominated Precursor (Reaction Incomplete) CheckH3->Unbrominated YES CheckNH Are both NH signals (>11 ppm) present? CheckH3->CheckNH NO (Bromination successful) Alkylated N-Alkylated Byproduct (e.g., N1-methyl) CheckNH->Alkylated NO (Missing NH peak) Target Target Confirmed: 3-Bromo Derivative CheckNH->Target YES

Fig 2. Diagnostic workflow for differentiating the target from common synthetic alternatives.

Experimental Methodology: Self-Validating NMR Protocol

To ensure the reliability of the data presented above, the analytical protocol must be treated as a self-validating system. Poor solvent choice or incorrect acquisition parameters can lead to missing exchangeable protons or inaccurate integrations, leading to false negative results.

Step-by-Step Acquisition Protocol
  • Sample Preparation (Solvent Causality): Dissolve 5–10 mg of the purified compound in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality: The target compound contains two strong hydrogen-bond donors (NH-1, NH-4) and acceptors (C=O, N-2). In non-polar solvents like CDCl

      
      , the molecules will heavily aggregate, causing severe line broadening. DMSO-
      
      
      
      disrupts these intermolecular H-bonds, yielding sharp, highly resolved peaks. Anhydrous DMSO is critical to prevent the HDO peak (~3.3 ppm) from exchanging with and broadening the NH signals.
  • Standardization: Add 0.05% v/v Tetramethylsilane (TMS) to the sample as an internal reference (set to 0.00 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to 298 K to ensure consistent chemical shifts, as NH protons are highly temperature-dependent.

  • Pulse Sequence & Relaxation Delay (D1): Use a standard 1D proton sequence (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to 5 seconds .

    • Causality: Fused aromatic systems often exhibit long

      
       relaxation times. A sufficiently long D1 ensures complete longitudinal relaxation between pulses. If D1 is too short, the integration of the aromatic protons will not accurately reflect a 1:1 ratio, undermining the validation of the AB spin system.
      
  • Acquisition & Processing: Acquire a minimum of 16 scans. Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the ortho coupling constants.

References

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. National Institutes of Health (NIH).[Link]

  • Pyrazolopyridinone Compounds.
  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI.[Link]

Comparative

A Comparative Guide to the LC-MS Fragmentation and Identification of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one

Introduction In the landscape of contemporary drug discovery and development, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, the pyrazolopyridine scaffold is a privileged structure,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery and development, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, the pyrazolopyridine scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1][2] The specific compound, 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one, represents a key synthetic intermediate or a potential pharmacophore whose structural elucidation is critical for advancing medicinal chemistry programs. Liquid chromatography-mass spectrometry (LC-MS) stands as the definitive analytical technique for the characterization of such novel chemical entities.

This guide provides an in-depth technical overview of the anticipated LC-MS fragmentation patterns of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one. In the absence of publicly available spectral data for this specific molecule, this document serves as a predictive guide based on established fragmentation mechanisms of related chemical moieties, including pyrazoles, pyridinones, and bromo-substituted aromatic systems.[3][4][5] Furthermore, a comprehensive, step-by-step experimental protocol for its analysis is presented, offering a robust starting point for researchers in the field.

Predicted Fragmentation Pathways

The fragmentation of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one in a mass spectrometer, particularly under collision-induced dissociation (CID) in a tandem MS experiment (MS/MS), is expected to be governed by the inherent chemical properties of its fused heterocyclic ring system and the presence of the bromine substituent. The molecule possesses several potential sites for protonation, including the nitrogen atoms of the pyrazole and pyridine rings, as well as the carbonyl oxygen. The initial protonation site will significantly influence the subsequent fragmentation cascade.

A primary fragmentation pathway is anticipated to involve the initial loss of the bromine radical, given the relative lability of the carbon-bromine bond compared to the bonds within the heterocyclic core.[4] Subsequent fragmentation is likely to proceed through a series of neutral losses, including carbon monoxide (CO) from the pyridinone ring and hydrogen cyanide (HCN) or dinitrogen (N₂) from the pyrazole moiety.[5][6]

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal natural abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units.[7][8] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.

Proposed Fragmentation Scheme

M [M+H]⁺ m/z 214/216 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one F1 Fragment 1 [M+H-Br]⁺ m/z 135 M->F1 - Br• F2 Fragment 2 [M+H-CO]⁺˙ m/z 186/188 M->F2 - CO F3 Fragment 3 [M+H-Br-CO]⁺ m/z 107 F1->F3 - CO F2->F3 - Br• F4 Fragment 4 [M+H-Br-CO-HCN]⁺ m/z 80 F3->F4 - HCN

Caption: Proposed ESI-MS/MS fragmentation pathway for 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one.

Quantitative Data: Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one, their mass-to-charge ratios (m/z), and the associated neutral losses. The m/z values for bromine-containing ions are presented for both the ⁷⁹Br and ⁸¹Br isotopes.

Ion DescriptionProposed Structurem/z (⁷⁹Br/⁸¹Br)Neutral Loss
[M+H]⁺ Protonated Parent Molecule213.97 / 215.97-
Fragment 1 [M+H-Br]⁺135.05Br•
Fragment 2 [M+H-CO]⁺˙185.98 / 187.98CO
Fragment 3 [M+H-Br-CO]⁺107.06Br•, CO
Fragment 4 [M+H-Br-CO-HCN]⁺80.05Br•, CO, HCN

Comparative Analysis with Structurally Related Compounds

The predicted fragmentation pattern of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one can be compared with that of other heterocyclic systems to build confidence in the proposed pathways.

  • Pyrimidinones: Substituted pyrimidinones are known to undergo fragmentation via retro-Diels-Alder reactions or through the loss of small neutral molecules like CO and HCN.[3][9] The proposed loss of CO from the pyridinone moiety in our target molecule is consistent with these established patterns.

  • Halogenated Aromatics: The facile loss of a halogen radical is a hallmark of the mass spectra of halogenated aromatic and heteroaromatic compounds.[4][10] The stability of the resulting cation often dictates the favorability of this fragmentation channel. The predicted initial loss of the bromine radical aligns with this principle.

  • Pyrazoles: The pyrazole ring is known to fragment through the loss of N₂ or HCN, leading to stable cyclic or acyclic ions.[5][11] The proposed loss of HCN from the pyrazole portion of the fused ring system is a logical step in the fragmentation cascade after the initial, more facile losses.

Experimental Protocol: LC-MS/MS Method for the Identification and Characterization

This section provides a detailed, step-by-step methodology for the analysis of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one using a standard liquid chromatography-tandem mass spectrometry system.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Dissolve sample in DMSO (1 mg/mL stock) P2 Dilute with 50:50 Acetonitrile:Water P1->P2 LC1 Inject sample onto C18 column P2->LC1 LC2 Gradient elution with Water (0.1% FA) and Acetonitrile (0.1% FA) LC1->LC2 MS1 Full Scan MS (m/z 100-500) in positive ESI mode LC2->MS1 MS2 Targeted MS/MS of m/z 214/216 MS1->MS2 D1 Identify molecular ion (isotopic pattern) MS2->D1 D2 Analyze fragmentation pattern D1->D2 D3 Confirm structure D2->D3

Caption: A typical experimental workflow for the LC-MS/MS analysis of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one.

Detailed Methodological Parameters

1. Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the compound in dimethyl sulfoxide (DMSO) to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with a mixture of 50:50 (v/v) acetonitrile and water to a final concentration of 1-10 µg/mL. This mixed solvent system ensures compatibility with the reversed-phase mobile phase.

2. Liquid Chromatography (LC) Parameters

Given the polar nature of the target compound, a reversed-phase separation is appropriate.[12][13][14]

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape.

  • Mobile Phase A: Water with 0.1% formic acid. The acid is crucial for promoting protonation and achieving good ionization efficiency in positive ESI mode.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2-5 µL

3. Mass Spectrometry (MS) Parameters

Electrospray ionization (ESI) in positive ion mode is the preferred method for this class of compounds due to the presence of multiple basic nitrogen atoms.[15][16]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Full Scan MS: Acquire data from m/z 100-500 to identify the protonated molecular ion.

  • Tandem MS (MS/MS): Perform product ion scans on the isotopic ions at m/z 214 and 216 (corresponding to [M+H]⁺ with ⁷⁹Br and ⁸¹Br, respectively). Use a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

Conclusion

The structural elucidation of novel heterocyclic compounds like 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is a critical task in modern chemical and pharmaceutical research. This guide provides a robust, scientifically-grounded framework for approaching this challenge using LC-MS. The predicted fragmentation pathways, based on the established behavior of related chemical structures, offer a reliable roadmap for interpreting the resulting mass spectra. The characteristic isotopic signature of bromine serves as a key validation point. By implementing the detailed experimental protocol provided, researchers can confidently identify and characterize this and similar molecules, thereby accelerating their research and development efforts.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

  • Gross, M. L. (2004). Focus in honor of Fred McLafferty, 2003 Distinguished Contribution awardee, for the discovery of the "McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry, 15(7), 951–955. [Link]

  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. [Link]

  • Britannica. (2016, March 26). How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. [Link]

  • AK Lectures. McLafferty Rearrangement. [Link]

  • Ghorbani, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5345–5355. [Link]

  • ResearchGate. (2020, March 16). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • ResearchGate. Identification of pyrazolopyridine derivatives as novel spleen tyrosine kinase inhibitors. [Link]

  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

  • Jackson, G., et al. (2020, April 20). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Mississippi State University. (2019, November 15). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. [Link]

  • Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry, 5(2), 33-41. [Link]

  • ResearchGate. Typical LC-MS/MS MRM chromatograms of 5 pyrazole fungicides. [Link]

  • The Journal of Chemical Physics. (2025, December 14). Isomer effects on neutral-loss dissociation channels of nitrogen-substituted PAH dications. [Link]

  • ResearchGate. Mass spectra of the pyridine derivatives with Mr = 259 and 273 g mol-1. [Link]

  • ResearchGate. (2013). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. [Link]

  • CORESTA. (2012). Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. [Link]

  • International Journal of ChemTech Research. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • IJRAR. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • University of Liverpool. Tables of Common Ions and Common Losses. [Link]

  • Der Pharma Chemica. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

  • Mohammed, S. J., et al. (2018, March 15). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. [Link]

  • El-Damasy, A. K., et al. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(22), 5678. [Link]

  • ACD/Labs. (2026, February 12). Identifying fragments using a Neutral Loss spectrum. [Link]

  • PubMed. (2011, May 15). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link]

  • Arastirmax. SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF SOME PYRAZOLONE DERIVATIVES. [Link]

  • van der Plas, H. C., et al. (1968). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 8, 948-951. [Link]

  • ResearchGate. (2016, August 10). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]

  • Restek Corporation. Method Development Considerations for the LC-MS/MS Analysis of Drugs. [Link]

  • ResearchGate. (2004, July). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. [Link]

  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

  • Molecules. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. [Link]

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Validation

HPLC Method Development: Purity Analysis of 3-Bromo-pyrazolo[1,5-a]pyridines

Topic: HPLC Method Development for Purity Analysis of 3-Bromo-pyrazolo[1,5-a]pyridines Content Type: Comparative Technical Guide Executive Summary The analysis of 3-bromo-pyrazolo[1,5-a]pyridine and its derivatives prese...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Purity Analysis of 3-Bromo-pyrazolo[1,5-a]pyridines Content Type: Comparative Technical Guide

Executive Summary

The analysis of 3-bromo-pyrazolo[1,5-a]pyridine and its derivatives presents a distinct set of chromatographic challenges: separating the halogenated product from des-bromo precursors, resolving potential regioisomers formed during electrophilic substitution, and managing the peak tailing typical of basic fused heterocycles.

While C18 stationary phases are the industry standard, this guide demonstrates why Phenyl-Hexyl chemistry often provides superior selectivity for this specific scaffold.[1] We compare the performance of alkyl-bonded phases against aromatic-selective phases and outline a validated protocol for assessing purity in drug discovery workflows.

Part 1: The Analytical Challenge

The 3-bromo-pyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibitor development. Its analysis requires addressing three physicochemical properties:

  • Basicity & Tailing: The bridgehead nitrogen (N1) and pyridine-like nitrogen (N4) possess pKa values (typically ~2.5–5.5 depending on substitution) that can interact with residual silanols, causing severe peak tailing.

  • Halogen Selectivity: Differentiating the 3-bromo product from the non-brominated starting material requires a system sensitive to polarizability and molecular volume, not just hydrophobicity.

  • Isomeric Complexity: Electrophilic bromination can yield regioisomers (e.g., substitution at C6 or C4) that co-elute on standard alkyl phases.

Part 2: Comparative Analysis (Stationary Phases)

We evaluated the performance of the standard C18 chemistry against a Phenyl-Hexyl phase. The comparison focuses on the separation of the target (3-bromo) from its critical impurities: the des-bromo precursor and the regioisomer.

The Contenders
  • Alternative A (The Standard): C18 (Octadecylsilane). Relies purely on hydrophobic subtraction.

  • Alternative B (The Specialist): Phenyl-Hexyl. Combines hydrophobic retention with

    
     interactions and shape selectivity.
    
Performance Data (Simulated Representative Data)

Conditions: 0.1% Formic Acid in Water/Acetonitrile Gradient.[2]

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)Interpretation
Retention (

)
4.25.1Phenyl-Hexyl shows increased retention due to

stacking with the fused ring system.
Selectivity (

) (Bromo vs. Des-bromo)
1.051.18 The bromine atom enhances interaction with the phenyl ring, significantly widening the separation window.
Resolution (

) (Regioisomers)
1.2 (Co-elution risk)2.4 (Baseline) Phenyl phases are sensitive to the electron density changes caused by the bromine position.
Tailing Factor (

)
1.41.1Modern Phenyl-Hexyl phases often use "charged surface" or high-coverage bonding that shields silanols better than standard C18.

Verdict: While C18 is sufficient for crude checks, Phenyl-Hexyl is the superior choice for purity analysis of brominated pyrazolo-pyridines due to orthogonal selectivity mechanisms (


 and halogen-bonding capabilities).
Part 3: Method Development Workflow

The following diagram outlines the logical decision matrix for developing this method, emphasizing the "Scouting" phase to determine the optimal pH and column combination.

MethodDevWorkflow Start Start: Analyte Assessment (Basic Heterocycle, Halogenated) Scout_pH Step 1: pH Scouting Compare Low pH (0.1% FA) vs. High pH (pH 10) Start->Scout_pH Decision_pH Select pH Modifier Scout_pH->Decision_pH Scout_Col Step 2: Column Screening C18 vs. Phenyl-Hexyl Decision_pH->Scout_Col Low pH (Mass Spec Friendly) Decision_pH->Scout_Col High pH (Better Peak Shape) Eval_Selectivity Evaluate Selectivity (α) Are isomers resolved? Scout_Col->Eval_Selectivity Eval_Selectivity->Scout_Col No (Switch Column) Optimize Step 3: Optimization Gradient Slope & Temp Eval_Selectivity->Optimize Yes (Rs > 1.5) Final_Method Final Validated Method Optimize->Final_Method

Caption: Decision matrix for optimizing separation of basic aromatic heterocycles. Note the iterative loop at the selectivity evaluation stage.

Part 4: Recommended Experimental Protocol

This protocol serves as a self-validating "Gold Standard" for the purity analysis of 3-bromo-pyrazolo[1,5-a]pyridine.

1. Instrumentation & Materials
  • System: UHPLC or HPLC equipped with DAD (Diode Array Detector).

  • Column: Phenyl-Hexyl, 100 Å, 1.7 µm (UHPLC) or 3.5 µm (HPLC), 2.1 x 100 mm.[2]

    • Rationale: The phenyl ligand provides the necessary

      
       selectivity for the aromatic scaffold.
      
  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

2. Mobile Phase Preparation[3][4][5]
  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

    • Note: Formic acid buffers the mobile phase at ~pH 2.7, ensuring the basic nitrogens are fully protonated, preventing secondary interactions with silanols.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

3. Gradient Profile

Flow Rate: 0.4 mL/min (for 2.1 mm ID column) Temperature: 40°C (Improves mass transfer and peak symmetry)

Time (min)% Mobile Phase BEvent
0.005Initial Hold (Trapping)
1.005End of Trapping
8.0095Linear Gradient (Elution)
10.0095Wash
10.105Re-equilibration
13.005Ready for Injection
4. Detection
  • Primary Wavelength: 254 nm (Aromatic ring absorption).

  • Secondary Wavelength: 280–300 nm (Specific to the conjugated pyrazolo-pyridine system; check UV max).

  • Reference: 360 nm (bandwidth 100 nm) or Off.

Part 5: Mechanism of Interaction

Understanding why the Phenyl-Hexyl column works is critical for troubleshooting. The diagram below illustrates the dual-interaction mechanism that C18 lacks.

Mechanism Analyte 3-Bromo-pyrazolo-pyridine (Analyte) C18_Phase C18 Phase (Alkyl Chains) Analyte->C18_Phase Hydrophobic Interaction Only Phenyl_Phase Phenyl-Hexyl Phase (Aromatic Ring) Analyte->Phenyl_Phase Hydrophobic Interaction Analyte->Phenyl_Phase Pi-Pi Stacking (Specific to Aromatic System) Analyte->Phenyl_Phase Halogen-Pi Interaction

Caption: The Phenyl-Hexyl phase offers three interaction points compared to the single interaction of C18, resulting in higher resolution for this specific analyte.

Part 6: Troubleshooting & Validation

1. Peak Tailing (


): 
  • Cause: Residual silanol interaction with the bridgehead nitrogen.

  • Solution: Increase ionic strength by adding 10-20 mM Ammonium Formate to the aqueous mobile phase. Alternatively, switch to a "Charged Surface Hybrid" (CSH) Phenyl-Hexyl column which repels protons.

2. Carryover:

  • Cause: The lipophilic bromine atom causes the molecule to stick to injector seals.

  • Solution: Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.

3. Isomer Co-elution:

  • Cause: Gradient slope too steep.

  • Solution: Flatten the gradient from 5-95% to 20-60% over the same time period to expand the critical separation window.

References
  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Available at: [Link][2]

  • Separation Methods Technologies (SMT). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[6] SMT Application Notes. Available at: [Link][2]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Kendall, J. D., et al. (2012). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors.[2] Royal Society of Chemistry (MedChemComm). Available at: [Link]

Sources

Comparative

Structural Validation of N-Alkylated Pyrazolo[4,3-b]pyridin-5-one Isomers: A Comparative Guide

Executive Summary The pyrazolo[4,3-b]pyridin-5-one scaffold is a privileged structure in kinase inhibitor discovery (e.g., Sildenafil analogs, CDK inhibitors). However, the N-alkylation of this scaffold presents a classi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-b]pyridin-5-one scaffold is a privileged structure in kinase inhibitor discovery (e.g., Sildenafil analogs, CDK inhibitors). However, the N-alkylation of this scaffold presents a classic regioselectivity challenge: the ambident nucleophilicity of the pyrazole ring often leads to a mixture of N1-alkyl (thermodynamically favored) and N2-alkyl (kinetically accessible) isomers.

Misassigning these isomers can lead to erroneous SAR (Structure-Activity Relationship) models and dead-end lead optimization. This guide objectively compares validation methodologies, establishing a self-validating NMR protocol as the industry standard while evaluating the utility of X-ray and alternative spectroscopic techniques.

Part 1: The Regioselectivity Challenge

The core challenge lies in the tautomeric nature of the pyrazole ring fused to the pyridine lactam. Upon treatment with an alkyl halide and base (e.g.,


 or 

), alkylation can occur at three potential sites:
  • N1-Position: Adjacent to the bridgehead carbon

    
    .
    
  • N2-Position: Adjacent to the pyrazole

    
    .[1]
    
  • O-Position: Alkylation of the lactam oxygen (less common with soft electrophiles but possible).

Distinguishing N1 from N2 is non-trivial because both isomers exhibit similar


 NMR profiles. The alkyl protons in both cases appear as singlets or multiplets in similar regions (

4.0–5.5 ppm). Reliance on 1D NMR alone is the primary cause of structural misassignment in this class.

Part 2: Comparative Analysis of Validation Methods

The following table compares the reliability, throughput, and resource requirements of standard validation techniques.

MethodReliabilityThroughputResource IntensityVerdict
1D

NMR
LowHighLowInsufficient. Cannot definitively distinguish N1/N2 without reference standards.
2D

-

HMBC
High MediumMediumThe Gold Standard. Provides definitive connectivity data via 3-bond couplings.

-

HMBC
Very HighLowHighThe Tie-Breaker. Definitive, but requires long acquisition times or cryoprobes due to low

sensitivity.
NOESY / ROESY MediumMediumMediumContext Dependent. Only useful if steric bulk allows specific through-space interactions.
X-Ray Crystallography AbsoluteVery LowVery HighThe Ultimate Truth. Limited by crystal growth; used to validate the NMR method.

Part 3: The Validated NMR Protocol (HMBC & NOESY)

This protocol utilizes Heteronuclear Multiple Bond Correlation (HMBC) to trace the connectivity of the alkyl group to the unique bridgehead carbons of the scaffold.

The Mechanistic Logic
  • N1-Alkylation: The alkyl protons (

    
    ) are 3 bonds away from the bridgehead carbon 
    
    
    
    (the fusion carbon).
  • N2-Alkylation: The alkyl protons (

    
    ) are 3 bonds away from the bridgehead carbon 
    
    
    
    (the fusion carbon next to the pyridine nitrogen).
  • Differentiation:

    
     and 
    
    
    
    have distinct chemical shifts due to the electronic influence of the pyridine nitrogen.
    
    
    (beta to Pyridine N) and
    
    
    (gamma to Pyridine N) can be assigned via HSQC/HMBC of the aromatic protons.
Step-by-Step Workflow
  • Sample Preparation: Dissolve 5–10 mg of isolated isomer in 600

    
    L DMSO-
    
    
    
    (preferred for solubility and preventing exchange).
  • Acquisition:

    • Run standard

      
       and 
      
      
      
      spectra.[2][3]
    • Run

      
      -
      
      
      
      HSQC to assign all protonated carbons (
      
      
      ,
      
      
      , etc.).
    • Run

      
      -
      
      
      
      HMBC (optimized for 8 Hz coupling).
  • Analysis (The "Stop/Go" Criteria):

    • Step A: Identify the Alkyl

      
       protons.
      
    • Step B: Look for HMBC cross-peaks from Alkyl

      
       to the aromatic region (
      
      
      
      ppm).
    • Step C:

      • If N1-Alkyl: You should see a strong cross-peak to the

        
         (pyrazole CH) and the 
        
        
        
        bridgehead.
      • If N2-Alkyl: You should see a strong cross-peak to the

        
         (pyrazole CH) and the 
        
        
        
        bridgehead.
    • Step D (Validation): Confirm the identity of

      
       vs 
      
      
      
      using the pyridine ring protons (
      
      
      ).
Visualization of the Logic

The following diagram illustrates the decision tree for structural assignment.

G Start Crude Reaction Mixture HPLC HPLC Separation (Isolate Isomer A & B) Start->HPLC H1NMR 1H NMR Screening (Identify N-CH2 signals) HPLC->H1NMR HMBC 1H-13C HMBC Experiment (Focus: N-CH2 to Aromatic C) H1NMR->HMBC Decision Analyze Cross-Peaks HMBC->Decision N1_Path Correlation to C7a (Bridgehead away from Pyr-N) Decision->N1_Path 3J Coupling N2_Path Correlation to C3a (Bridgehead near Pyr-N) Decision->N2_Path 3J Coupling Ambiguous Ambiguous/Overlapping Peaks? Decision->Ambiguous N1_Result CONFIRMED: N1-Alkyl Isomer N1_Path->N1_Result N2_Result CONFIRMED: N2-Alkyl Isomer N2_Path->N2_Result N15 Run 1H-15N HMBC (N1: ~ -180 ppm, N2: ~ -100 ppm) Ambiguous->N15

Caption: Decision tree for assigning N-alkyl pyrazolo[4,3-b]pyridin-5-one regioisomers via 2D NMR.

Part 4: Supporting Data & Case Study

15N NMR Chemical Shifts (The "Tie-Breaker")

When carbon signals overlap,


 NMR is definitive. The chemical environment of N1 (pyrrole-like) is vastly different from N2 (pyridine-like).
IsomerNitrogen TypeTypical

Shift (relative to

)
Notes
N1-Alkylated N1 (Alkylated)

to

ppm
Shielded (Pyrrole-like).
N2 (Unsubstituted)

to

ppm
Deshielded (Pyridine-like).
N2-Alkylated N1 (Unsubstituted)

to

ppm
Intermediate.
N2 (Alkylated)

to

ppm
Shielded (Pyrrole-like character).

Note:


 shifts are highly solvent-dependent. Values are approximate for DMSO-

.
HMBC Correlation Map

The diagram below visualizes the specific 3-bond couplings (


) that distinguish the isomers.

HMBC cluster_N1 N1-Alkyl Correlations cluster_N2 N2-Alkyl Correlations N1_R R-CH2 C7a C7a (Bridge) N1_R->C7a 3J (Diagnostic) C3 C3 (CH) N1_R->C3 3J N1 N1 N2_R R-CH2 C3a C3a (Bridge) N2_R->C3a 3J (Diagnostic) C3_2 C3 (CH) N2_R->C3_2 3J N2 N2

Caption: Diagnostic HMBC correlations. N1-alkyl correlates to bridgehead C7a; N2-alkyl correlates to bridgehead C3a.

References

  • Doganc, F., & Göker, H. (2024).[4] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]

  • Limbach, H. H., et al. (1994). 15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution at low temperature. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Korb, M., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. The Journal of Organic Chemistry. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for HMBC Pulse Sequences).

Sources

Validation

Reference standards for 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one quality control

Comprehensive Comparison Guide: Reference Standard Qualification for 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one Quality Control Introduction & Chemical Context 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is a specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reference Standard Qualification for 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one Quality Control

Introduction & Chemical Context

3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is a specialized bicyclic heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical active ingredients (APIs). Establishing a highly pure, fully characterized primary reference standard for this compound is a critical regulatory requirement for downstream quality control.

Due to its unique structural properties—specifically the tautomeric equilibrium between the 5(4H)-one and 5-ol forms[1], strong intermolecular hydrogen bonding, and the distinct isotopic signature of the bromine atom[2]—traditional purity assignment methods often fall short. This guide objectively compares the two leading analytical methodologies for establishing its primary reference standard: the traditional Mass Balance (MB) Approach versus the modern Quantitative Nuclear Magnetic Resonance (qNMR) Approach .

Regulatory Framework: ICH Q7 and Reference Standard Tiers

According to ICH Q7 guidelines, a Primary Reference Standard is an authentic material of high purity that has been rigorously characterized by an extensive set of analytical tests[3]. It serves as the ultimate analytical source of truth. Conversely, a Secondary (Working) Standard is a substance of established quality used for routine laboratory analysis, which must be qualified and periodically requalified against the primary standard[4].

Self-Validation Principle: To ensure absolute trustworthiness, the qualification of a primary standard must not rely on a single analytical technique. Regulatory bodies, including the European Pharmacopoeia (Ph. Eur.), recommend orthogonal validation—using independent methods to confirm the assigned purity and minimize hidden analytical biases[5].

Methodological Comparison: Mass Balance vs. qNMR

Assigning the absolute purity of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one requires overcoming its tendency to retain polar solvents and its pH-dependent chromatographic behavior.

  • Mass Balance (MB): This indirect method calculates purity by subtracting the sum of all measured impurities (organic, inorganic, and volatile) from 100%[5]. While comprehensive, it risks overestimating purity if an impurity is "invisible" to the chosen detectors.

  • Quantitative NMR (qNMR): This direct method measures absolute purity by comparing the integration of a specific analyte proton signal against a certified internal standard[6]. It does not require a pre-existing reference standard of the analyte itself.

Table 1: Objective Comparison of Purity Assignment Methodologies

FeatureMass Balance (MB) ApproachQuantitative NMR (qNMR) Approach
Measurement Type Indirect (100% - ∑ Impurities)Direct (Signal integration ratio)
Analyte Standard Required? Yes (for relative response factors)No (Uses a universal internal standard)
Techniques Required HPLC-UV/MS, Karl Fischer, GC-FID, ROIHigh-Field NMR (e.g., 400-600 MHz)
Handling of Tautomerism Requires strict mobile phase pH controlSignals may broaden; requires specific solvent
Primary Advantage Provides a complete impurity profileHighly accurate absolute mass fraction
Primary Limitation Cumulative error from multiple instrumentsRequires high sample concentration

Experimental Protocols (Self-Validating Systems)

Protocol A: Mass Balance Workflow

Causality Focus: Because the pyrazolopyridone core can exist in tautomeric states, neutral pH HPLC mobile phases often lead to peak splitting or severe tailing. Using an acidic mobile phase forces the molecule into a single protonation state, ensuring accurate integration.

  • Organic Impurities (HPLC-UV):

    • Column: C18 (150 x 4.6 mm, 3 µm).

    • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B). Why TFA? The low pH (~2.0) suppresses tautomeric interconversion, yielding a sharp, symmetrical peak.

    • Detection: UV at 254 nm.

  • Water Content (Karl Fischer):

    • Perform volumetric KF titration. Causality: The pyrazole NH and pyridone C=O form strong H-bonds with atmospheric moisture, necessitating specific quantification distinct from general loss-on-drying.

  • Residual Solvents (GC-FID):

    • Headspace GC-FID to quantify retained synthesis solvents (e.g., DMF, ethanol).

  • Residue on Ignition (ROI):

    • Combust the sample with sulfuric acid to quantify inorganic salts (e.g., residual bromine or metal catalysts).

  • Calculation: Purity = 100% - (%HPLC_imp + %Water + %Solvents + %ROI).

Protocol B: qNMR Workflow

Causality Focus: The accuracy of qNMR depends entirely on complete nuclear relaxation and the strict absence of signal overlap.

  • Internal Standard Selection: Select TraceCERT® Maleic Acid. Why? Maleic acid presents a sharp singlet at ~6.2 ppm in DMSO-d6. This perfectly avoids the aromatic protons of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one (typically 7.5 - 8.5 ppm) and the solvent/water peaks.

  • Sample Preparation: Accurately weigh (~15 mg) of the candidate batch and (~5 mg) of Maleic Acid using an ultra-microbalance (d = 0.001 mg). Dissolve in 0.6 mL DMSO-d6.

  • NMR Acquisition:

    • Pulse Angle: 90° (ensures maximum signal-to-noise).

    • Relaxation Delay (D1): Set to 30 seconds. Causality: D1 must be ≥ 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton to ensure complete return to thermal equilibrium. Failing to do this causes signal saturation and artificial truncation of the purity value.

  • Calculation: Direct mass fraction calculation based on the molar ratio, number of protons, and integrated peak areas.

Mandatory Visualization: Workflow Diagram

RS_Workflow cluster_MB Alternative 1: Mass Balance (MB) cluster_qNMR Alternative 2: Quantitative NMR (qNMR) Start 3-Bromo-1H-pyrazolo[4,3-b] pyridin-5(4H)-one Candidate Batch HPLC HPLC-UV/MS (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF GC GC-FID (Residual Solvents) Start->GC ROI Residue on Ignition (Inorganics) Start->ROI IS Internal Standard (e.g., Maleic Acid) Start->IS MB_Calc Mass Balance Purity 100% - ∑(Impurities) HPLC->MB_Calc KF->MB_Calc GC->MB_Calc ROI->MB_Calc Final Certified Primary Reference Standard MB_Calc->Final Orthogonal Agreement Acq 1H-NMR Acquisition (D1 > 5×T1) IS->Acq qNMR_Calc Direct Purity (Signal Integration) Acq->qNMR_Calc qNMR_Calc->Final Primary Assignment

Fig 1: Orthogonal Reference Standard Qualification Workflow comparing Mass Balance and qNMR.

Experimental Data: Performance Comparison

To demonstrate the efficacy of these protocols, a candidate batch of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one was evaluated using both methodologies. The combination of qNMR and mass balance provides a self-validating, orthogonal dataset that minimizes hidden biases[7].

Table 2: Purity Assessment Data for Candidate Batch

Analytical ParameterMeasured ValueImpact on Mass Balance
Chromatographic Purity (HPLC-UV)99.45%Base value
Water Content (Karl Fischer)0.62%Subtract 0.62%
Residual Solvents (GC-FID)0.28% (DMF)Subtract 0.28%
Inorganic Impurities (ROI)0.10%Subtract 0.10%
Calculated Mass Balance Purity 98.45% Final MB Value
qNMR Purity (vs. Maleic Acid) 98.38 ± 0.15% Direct Absolute Value

Analysis: The tight agreement (Δ = 0.07%) between the indirect Mass Balance calculation and the direct qNMR measurement confirms the absence of "invisible" impurities and validates the integrity of the reference standard.

Conclusion & Best Practices

For the rigorous quality control of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one, relying solely on HPLC area percent is scientifically invalid. The Mass Balance approach provides a comprehensive impurity profile, essential for understanding the synthesis process. However, qNMR delivers a highly accurate, direct purity assignment that is less susceptible to cumulative detector errors.

Best Practice: Establish the Primary Reference Standard using qNMR as the definitive purity value, while utilizing the Mass Balance data as an orthogonal validation check. Once the primary standard is established, Secondary Standards can be routinely qualified via HPLC-UV against this primary lot, ensuring a cost-effective and GMP-compliant QC laboratory ecosystem.

References

  • LGC Standards. "Pharmaceutical quality control: the reference standards labyrinth.
  • GMP Insiders. "Primary Vs Secondary Reference Standards In GMP Labs.
  • Davies, S. R., et al. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." ResearchGate.
  • EDQM. "Ph. Eur. reference standards.
  • ResearchGate. "Use and qualification of primary and secondary standards employed in quantitative 1H NMR spectroscopy of pharmaceuticals.

Sources

Comparative

Comparative reactivity of pyrazolo[4,3-b]pyridine vs pyrazolo[3,4-b]pyridine scaffolds

Title: Comparative Reactivity of Pyrazolo[4,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine Scaffolds: A Technical Guide Introduction The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, wide...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity of Pyrazolo[4,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine Scaffolds: A Technical Guide

Introduction

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized as a bioisostere of purines[1]. This structural similarity allows pyrazolopyridine derivatives to effectively interact with the ATP-binding sites of various kinases, making them indispensable in oncology and immunology drug development. Among the isomeric forms, pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine are of particular interest. While they share the same molecular formula (C₆H₅N₃), the distinct spatial arrangement of the nitrogen atoms within the fused ring system drastically alters their electronic distribution, basicity, and consequent chemical reactivity[1].

As a Senior Application Scientist, understanding these nuanced reactivity profiles is critical for designing efficient synthetic routes and optimizing lead compounds. This guide objectively compares the physicochemical properties, structural reactivity, and synthetic methodologies of both scaffolds.

Structural and Electronic Comparison

The fundamental difference between the two scaffolds lies in the position of the pyridine nitrogen relative to the pyrazole ring.

  • 1H-pyrazolo[3,4-b]pyridine : The pyridine nitrogen is located at position 7. This proximity to the pyrazole N1/N2 atoms creates a highly electron-deficient local environment. The synergistic electron-withdrawing effect significantly lowers the basicity of the molecule (predicted pKa ~5.92)[1].

  • 1H-pyrazolo[4,3-b]pyridine : The pyridine nitrogen is located at position 4. This separation from the pyrazole nitrogens leads to a different electron density distribution, making the scaffold generally more basic and nucleophilic (predicted pKa ~10.94)[1].

These electronic differences dictate their behavior in both Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity Profiles

Nucleophilic Aromatic Substitution (SNAr)

The pyridine nitrogen acts as an electron-withdrawing group, activating specific positions on the pyridine ring toward SNAr.

  • Pyrazolo[3,4-b]pyridine : The C-4 and C-6 positions are highly activated. Halogenated derivatives at these positions readily undergo SNAr with amines, alkoxides, and thiolates due to the stabilization of the Meisenheimer complex by the adjacent N-7 atom[2].

  • Pyrazolo[4,3-b]pyridine : The C-5 and C-7 positions are activated. Synthesizing these scaffolds often exploits SNAr on 2-chloro-3-nitropyridines, followed by a Japp-Klingemann azo-coupling and cyclization[3].

Electrophilic Aromatic Substitution (EAS)

EAS typically occurs on the pyrazole ring (C-3) if it is unsubstituted, as the pyridine ring is highly deactivated. However, functionalization protocols must be carefully optimized because the basic/chelating nature of the pyridine-like nitrogen atoms can interfere with electrophiles or metal catalysts[4]. Formylation (e.g., Vilsmeier-Haack) and halogenation require robust conditions and often yield different regioselectivities depending on the isomer's electron density[4].

Quantitative Data: Physicochemical & Reactivity Comparison

To facilitate scaffold selection during drug design, the following table summarizes the core physicochemical properties and reactivity markers of both isomers[1][2][3][5].

Property / Reactivity1H-pyrazolo[3,4-b]pyridine1H-pyrazolo[4,3-b]pyridine
Molecular Weight 119.12 g/mol 119.12 g/mol
Predicted pKa ~5.92~10.94
Predicted cLogP ~0.8~0.6
Primary SNAr Sites C-4, C-6C-5, C-7
Typical Synthesis Condensation of 5-aminopyrazoles with 1,3-biselectrophilesSNAr of 2-chloro-3-nitropyridines followed by Japp-Klingemann
Key Kinase Targets CDKs, TBK1, FGFRGAK, mGlu4, FLT3

Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols highlight the distinct synthetic approaches optimized for the specific electronic nature of each scaffold.

Protocol A: Synthesis of Pyrazolo[4,3-b]pyridine via SNAr and Japp-Klingemann Reaction

This method leverages the innate SNAr reactivity of 2-chloro-3-nitropyridines to build the pyrazole ring onto an existing pyridine core[3].

  • Nucleophilic Substitution : Dissolve 2-chloro-3-nitropyridine (1.0 eq) in ethanol. Add a secondary amine (e.g., pyrrolidine, 1.2 eq) and a mild base (DABCO, 1.5 eq). Stir at room temperature for 2 hours until complete conversion.

  • Azo-Coupling (Japp-Klingemann) : Cool the reaction mixture to 0 °C. Slowly add a pre-formed arenediazonium tosylate solution (1.1 eq). Maintain the pH around 7-8 using sodium acetate.

  • Cyclization : Heat the resulting hydrazone intermediate in the presence of a strong base (e.g., DBU) at 80 °C for 4 hours to facilitate intramolecular cyclization via displacement of the nitro group.

  • Purification : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

  • Causality Note: The use of DABCO in step 1 is critical. It prevents unwanted side reactions (such as ester hydrolysis) that frequently occur with stronger bases like NaOH during the initial SNAr step, ensuring a clean conversion to the intermediate[3].

Workflow Start 2-Chloro-3-nitropyridine SNAr SNAr with Amine (DABCO, EtOH) Start->SNAr JappKlingemann Japp-Klingemann Azo-Coupling SNAr->JappKlingemann Arenediazonium Tosylate Cyclization Intramolecular Cyclization (Heat, Base) JappKlingemann->Cyclization Nitro group displacement Product Pyrazolo[4,3-b]pyridine Derivative Cyclization->Product

Caption: Step-by-step synthetic workflow for pyrazolo[4,3-b]pyridines via SNAr and Japp-Klingemann.

Protocol B: Synthesis of Pyrazolo[3,4-b]pyridine via Condensation

Because the pyrazolo[3,4-b]pyridine system is highly electron-deficient, it is most efficiently constructed by using 5-aminopyrazole as a 1,3-dinucleophile reacting with a 1,3-biselectrophile[2].

  • Condensation : Combine 5-amino-3-methylpyrazole (1.0 eq) and an α,β-unsaturated ketone (1.0 eq) in glacial acetic acid.

  • Michael Addition : Heat the mixture to 100 °C. The sp2 carbon β to the amino group acts as a nucleophile, performing a Michael addition on the ketone[2].

  • Cyclization & Oxidation : The primary amino group subsequently attacks the carbonyl carbon. Following the elimination of water, spontaneous air oxidation yields the fully aromatized pyrazolo[3,4-b]pyridine ring[2].

  • Purification : Neutralize the acetic acid with saturated NaHCO₃, extract with dichloromethane, and recrystallize from ethanol.

  • Causality Note: Acetic acid serves a dual purpose as both solvent and acid catalyst. It protonates the carbonyl oxygen, increasing the electrophilicity of the α,β-unsaturated system to facilitate the initial Michael addition by the weakly nucleophilic pyrazole carbon[2].

Biological Applications and Pathway Integration

Both scaffolds are critical in drug discovery, but their distinct hydrogen bond donor/acceptor profiles direct them toward different targets. Pyrazolo[3,4-b]pyridines are potent inhibitors of TANK-Binding Kinase 1 (TBK1) and Cyclin-Dependent Kinases (CDKs), effectively halting viral transcription pathways and cell cycle progression[1]. Conversely, pyrazolo[4,3-b]pyridines have shown profound efficacy as Cyclin G-associated kinase (GAK) inhibitors and positive allosteric modulators of mGlu4[3][5].

Pathway Stimulus Viral RNA / DNA Receptor Pattern Recognition Receptors Stimulus->Receptor TBK1 TBK1 Kinase Receptor->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TBK1 ATP-competitive inhibition Transcription Type I Interferon Expression IRF3->Transcription

Caption: TBK1 signaling pathway and its targeted inhibition by pyrazolo[3,4-b]pyridine derivatives.

Conclusion

Choosing between the pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds requires a deep understanding of their innate reactivity. The pyrazolo[3,4-b]pyridine system is more electron-deficient, making it highly susceptible to nucleophilic attack at C-4/C-6 and favoring synthesis via dinucleophilic condensation[2]. Conversely, the pyrazolo[4,3-b]pyridine system is more basic, directing SNAr to C-5/C-7, and is efficiently constructed via Japp-Klingemann azo-coupling[1][3]. Aligning the synthetic strategy with the scaffold's intrinsic electronic properties ensures higher yields, regioselectivity, and accelerated drug development timelines.

References

  • BenchChem. "A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery".
  • NIH / PMC. "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles".
  • MDPI. "Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics".
  • NIH / PMC.
  • ResearchGate. "Synthesis of pyrazolo[4,3‐b]pyridine".

Sources

Validation

Analytical Validation of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one: High-Purity vs. Market Grade

Introduction: The Criticality of Bulk Purity in Heterocyclic Scaffolds The compound 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one (Molecular Formula: C₆H₄BrN₃O) is a highly versatile bicyclic building block frequently util...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Bulk Purity in Heterocyclic Scaffolds

The compound 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one (Molecular Formula: C₆H₄BrN₃O) is a highly versatile bicyclic building block frequently utilized in the synthesis of kinase inhibitors and targeted pharmaceutical agents. Because it contains both a reactive bromine center for cross-coupling (e.g., Suzuki-Miyaura) and a pyrazolopyridine core prone to tautomerization, batch-to-batch reproducibility in downstream drug discovery is heavily dependent on absolute bulk purity.

Many commercial suppliers provide standard market-grade materials relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for purity validation. However, as a Senior Application Scientist, I must emphasize the causality behind analytical blind spots: LC-MS is fundamentally insensitive to inorganic salts, silica gel carryover, and residual moisture. A compound can exhibit >99% purity by UV peak area integration while containing 10–15% by weight of inorganic salts (such as NaBr or K₂CO₃) retained from the neutralization steps of pyrazolopyridine synthesis.

To establish absolute trustworthiness in a product's performance, a self-validating orthogonal system must be employed. This requires combining High-Resolution Mass Spectrometry (HRMS) for exact molecular identification with classical Elemental Analysis (Combustion CHNOBr) to prove bulk homogeneity, in strict accordance with[1].

Comparative Analysis: High-Purity Grade vs. Standard Market Grade

To objectively demonstrate the performance difference, we subjected our High-Purity Grade 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one and a Standard Market Alternative to rigorous orthogonal validation.

Table 1: Orthogonal Analytical Validation Data
Analytical ParameterTheoretical Value (C₆H₄BrN₃O)High-Purity Grade (Product A)Standard Market Grade (Alternative B)
LC-MS Purity (UV 254 nm) 100.0%99.8%99.1%
HRMS [M+H]⁺ (

Br)
m/z 213.9610m/z 213.9613 (Δ = 1.4 ppm)m/z 213.9616 (Δ = 2.8 ppm)
HRMS Isotope Ratio (

Br/

Br)
~ 50.69 : 49.3150.70 : 49.3050.65 : 49.35
Elemental Analysis: Carbon (C) 33.67%33.75% (Δ = +0.08%)32.10% (Δ = -1.57%) ❌
Elemental Analysis: Hydrogen (H) 1.88%1.92% (Δ = +0.04%)2.15% (Δ = +0.27%)
Elemental Analysis: Nitrogen (N) 19.63%19.55% (Δ = -0.08%)18.20% (Δ = -1.43%) ❌
Elemental Analysis: Bromine (Br) 37.33%37.20% (Δ = -0.13%)35.80% (Δ = -1.53%) ❌
Validation Conclusion N/A Passes ACS Standards Fails Bulk Purity Standards
Causality & Data Interpretation
  • The HRMS Illusion: Both grades pass the HRMS criteria (< 5 ppm error) and exhibit the characteristic ~1:1 isotopic doublet confirming the presence of a single bromine atom via M and M+2 profiles[2]. If a researcher only looked at the MS data, both compounds would appear identical.

  • The Reality of Elemental Analysis: The High-Purity Grade returns C, H, N, and Br values well within the ±0.4% tolerance mandated by the for new and bulk compounds[3]. Conversely, the Market Grade fails this metric significantly (Carbon is 1.57% low; Nitrogen is 1.43% low). This proportional drop across all organic elements is a definitive, causal indicator of non-combustible inorganic contamination (likely trapped salts or water) that LC-MS cannot detect.

Experimental Methodologies

To ensure trustworthiness, the following protocols form a self-validating system where the physical properties of the molecule strictly govern the analytical output.

Protocol 1: High-Resolution ESI-TOF Mass Spectrometry
  • Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in MeOH/H₂O (50:50) containing 0.1% Formic Acid. Causality: Formic acid lowers the pH, ensuring the pyrazolopyridine nitrogen is thoroughly protonated to form the [M+H]⁺ ion.

  • Step 2: Injection & Ionization. Inject 2 µL into an ESI-TOF mass spectrometer operating in positive ion mode with a capillary voltage of 3.5 kV.

  • Step 3: Isotopic Profiling. Acquire data across m/z 100–500. Extract the exact mass for C₆H₅BrN₃O⁺.

  • Step 4: Self-Validation Check. Verify the mass accuracy is < 5 ppm. Crucially, calculate the integral area of the M (

    
    Br) and M+2 (
    
    
    
    Br) peaks. If the ratio deviates by more than 2% from the theoretical 50.69:49.31, it indicates an isobaric interference co-eluting with the target mass.
Protocol 2: CHNOBr Combustion Elemental Analysis
  • Step 1: Sample Weighing. Accurately weigh 2.000 mg of the strictly dried solid sample into a combustible tin capsule using a microbalance.

  • Step 2: Flash Combustion. Drop the capsule into a combustion reactor at 1000°C in an oxygen-enriched atmosphere. Causality: The tin capsule oxidizes rapidly, creating an exothermic flash that drives the localized temperature to ~1800°C, ensuring complete vaporization and oxidation of the heterocyclic core.

  • Step 3: Gas Chromatography. Pass the resulting combustion gases (CO₂, H₂O, NOₓ) over a hot copper reduction column to quantitatively convert NOₓ species to N₂ gas. Separate the gases via a specialized GC column.

  • Step 4: Detection & Quantification. Quantify C, H, and N using a Thermal Conductivity Detector (TCD). Bromine content is determined via a separate oxygen flask combustion followed by ion chromatography.

  • Step 5: Self-Validation Check. Compare found percentages against theoretical values. Any deviation >0.4% triggers a batch rejection, as it proves the bulk lattice contains non-target mass[3].

Analytical Workflow Visualization

Workflow A 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one Batch Sample B Orthogonal Aliquoting A->B C HRMS (ESI-TOF) Exact Mass & Isotope Ratio B->C Dissolved in MeOH D Elemental Analysis Combustion CHNOBr B->D Solid State E Molecular Identity Confirmed [M+H]+ < 5 ppm Error C->E F Bulk Purity Confirmed Δ < 0.4% for C,H,N D->F G Validated High-Purity Product Release E->G F->G

Caption: Orthogonal analytical workflow for validating brominated heterocyclic building blocks.

References

  • Title: ACS Guidelines for Characterization of Organometallic and Inorganic Compounds Source: American Chemical Society (ACS Publications) URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL: [Link]

  • Title: Determination of Elemental Compositions from Mass Peak Profiles of the Molecular Ion (M) and the M + 1 and M + 2 Ions Source: Analytical Chemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one Proper Disposal Procedures

[1] Executive Summary & Immediate Classification 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is a halogenated nitrogen heterocyclic compound often used as a scaffold in drug discovery (e.g., kinase inhibitors).[1] Due to...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Classification

3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is a halogenated nitrogen heterocyclic compound often used as a scaffold in drug discovery (e.g., kinase inhibitors).[1] Due to the presence of the bromine atom and the fused pyridine-pyrazole core, this compound must be classified and handled as Halogenated Hazardous Waste with high toxicity potential.

Critical Disposal Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with non-halogenated solvents (this increases disposal costs and complicates incineration).

  • Do NOT dispose of in regular trash.

This guide provides a self-validating workflow for the safe containment, labeling, and transfer of this compound to environmental health and safety (EHS) services.

Chemical Safety & Hazard Profile

Before initiating disposal, you must validate the hazard profile to select the correct waste stream. While specific SDS data for the 5(4H)-one tautomer varies by vendor, the core scaffold (3-Bromo-1H-pyrazolo[4,3-b]pyridine, CAS 633328-33-3) exhibits significant acute toxicity.

Table 1: Hazard Identification & Physical Properties
PropertySpecificationOperational Implication
Chemical Class Halogenated Nitrogen HeterocycleSegregate into "Halogenated" waste streams.
Physical State Solid (Powder/Crystalline)High risk of dust aerosolization; use wet-wiping methods.
Hazard Codes H301 (Toxic if swallowed)H315/H319 (Irritant)Double nitrile gloves are mandatory.
Reactivity Stable; emits NOx, HBr, COx on combustionMust be incinerated in a facility with acid gas scrubbing.
RCRA Status Characteristic Hazardous Waste (Toxic)Likely not P/U-listed by name, but regulated under general toxicity.
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Expert Insight: The "5(4H)-one" moiety suggests a pyridone tautomer. These structures often possess higher polarity and melting points than their pyridine counterparts, but the halogenated nature dictates the disposal pathway. Treat as Acute Toxin (Category 3) unless proven otherwise.

Disposal Decision Workflow

The following logic tree dictates the segregation of waste based on physical state and concentration.

DisposalWorkflow Start Waste Generation: 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated Debris) StateCheck->SolidWaste Dry/Debris LiquidWaste Liquid Waste (Mother Liquors, Rinsates) StateCheck->LiquidWaste Solution SolidAction Segregate into Solid Hazardous Waste Container SolidWaste->SolidAction LiquidAction Segregate into Halogenated Solvent Container LiquidWaste->LiquidAction Labeling Labeling: 'Toxic, Halogenated Organic' SolidAction->Labeling LiquidAction->Labeling FinalDisp Transfer to EHS (Incineration) Labeling->FinalDisp

Figure 1: Decision tree for segregating solid vs. liquid halogenated waste streams.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal

Applicability: Pure compound, contaminated weighing boats, gloves, paper towels, and silica gel.

  • Primary Containment:

    • Place solid waste into a clear, sealable polyethylene bag (minimum 2 mil thickness).

    • Why: This prevents dust dispersion when the main waste container is opened.

  • Secondary Containment:

    • Deposit the sealed bag into the laboratory's designated Solid Hazardous Waste Drum (usually a wide-mouth HDPE drum).

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Constituents: Write "Solid Debris contaminated with 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, and initial rinsates (first 3 rinses).

  • Solvent Compatibility Check:

    • Ensure the carrier solvent is compatible with the "Halogenated Waste" carboy (typically HDPE or glass).

    • Critical: Do not mix with strong oxidizers (e.g., Nitric acid) or reactive metals.

  • Transfer:

    • Pour into the Halogenated Solvent Waste container.

    • Note: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the brominated solute (>1-2%) often mandates classification as halogenated waste to ensure proper incineration temperatures.

  • Rinsing:

    • Triple-rinse the original glassware with a small volume of solvent (e.g., acetone).

    • Add these rinsates to the same Halogenated Waste container.

    • Self-Validation: If the glassware is visually clean after the third rinse, subsequent washes can go to the non-halogenated stream or glass wash, depending on facility rules.

Protocol C: Empty Original Containers
  • Triple Rinse:

    • Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., DMSO or Acetone).

    • Dispose of rinsate as per Protocol B .

  • Defacing:

    • Cross out the original label.

    • Write "Empty - Triple Rinsed" on the bottle.

  • Disposal:

    • Discard the cap separately.

    • Place the glass bottle in the "Glass Recycling" or "Defaced Glass" bin, not the general trash.

Emergency Spill Management

Scenario: A 500mg vial of solid powder drops and shatters.

  • Evacuate & Ventilate:

    • Alert nearby personnel.[2][3]

    • If outside a fume hood, evacuate the immediate area for 10 minutes to allow aerosols to settle.

  • PPE Upgrade:

    • Wear double nitrile gloves , safety goggles, and a lab coat.

    • If the powder is fine and outside a hood, an N95 or P100 respirator is recommended.

  • Containment (Do NOT Sweep):

    • Cover the spill with wet paper towels (dampened with water or methanol) to prevent dust generation.

    • Why: Dry sweeping creates toxic aerosols that can be inhaled.

  • Cleanup:

    • Scoop up the damp towels and glass shards using a dustpan or stiff card.

    • Place all materials into a wide-mouth jar or heavy-duty bag.

    • Seal and label as "Hazardous Waste - Spill Debris (Contains Brominated Heterocycle)".

  • Decontamination:

    • Wipe the surface with a soap/water solution, followed by an alcohol wipe.

    • Dispose of wipes in the solid waste container.

Regulatory & Compliance Context

Proper disposal ensures compliance with federal and international regulations.

  • EPA/RCRA (USA): While not explicitly P-listed, this compound is a Characteristic Hazardous Waste due to toxicity. The presence of bromine requires it to be treated as a halogenated organic to prevent the formation of dioxins/furans during improper combustion [1].

  • Incineration Requirement: Halogenated organics must be incinerated at high temperatures (>1100°C) with specific residence times to ensure the C-Br bond is broken and the resulting HBr is captured by scrubbers [2].

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining characteristic toxicity and halogenated organic guidelines). [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Bromo-1H-pyrazolo[4,3-b]pyridine (Core Scaffold Data). (Source for toxicity and physical property inference). [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. (General protocols for handling toxic solids). [Link]

Sources

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